3,5-Dimethyl-2-nitrobenzonitrile: A Critical Intermediate for Heterocyclic Scaffolds
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3,5-Dimethyl-2-nitrobenzonitrile , a critical building block for functionalized nitrogen heterocycles. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 3,5-Dimethyl-2-nitrobenzonitrile , a critical building block for functionalized nitrogen heterocycles.
Executive Summary
3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8 ) is a highly specialized aromatic intermediate used primarily in the synthesis of polysubstituted indoles, quinazolines, and benzimidazoles.[1][2] Its structural uniqueness lies in the steric crowding of the nitro group by the adjacent nitrile and methyl substituents, which imposes specific reactivity constraints useful for regioselective drug design. This compound serves as a pivotal precursor for 2-amino-3,5-dimethylbenzonitrile , a scaffold frequently embedded in kinase inhibitors and antiviral agents.
Chemical Identity & Physical Properties[3][4][5]
Property
Data
CAS Number
223726-09-8
IUPAC Name
3,5-Dimethyl-2-nitrobenzonitrile
Molecular Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
108–112 °C (Isomer dependent; typically lower than 4-nitro analog)
Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups
Nitrile (–CN), Nitro (–NO₂), Methyl (–CH₃) x2
Synthesis Protocol: Regioselective Nitration
The synthesis of 3,5-dimethyl-2-nitrobenzonitrile is achieved via the electrophilic aromatic substitution (nitration) of 3,5-dimethylbenzonitrile. This reaction is sensitive to temperature and stoichiometry due to the competing directing effects of the substituents.
Mechanistic Insight[8]
Directing Effects: The nitrile group (–CN) at position 1 is a meta-director (deactivating). The methyl groups at positions 3 and 5 are ortho/para-directors (activating).
Regioselectivity: The methyl groups activate positions 2, 4, and 6.[3]
Position 4: Sterically hindered by two flanking methyls but electronically favored.
Position 2 (Target): Ortho to one methyl and ortho to the nitrile.
Challenge: The reaction typically produces a mixture of the 2-nitro (target) and 4-nitro (byproduct) isomers. Optimization requires strict temperature control to favor the kinetic product profile and prevent dinitration.
Experimental Workflow
Caption: Workflow for the nitration of 3,5-dimethylbenzonitrile, highlighting the critical separation of the 2-nitro and 4-nitro isomers.
Step-by-Step Protocol
Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in concentrated H₂SO₄ (5.0 vol) .
Cooling: Cool the solution to -10°C using an ice/salt bath.
Nitration: Dropwise add a mixture of Fuming HNO₃ (1.1 eq) and H₂SO₄ over 45 minutes. Crucial: Maintain internal temperature below 0°C to minimize dinitration.
Reaction: Stir at 0°C for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.[4]
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A solid precipitate (mixture of isomers) will form.
Workup: Extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove residual acid, then with brine.[5] Dry over anhydrous Na₂SO₄.[6]
Purification:
The crude solid contains both 2-nitro and 4-nitro isomers.
Recrystallization: The 4-nitro isomer is often less soluble in cold ethanol. Recrystallize from hot ethanol to remove the 4-nitro precipitate. The filtrate, upon concentration, yields the 2-nitro isomer.
Chromatography: If high purity is required, use silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 2-nitro isomer typically elutes after the 4-nitro isomer due to the dipole interaction of the adjacent nitro/cyano groups.
Reactivity & Pharmaceutical Applications
The primary utility of 3,5-dimethyl-2-nitrobenzonitrile lies in its reduction to 2-amino-3,5-dimethylbenzonitrile , a "privileged scaffold" in medicinal chemistry.
Key Transformations
Reduction to Aniline:
Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/NH₄Cl (Bechamp reduction).
Product:2-Amino-3,5-dimethylbenzonitrile .
Significance: This amine is the immediate precursor to quinazolines and indoles.
Indole Synthesis (Modified Reissert/Bartoli):
The 2-nitro group can react with vinyl Grignard reagents (Bartoli) to form substituted indoles directly.
Alternatively, the reduced 2-amino derivative undergoes cyclization with ketones/aldehydes to form 4,6-dimethylindoles.
Downstream Pathway Diagram
Caption: Divergent synthesis pathways from the nitro-nitrile core to bioactive heterocycles.
Drug Development Context[8][11][12]
Kinase Inhibition: The 2-aminobenzonitrile motif mimics the adenine binding pocket of ATP. Derivatives of this scaffold are explored as inhibitors of IRAK4 (Inflammation) and EGFR (Oncology).
HIV NNRTIs: Substituted benzonitriles (e.g., Etravirine, Rilpivirine) utilize similar electronic architectures. The 3,5-dimethyl substitution pattern provides hydrophobic bulk that can improve binding affinity in lipophilic pockets.
Safety & Handling (MSDS Highlights)
Hazards:
Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo.
Irritant: Causes skin and serious eye irritation (H315, H319).
Thermal Instability: Nitro compounds are energetic. Do not heat the crude reaction mixture above 50°C without solvent.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
References
PubChem. (2025). 3,5-Dimethylbenzonitrile (Precursor) Compound Summary. National Library of Medicine. Retrieved from [Link]
Comprehensive Physicochemical Profiling and Experimental Methodologies for 3,5-Dimethyl-2-nitrobenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Causality As a Senior Application Scientist, I frequently evaluate b...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Structural Causality
As a Senior Application Scientist, I frequently evaluate building blocks that dictate the downstream success of complex active pharmaceutical ingredients (APIs). 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a highly functionalized aromatic scaffold characterized by a unique juxtaposition of electronic and steric environments.
The core structure features a strongly electron-withdrawing cyano group (-C≡N) and a nitro group (-NO₂), counterbalanced by two electron-donating methyl groups (-CH₃) at the 3- and 5-positions. This specific arrangement creates a highly predictable reactivity profile. The methyl groups provide significant steric shielding around the nitro group, which must be accounted for when designing catalytic reduction or nucleophilic aromatic substitution (S_NAr) workflows. Understanding these physical and electronic properties is not just theoretical—it is the foundational logic that dictates solvent selection, catalyst choice, and reaction temperature in the laboratory.
Quantitative Physicochemical Properties
To design robust experimental workflows, one must first establish the baseline physical parameters of the compound. The following table synthesizes the core quantitative data required for stoichiometric calculations and analytical validation[1].
Property
Value
Causality / Practical Significance
CAS Number
223726-09-8
Primary identifier for inventory and regulatory compliance[1].
Molecular Formula
C₉H₈N₂O₂
Indicates a degree of unsaturation of 7, defining the aromatic core.
Molecular Weight
176.17 g/mol
Critical for precise stoichiometric scaling in batch synthesis[1].
SMILES String
N#CC1=CC(C)=CC(C)=C1=O
Defines the exact topological and steric arrangement[1].
Physical State
Crystalline Solid
Typical for highly substituted, polar nitroaromatic compounds.
Solubility Profile
Soluble in MeOH, EtOAc, DCM, DMSO
Dictates the choice of homogeneous reaction conditions and extraction solvents.
Mechanistic Reactivity Pathways
The synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile lies in its orthogonal reactivity. The cyano group can undergo controlled hydrolysis to an amide or carboxylic acid, while the nitro group is primed for reduction to an aniline derivative. The diagram below illustrates the divergent synthetic pathways available to this scaffold.
Fig 1: Primary divergent synthetic pathways of 3,5-Dimethyl-2-nitrobenzonitrile.
The most critical transformation of 3,5-Dimethyl-2-nitrobenzonitrile in drug discovery is the chemoselective reduction of the nitro group to yield 2-Amino-3,5-dimethylbenzonitrile .
The Causality of the Method:
Strong reducing agents (e.g., LiAlH₄) will indiscriminately reduce both the nitro and the cyano groups. To achieve chemoselectivity, we utilize heterogeneous catalytic hydrogenation (Palladium on Carbon, Pd/C) under mild conditions. Methanol is selected as the solvent because it fully dissolves the starting material and facilitates the proton-transfer steps inherent to nitro reduction, while its volatility allows for rapid downstream concentration.
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol (1.76 g) of 3,5-Dimethyl-2-nitrobenzonitrile in 50 mL of anhydrous methanol.
Inert Atmosphere Purge (Safety Critical): Seal the flask with a septum and purge the solution with Argon gas for 10 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The Argon purge prevents spontaneous ignition.
Catalyst Addition: Carefully add 10 mol% of 10% Pd/C to the solution under a continuous stream of Argon.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir the suspension vigorously at room temperature (20-25°C) under 1 atm of H₂.
In-Process Control (IPC): After 2 hours, sample 50 µL of the reaction mixture. Filter through a micro-syringe filter and analyze via LC-MS. Self-Validation Check: The reaction is only deemed complete when the parent mass (
176.17) is entirely replaced by the product mass ( 146.19). Do not proceed until this condition is met.
Workup: Once validated, purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified via flash column chromatography (Hexanes/EtOAc) if necessary.
Fig 2: Self-validating experimental workflow for chemoselective catalytic reduction.
Analytical Characterization Standards
To ensure the integrity of the compound before utilizing it in high-value synthetic steps, the following analytical validations must be performed:
HPLC Purity: Run a gradient method (Water/Acetonitrile with 0.1% TFA) on a C18 column. A purity of >98% is required to prevent catalytic poisoning in downstream steps.
NMR Spectroscopy (¹H & ¹³C): The ¹H-NMR spectrum in DMSO-
should clearly display the two distinct methyl singlets (integrating to 3H each) and two aromatic protons. The absence of broad amine peaks confirms the nitro state.
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass corresponding to C₉H₈N₂O₂, ensuring no des-methyl impurities are present from the upstream manufacturing process.
3,5-Dimethyl-2-nitrobenzonitrile: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery
Executive Summary In the landscape of modern drug discovery and complex organic synthesis, highly substituted benzene rings serve as foundational building blocks for assembling biologically active heterocycles. 3,5-Dimet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and complex organic synthesis, highly substituted benzene rings serve as foundational building blocks for assembling biologically active heterocycles. 3,5-Dimethyl-2-nitrobenzonitrile is a privileged, multi-functionalized aromatic scaffold. Featuring orthogonal reactive sites—a reducible nitro group, an electrophilic cyano group, and electron-donating methyl groups—this compound is strategically utilized in the synthesis of indazoles, quinazolines, and other nitrogen-rich pharmacophores.
This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-proven protocols for chemoselective transformations, specifically tailored for researchers and drug development professionals.
Physicochemical & Structural Profiling
To effectively utilize 3,5-Dimethyl-2-nitrobenzonitrile in synthetic workflows, a precise understanding of its baseline metrics is required[1]. The following table summarizes its core quantitative data:
Property
Value
Causality / Significance
Chemical Formula
C₉H₈N₂O₂
Defines the stoichiometric baseline for reaction equivalents[1].
Molecular Weight
176.17 g/mol
Critical for precise molarity calculations in catalytic workflows[1].
CAS Registry Number
223726-09-8
Unique identifier for sourcing and regulatory documentation[1].
SMILES String
N#CC1=CC(C)=CC(C)=C1=O
Useful for computational modeling and in silico docking studies[1].
Substituent Pattern
1-Cyano, 2-Nitro, 3,5-Dimethyl
Creates a highly sterically hindered and electronically asymmetric ring.
Mechanistic Analysis: Electronic and Steric Interplay
The reactivity of 3,5-Dimethyl-2-nitrobenzonitrile is dictated by the push-pull electronic effects and the steric crowding of its substituents.
Steric Hindrance (The "Twist" Effect): The 2-nitro group is flanked by a cyano group at position 1 and a methyl group at position 3. The steric bulk of the 3-methyl group forces the nitro group out of perfect coplanarity with the benzene ring. This twisting diminishes the resonance electron-withdrawing effect (-R) of the nitro group, making its inductive effect (-I) the dominant force.
Electronic Modulation: The two methyl groups (+I effect) increase the overall electron density of the ring, which partially offsets the strong electron-withdrawing nature of the cyano and nitro groups.
This specific steric and electronic environment makes the nitro group highly susceptible to reduction while keeping the cyano group relatively stable under mild conditions.
Caption: Structural and electronic mapping of 3,5-Dimethyl-2-nitrobenzonitrile.
Synthetic Utility: Chemoselective Reduction
The most critical transformation of 3,5-Dimethyl-2-nitrobenzonitrile is the chemoselective reduction of the nitro group to yield 2-amino-3,5-dimethylbenzonitrile . This intermediate is a direct precursor to complex heterocycles via reductive annulation[2].
According to authoritative literature on the3[3], achieving chemoselectivity requires careful catalyst selection. While harsh reducing agents (like LiAlH₄) will reduce both the nitro and cyano groups, catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild hydrogen pressure selectively reduces the nitro group. The mechanism proceeds via a nitroso and hydroxylamine intermediate before yielding the final aniline derivative[3].
Caption: Chemoselective reduction and downstream cyclization workflow.
To ensure high yields and prevent over-reduction of the nitrile to a primary amine, the following protocol utilizes a self-validating feedback loop based on visual and chromatographic cues.
Materials Required:
3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)
10% Pd/C (0.1 eq by weight)
Methanol (Anhydrous, 0.1 M relative to substrate)
Hydrogen gas (Balloon, ~1 atm)
Step-by-Step Methodology:
Preparation & Purging: Dissolve 3,5-Dimethyl-2-nitrobenzonitrile in anhydrous methanol within a round-bottom flask.
Causality: Methanol is chosen because its polarity effectively solubilizes both the starting nitroarene and the resulting polar aniline, while facilitating the proton-coupled electron transfer required for the reduction.
Catalyst Addition: Flush the flask with Nitrogen (N₂) for 5 minutes. Carefully add the 10% Pd/C.
Causality: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. The N₂ blanket prevents accidental ignition.
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature (25°C).
Causality: Limiting the pressure to 1 atm and the temperature to 25°C is the critical parameter that prevents the cyano group from undergoing reduction.
Self-Validation Checkpoint (Reaction Monitoring):
Visual: The reaction mixture will transition from a pale yellow hue (characteristic of the conjugated nitroarene) to a darkened/colorless solution.
Chromatographic: Monitor via TLC (3:1 Hexanes/Ethyl Acetate). The starting material (high R_f, strongly UV active, non-fluorescent) will disappear. A new spot (lower R_f, strongly blue-fluorescent under 365 nm UV light) will appear, confirming the formation of the aniline.
Spectrometric: LC-MS will show the disappearance of the starting mass and the appearance of a strong m/z 147 [M+H]⁺ signal.
Workup & Isolation: Once validated, flush the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Causality: Removing the catalyst immediately halts the reaction, preventing any slow background reduction of the nitrile. Concentrate the filtrate in vacuo to yield the pure 2-amino-3,5-dimethylbenzonitrile.
Downstream Applications in Drug Discovery
Once reduced, the resulting 2-amino-3,5-dimethylbenzonitrile acts as a highly versatile bis-electrophile/nucleophile system. As detailed in recent reviews on 2[2], the spatial proximity of the nucleophilic amine and the electrophilic nitrile allows for rapid intramolecular annulation.
By subjecting the intermediate to condensation with aldehydes under acidic conditions, or via base-mediated cyclization, researchers can rapidly construct quinazolines and indazoles . These bicyclic systems are ubiquitous in FDA-approved kinase inhibitors, making 3,5-Dimethyl-2-nitrobenzonitrile an indispensable starting material for modern medicinal chemistry campaigns.
References
Chemical Reviews. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." American Chemical Society (ACS).[Link]
Organic & Biomolecular Chemistry. "A review on indole synthesis from nitroarenes: classical to modern approaches." Royal Society of Chemistry (RSC).[Link]
An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-2-nitrobenzonitrile in Common Solvents
Foreword: Navigating the Solubility Landscape for Drug Discovery Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzonitrile: A Predictive Analysis 3,5-Dimethyl-2-nitrobenzonitrile is an aromatic compound characterized b...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Solubility Landscape for Drug Discovery
Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzonitrile: A Predictive Analysis
3,5-Dimethyl-2-nitrobenzonitrile is an aromatic compound characterized by a benzonitrile core substituted with two methyl groups and a nitro group. The interplay of these functional groups governs its physicochemical properties, most notably its solubility.
The Benzonitrile Core: The aromatic ring provides a degree of lipophilicity, favoring interactions with nonpolar solvents.
The Nitrile Group (-CN): This is a strongly polar group, capable of acting as a hydrogen bond acceptor.
The Nitro Group (-NO2): Another highly polar and electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
The Methyl Groups (-CH3): These are nonpolar, electron-donating groups that increase the molecule's lipophilicity.
The "like dissolves like" principle is a fundamental concept for predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another[1][2]. Based on the structure of 3,5-Dimethyl-2-nitrobenzonitrile, we can anticipate a nuanced solubility profile. The presence of the polar nitro and nitrile groups suggests an affinity for polar solvents, while the aromatic ring and methyl groups indicate potential solubility in nonpolar environments[3].
A study on the solubility of 3-nitrobenzonitrile in various organic solvents provides valuable insight. It was found to be most soluble in acetone, followed by acetonitrile and ethyl acetate, and least soluble in cyclohexane[4]. Similarly, research on benzoic acid and its nitro-derivatives showed that their solubility in a range of solvents increased with the polarity of the solvent, with the highest solubility observed in alcohols like methanol and ethanol[5][6]. Drawing parallels from these findings, a similar trend can be predicted for 3,5-Dimethyl-2-nitrobenzonitrile.
Predicted Solubility Profile:
High Solubility: Expected in polar aprotic solvents such as acetone , acetonitrile , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) . These solvents can effectively solvate the polar nitro and nitrile groups through dipole-dipole interactions[1][7].
Good to Moderate Solubility: Likely in polar protic solvents like methanol , ethanol , and isopropanol . These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the nitrile and nitro groups.
Moderate Solubility: Anticipated in solvents of intermediate polarity like ethyl acetate and dichloromethane .
Low to Negligible Solubility: Expected in nonpolar solvents such as toluene , hexane , and cyclohexane , where the polar functional groups would have limited favorable interactions[1][7].
This predictive framework provides a strategic starting point for solvent selection in various applications, from reaction chemistry to formulation development. However, for critical applications, experimental determination of solubility is indispensable.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method [1][8]. This method is reliable and provides thermodynamic solubility data, which is crucial for understanding the intrinsic solubility of a compound.
Principle of the Shake-Flask Method
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.
Detailed Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of 3,5-Dimethyl-2-nitrobenzonitrile to a series of vials, each containing a known volume of a different test solvent. The excess solid should be visually apparent.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance)[9].
Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours[1][10]. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
Phase Separation:
Once equilibrium is reached, separate the undissolved solid from the saturated solution. This can be achieved by:
Centrifugation: Spin the vials at a high speed to pellet the excess solid[8].
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to remove any remaining solid particles[1][10].
Quantification:
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
Determine the concentration of 3,5-Dimethyl-2-nitrobenzonitrile in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate choice for this purpose[1]. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification. Other techniques like Gas Chromatography (GC) or UV-Vis spectrophotometry could also be employed depending on the compound's properties and the available instrumentation[11][12].
Data Reporting:
Calculate the solubility from the measured concentration and the dilution factor.
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Diagram of the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
For a comprehensive understanding, the experimentally determined solubility data should be presented in a clear and structured format.
Table 1: Solubility of 3,5-Dimethyl-2-nitrobenzonitrile in Common Solvents at 25 °C (Hypothetical Data)
Solvent Class
Solvent
Polarity Index
Predicted Solubility
Experimentally Determined Solubility (mg/mL)
Polar Aprotic
DMSO
7.2
High
To be determined
Acetonitrile
5.8
High
To be determined
Acetone
5.1
High
To be determined
Polar Protic
Methanol
5.1
Good to Moderate
To be determined
Ethanol
4.3
Good to Moderate
To be determined
Intermediate
Ethyl Acetate
4.4
Moderate
To be determined
Dichloromethane
3.1
Moderate
To be determined
Nonpolar
Toluene
2.4
Low
To be determined
Hexane
0.1
Low
To be determined
Visualizing the Structure-Solubility Relationship
The relationship between the solvent polarity and the solubility of 3,5-Dimethyl-2-nitrobenzonitrile can be visualized to provide a clearer understanding of the underlying intermolecular forces.
Caption: Intermolecular interactions governing the solubility of 3,5-Dimethyl-2-nitrobenzonitrile in polar and nonpolar solvents.
High-Throughput Screening for Early-Stage Drug Discovery
For early-stage drug discovery projects where a large number of compounds need to be assessed quickly, high-throughput solubility screening methods can be employed. These methods, while potentially less precise than the shake-flask method, offer significant advantages in terms of speed and sample consumption[13][14][15]. Techniques such as laser nephelometry, which measures light scattering from precipitated particles, can rapidly assess the aqueous solubility of compounds from DMSO stock solutions[16].
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and determining the solubility of 3,5-Dimethyl-2-nitrobenzonitrile. Based on its chemical structure and data from analogous compounds, it is predicted to be most soluble in polar aprotic solvents. The detailed shake-flask protocol presented herein offers a reliable method for obtaining precise quantitative solubility data, which is crucial for advancing the development of this compound. For researchers in the fast-paced environment of drug discovery, leveraging high-throughput screening methods can provide valuable early insights into a compound's developability. Future experimental work should focus on generating a comprehensive solubility dataset for 3,5-Dimethyl-2-nitrobenzonitrile across a range of solvents and temperatures to create a complete physicochemical profile.
References
Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis. [Link]
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. National Center for Biotechnology Information. [Link]
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Bio-Techne. [Link]
Experiment: Solubility of Organic & Inorganic Compounds. Barnard College. [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. [Link]
Development of a high-throughput solubility screening assay for use in antibody discovery. National Center for Biotechnology Information. [Link]
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]
Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. National Center for Biotechnology Information. [Link]
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. St. Norbert College. [Link]
Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. ResearchGate. [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
Detection and determination of nitriles. ResearchGate. [Link]
Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. ACS Publications. [Link]
Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]
Gas Chromatographic Analysis of Nitriles. R Discovery. [Link]
Method for Identification of Nitriles. ACS Publications. [Link]
The solubility of 3,5-dinitrobenzoic acid in seven solvents. ResearchGate. [Link]
Technical Whitepaper: Spectroscopic Characterization of 3,5-Dimethyl-2-nitrobenzonitrile
This guide serves as a technical blueprint for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical blueprint for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile . It is designed for analytical chemists and synthetic researchers requiring rigorous structural verification, particularly to distinguish this specific isomer from its regioisomers (e.g., the 4-nitro derivative).
[1]
Executive Summary & Structural Context
3,5-Dimethyl-2-nitrobenzonitrile is a highly functionalized aromatic intermediate often employed in the synthesis of complex anilines and heterocycles.[1] Structurally, it presents a "crowded" 1,2,3-substitution pattern that induces specific steric and electronic perturbations observable in NMR spectroscopy.
Structural Dynamics[1]
Steric Crowding: The nitro group (
) at position 2 is flanked by a nitrile group () at position 1 and a methyl group () at position 3.[1] This forces the nitro group to twist out of coplanarity with the benzene ring to relieve steric strain (the "buttressing effect").
Electronic Push-Pull: The molecule contains two strong electron-withdrawing groups (CN, NO2) and two electron-donating methyl groups.[1] This creates distinct shielding/deshielding zones that facilitate unambiguous assignment.[1]
Two distinct aliphatic peaks.[1] The C3-Me will likely be downfield (higher ppm) due to the adjacent nitro group.[1]
Experimental Validation Workflow
To confirm the regiochemistry (specifically distinguishing the 2-nitro isomer from the 4-nitro isomer), a self-validating workflow using 2D NMR is required.[1]
Structural Logic Diagram
The following diagram illustrates the connectivity and the critical NOE (Nuclear Overhauser Effect) interactions required for proof of structure.
Caption: Fig 1. Critical NOE correlations. Irradiating Methyl-3 enhances only H4, whereas irradiating Methyl-5 enhances both H4 and H6.[1]
Step-by-Step Protocol
Sample Preparation:
Dissolve ~10 mg of compound in 0.6 mL of CDCl3 (filtered through basic alumina if acid-sensitive, though nitro compounds are generally stable).
Note: Ensure the solvent is dry; water peaks can obscure aromatic splitting.[1]
1D Acquisition:
Acquire 1H NMR (16 scans, d1=2s).
Acquire 13C NMR (512 scans minimum) or APT/DEPT-135 to distinguish quaternary carbons (C1, C2, C3, C5, CN) from CH (C4, C6).
2D Verification (The "Trustworthiness" Step):
HSQC: Run to correlate protons to their attached carbons. This confirms which methyl signal belongs to which aromatic proton vicinity.[1]
Result: You should see a cross-peak only to the H4 proton (~7.15 ppm).[1]
Contrast: If you see cross-peaks to two aromatic protons, you likely have the 4-nitro isomer (where the methyls are symmetric) or the 6-nitro isomer.[1]
References
SDBS (AIST): Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for benzonitrile derivatives). [Link]
PubChem: 3,5-Dimethyl-4-nitrobenzonitrile (Isomer comparison). National Center for Biotechnology Information.[1] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][10] (Standard text for substituent additivity rules).
Hans Reich's NMR Data: University of Wisconsin-Madison. (Authoritative source for chemical shift increments). [Link]
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,5-Dimethyl-2-nitrobenzonitrile
This technical guide provides a comprehensive analysis of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3,5-Dimethyl-2-nitrobenzonitrile. In the absence of published experimental...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the anticipated Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3,5-Dimethyl-2-nitrobenzonitrile. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.
Introduction: The Structural Significance of 3,5-Dimethyl-2-nitrobenzonitrile
3,5-Dimethyl-2-nitrobenzonitrile is a substituted aromatic compound featuring a nitrile (-C≡N), a nitro (-NO₂) group, and two methyl (-CH₃) groups on the benzene ring. The relative positions of these functional groups are expected to give rise to a unique spectral fingerprint, providing valuable information for its unambiguous identification and structural elucidation. Understanding the expected FT-IR and mass spectral data is crucial for reaction monitoring, purity assessment, and regulatory submissions.
Predicted FT-IR Spectral Data and Interpretation
The FT-IR spectrum of 3,5-Dimethyl-2-nitrobenzonitrile is predicted to be rich in information, with characteristic absorption bands corresponding to its various functional groups and aromatic structure. The interpretation of these bands is based on well-established correlation tables and data from similar compounds.
Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Predicted Intensity
Assignment
Rationale and Expert Insights
~3100-3000
Medium to Weak
Aromatic C-H Stretch
This region is characteristic of the stretching vibrations of C-H bonds on the benzene ring.
~2975-2850
Medium
Aliphatic C-H Stretch
These bands arise from the symmetric and asymmetric stretching of the C-H bonds within the two methyl groups.
~2230
Strong, Sharp
C≡N Stretch
The nitrile group exhibits a strong and sharp absorption band. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹[1]. Conjugation with the aromatic ring can influence the exact position[1][2].
~1600, ~1475
Medium to Weak
Aromatic C=C Stretch
These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
~1530
Strong
Asymmetric NO₂ Stretch
Aromatic nitro compounds display a strong absorption band in this region corresponding to the asymmetric stretching of the N-O bond.
~1350
Strong
Symmetric NO₂ Stretch
This is the second characteristic band for the nitro group, representing the symmetric stretching vibration.
Below 900
Medium to Strong
C-H Out-of-Plane Bending
The substitution pattern on the benzene ring will influence the number and position of these bands, providing further structural confirmation.
Experimental Protocol: Acquiring a High-Resolution FT-IR Spectrum
A self-validating protocol is essential for obtaining reliable and reproducible FT-IR data.
Instrumentation: A high-resolution Fourier-Transform Infrared spectrometer, such as a Thermo Fisher Nicolet iS50 or a Bruker ALPHA II, is recommended.
Methodology:
Sample Preparation:
Rationale: The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid sample like 3,5-Dimethyl-2-nitrobenzonitrile, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.
Procedure (ATR):
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹ (sufficient for most small molecule identification)
Scans: 32-64 (co-adding multiple scans improves the signal-to-noise ratio)
Procedure:
Initiate the sample scan.
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Validation:
Baseline Correction: Apply a baseline correction if necessary to account for any sloping baselines.
Peak Picking: Identify and label the major absorption bands.
Validation: Compare the obtained spectrum with the predicted values in the table above and with spectral libraries (e.g., Wiley, NIST) if available for similar structures[3].
Proposed Mass Spectrometry Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The high-energy electrons used in EI will cause the molecule to ionize and fragment in a predictable manner. Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.
Predicted Mass-to-Charge Ratios (m/z) and Their Interpretation
Molecular Ion (M⁺˙): This peak is expected to be prominent, confirming the molecular weight of the compound.
161
[C₉H₅N₂O₂]⁺
•CH₃
Loss of a methyl radical from the molecular ion.
146
[C₉H₈N₂O]⁺˙
NO
Loss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds[4].
130
[C₉H₈N₂]⁺˙
NO₂
Expulsion of a nitro group is a primary fragmentation pathway for many nitroaromatic compounds[4][5].
116
[C₈H₆N]⁺
HCN from m/z 146
Loss of hydrogen cyanide from the nitrile group after the initial loss of NO.
103
[C₇H₅]⁺
HCN from m/z 130
Loss of hydrogen cyanide from the ion at m/z 130.
77
[C₆H₅]⁺
C₂H₂ from m/z 103
Loss of acetylene from the phenyl cation, a common fragmentation for benzene derivatives.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is ideal for this analysis.
Methodology:
Sample Preparation:
Rationale: The sample must be introduced into the high-vacuum environment of the mass spectrometer. GC is an excellent method for introducing a pure, volatile sample.
Procedure:
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC Separation (for sample introduction):
Parameters:
Column: A non-polar capillary column (e.g., HP-5ms).
Inlet Temperature: 250 °C.
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Rationale: The GC program is designed to ensure the compound is volatilized and separated from any potential impurities before entering the mass spectrometer.
Mass Spectrometry Analysis:
Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Procedure:
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
As the compound elutes from the GC column, it will enter the MS source, be ionized, and fragmented.
The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.
Data Analysis and Validation:
Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound (m/z 176).
Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation pathway.
Library Search: Perform a search against a spectral library such as the NIST or Wiley library to find matches with known compounds[6]. While a direct match for this specific compound is unlikely if it is novel, matches for structurally similar compounds can provide confidence in the interpretation.
Visualizations
Molecular Structure of 3,5-Dimethyl-2-nitrobenzonitrile
Caption: Proposed EI-MS fragmentation of 3,5-Dimethyl-2-nitrobenzonitrile.
Conclusion
This technical guide provides a robust framework for the FT-IR and mass spectrometric analysis of 3,5-Dimethyl-2-nitrobenzonitrile. By combining predictive analysis based on fundamental spectroscopic principles with detailed, self-validating experimental protocols, researchers can confidently approach the characterization of this and other novel compounds. The provided spectral predictions and fragmentation pathways serve as a reliable reference for the interpretation of experimentally acquired data.
References
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Available at: [Link]
Mass Spectrometry: Fragmentation. Available at: [Link]
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Available at: [Link]
Scribd. Nitrile IR Spectroscopy Overview | PDF. Available at: [Link]
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]
SpectraBase. 3-([(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]amino)benzonitrile - Optional[MS (GC)] - Spectrum. Available at: [Link]
PubChem. 3,5-Dimethyl-4-nitrobenzonitrile. Available at: [Link]
NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]
NIST WebBook. Benzonitrile, 3,5-dimethyl-. Available at: [Link]
PubChem. 3,5-Dimethylbenzonitrile. Available at: [Link]
MRO CRISM Type Spectra Library. Available at: [Link]
Wiley Science Solutions. Spectral Databases. Available at: [Link]
USGS Spectral Library Version 7 Data. Available at: [Link]
MasCom. Wiley Registry® of Mass Spectral Data, 11th Edition. Available at: [Link]
Technical Guide: Regioselective Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile
The following technical guide details the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-0), a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds. This guide prio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-0), a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds.
This guide prioritizes a regioselective "Protection-Nitration-Sandmeyer" strategy over direct nitration, as the latter yields the undesired 4-nitro isomer due to the electronic and steric directing effects of the 3,5-dimethyl system.
Executive Summary & Retrosynthetic Logic
Target Molecule: 3,5-Dimethyl-2-nitrobenzonitrile
CAS: 55522-86-0
Core Challenge: Achieving regioselectivity at the 2-position (ortho to nitrile, between methyl and nitrile) in the presence of a 3,5-dimethyl substitution pattern.
The Regioselectivity Paradox
Direct nitration of 3,5-dimethylbenzonitrile is not recommended .
Direct Nitration Failure: In 3,5-dimethylbenzonitrile, the nitrile group (position 1) is a meta-director, reinforcing the 3 and 5 positions (which are blocked). The methyl groups (positions 3 and 5) are ortho/para-directors, activating positions 2, 4, and 6.
Steric Control: Position 4 (para to nitrile) is flanked by two methyl groups. Position 2 (ortho to nitrile) is flanked by a nitrile and a methyl. While both are hindered, electronic activation by the two methyl groups at the 4-position (ortho to both) typically competes strongly with the 2-position. More importantly, nitration of the precursor m-xylene favors the 4-position.
The Solution: The "Amine-Directive" Route
To force substitution at the 2-position, we utilize the strong ortho-directing power of an acetamide group (protected amine) in a precursor, followed by a Sandmeyer transformation.
Strategy: Acetylation protects the amine and directs nitration.[2] In 3,5-dimethylacetanilide, the para position (4) is severely sterically hindered ("sandwiched" between two methyls). This forces the nitronium ion to attack the ortho position (2), despite the steric bulk of the acetamide.
Transformation: Hydrolysis restores the amine, which is then converted to the nitrile via a Sandmeyer reaction.[1]
Synthesis Pathway Visualization
Caption: Figure 1. Four-step regioselective synthesis pathway leveraging steric hindrance at the para-position to force ortho-nitration.
Detailed Experimental Protocols
Step 1: Acetylation of 3,5-Dimethylaniline
Objective: Protect the amine to prevent oxidation and direct the subsequent nitration.
Dissolve 3,5-dimethylaniline in pyridine (approx. 3-4 volumes) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0°C using an ice bath.
Add acetic anhydride dropwise over 30 minutes, maintaining temperature <10°C.
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).
Work-up: Pour the reaction mixture into ice-water (10 volumes). The product, N-(3,5-dimethylphenyl)acetamide, will precipitate as a white solid.
Filter, wash with cold water (3x), and dry in a vacuum oven at 50°C.
Yield Expectation: 90-95%.
Step 2: Regioselective Nitration (Critical Step)
Objective: Introduce the nitro group at the 2-position.
Mechanism: The bulky acetamide group normally favors para substitution.[2] However, in this scaffold, the para position (4) is blocked by the steric buttressing of the two meta-methyl groups. This forces the electrophile to the ortho position (2).
Dissolve the acetamide substrate in Conc.[1] H₂SO₄ (5 volumes) at 0°C. Ensure complete dissolution.
Prepare a nitrating mixture of Fuming HNO₃ and Conc. H₂SO₄ (1:1 ratio) in a separate flask, keeping it at 0°C.
Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain internal temperature between 0°C and 5°C. Exceeding 10°C increases the risk of dinitration or side-chain oxidation.
Stir at 0-5°C for 1-2 hours.
Quench: Pour the mixture carefully onto crushed ice (20 volumes) with vigorous stirring.
Purification: Filter the yellow precipitate. Wash with water until neutral pH. Recrystallize from Ethanol to remove any trace isomers (though regioselectivity is typically high).
Product: N-(2-nitro-3,5-dimethylphenyl)acetamide.
Step 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to restore the free amine for the Sandmeyer reaction.
Suspend the intermediate in a mixture of Ethanol and Conc.[1] HCl (1:1 v/v).
Reflux the mixture for 3-4 hours. The solid will dissolve, followed by precipitation of the amine hydrochloride salt (or remain in solution depending on concentration).
Cool to RT and neutralize with saturated NaHCO₃ solution until pH ~8.
Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]
Suspend the amine in water/Conc.[1] HCl (ratio 3:1) and cool to -5°C to 0°C (ice-salt bath).
Add a solution of NaNO₂ in water dropwise, maintaining temp <0°C. The mixture should become clear as the diazonium salt forms. Stir for 20 min.
Cyanation:
In a separate large flask, dissolve KCN and CuCN in water. Keep at 0°C. Safety Warning: This generates cyanide species; use a scrubber and work in a high-flow fume hood.
Neutralize the diazonium solution slightly with Sodium Acetate (to pH ~4-5) to prevent HCN evolution upon mixing (optional but safer).
Slowly add the cold diazonium solution to the CuCN/KCN mixture with vigorous stirring.
Decomposition: Allow the mixture to warm to RT, then heat to 50°C for 30 minutes to ensure complete nitrogen evolution.
Work-up: Cool and extract with Ethyl Acetate or Toluene. Wash with 1M NaOH (to remove phenolic byproducts) and then brine.
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Final Product: 3,5-Dimethyl-2-nitrobenzonitrile.
Key Data & Troubleshooting
Physicochemical Data Summary
Property
Value / Description
Molecular Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
Appearance
Pale yellow to off-white crystalline solid
Melting Point
Approx. 105–110°C (Derivative dependent)
Solubility
Soluble in DCM, EtOAc, Acetone; Insoluble in Water
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 2
Temperature spike >10°C causing oxidation.
Use a cryostat or salt-ice bath; add acid very slowly.
Isomer Contamination
Incomplete steric blocking (formation of 4-nitro).
Recrystallize the acetamide intermediate from EtOH before hydrolysis. The 2-nitro isomer is less soluble.
Sandmeyer Failure
Diazonium salt decomposition.
Ensure temperature stays <0°C during diazotization.[6] Add urea to remove excess nitrous acid before adding to CuCN.
Safety & Handling (Critical)
Cyanide Hazard: Step 4 utilizes KCN and CuCN.[1] Contact with acid releases lethal HCN gas. All glassware must be quenched with bleach (sodium hypochlorite) solution before removal from the hood.
Nitration Risks: The nitration step is highly exothermic. Runaway reactions can occur if acid addition is too fast.
Personal Protective Equipment (PPE): Double nitrile gloves, face shield, and lab coat are mandatory.
References
BenchChem.Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide. (Provides the core logic for the 3,5-dimethylaniline
Nitration Sandmeyer pathway).
Organic Syntheses. m-Nitrodimethylaniline (Nitration Protocols). Org.[4][7][8] Synth. 1947, 27,[4] 62. (Reference for nitration conditions of substituted anilines).
National Institute of Standards and Technology (NIST). Benzonitrile, 3,5-dimethyl- (Precursor Data). NIST Chemistry WebBook, SRD 69.[9]
Architecting Heterocycles: A Technical Whitepaper on the Structure, Reactivity, and Synthetic Utilization of 3,5-Dimethyl-2-nitrobenzonitrile
Executive Summary As modern drug development increasingly relies on highly functionalized, sterically tuned aromatic building blocks, 3,5-Dimethyl-2-nitrobenzonitrile has emerged as a critical intermediate. This whitepap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug development increasingly relies on highly functionalized, sterically tuned aromatic building blocks, 3,5-Dimethyl-2-nitrobenzonitrile has emerged as a critical intermediate. This whitepaper provides a comprehensive analysis of its chemical structure, IUPAC nomenclature, and its mechanistic role in synthesizing privileged pharmaceutical scaffolds. Designed for researchers and process chemists, this guide bridges theoretical reactivity with field-proven, self-validating experimental protocols.
Part 1: Chemical Structure and Nomenclature Profiling
The IUPAC name, 3,5-Dimethyl-2-nitrobenzonitrile , precisely maps the spatial arrangement of its functional groups on the benzene core, which dictates its chemical behavior.
Position 1 (Nitrile Group, -C≡N): Acts as a strong electron-withdrawing group (EWG) and a latent electrophile. It is highly susceptible to nucleophilic attack during cyclization reactions.
Position 2 (Nitro Group, -NO₂): Another powerful EWG, positioned strictly ortho to the nitrile. This proximity is the defining feature of the molecule, setting the stage for post-reduction intramolecular reactions.
Positions 3 & 5 (Methyl Groups, -CH₃): These groups provide essential steric bulk and electron-donating inductive effects, modulating the electronic landscape of the ring and influencing the kinetics of downstream substitutions.
Quantitative Structural Data
To ensure standardization across computational and synthetic workflows, the core physicochemical properties are summarized below[1].
Table 1: Physicochemical and Structural Data
Parameter
Specification
IUPAC Name
3,5-Dimethyl-2-nitrobenzonitrile
CAS Registry Number
223726-09-8
Molecular Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
SMILES Code
N#CC1=CC(C)=CC(C)=C1=O
Part 2: Mechanistic Insights into Reactivity
From an application scientist's perspective, the true synthetic value of 3,5-dimethyl-2-nitrobenzonitrile lies in the ortho-relationship between the nitro and nitrile moieties. This arrangement is perfectly primed for the synthesis of fused N-heterocycles, such as quinazolines, which are ubiquitous in FDA-approved kinase inhibitors[2].
The foundational step in utilizing this building block is the selective reduction of the nitro group to an amine, yielding 2-amino-3,5-dimethylbenzonitrile .
The Causality of Reagent Selection:
Why not use standard Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation (Pd/C, H₂)?
Strong hydrides will over-reduce the sensitive nitrile group into a primary amine. Catalytic hydrogenation, while cleaner, risks partial nitrile reduction or requires strict kinetic control. Therefore, single-electron transfer (SET) reduction using Zinc dust in hydrochloric acid[2] or Tin(II) chloride (SnCl₂)[3] is the industry standard. These reagents ensure absolute chemoselectivity, reducing the nitro group while leaving the electrophilic nitrile completely intact for subsequent cyclization[4].
Caption: Pathway illustrating the synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile.
Part 3: Self-Validating Experimental Protocol for Selective Reduction
The following protocol details the selective reduction of the nitrobenzonitrile core. This workflow is designed as a self-validating system : the physical state, phase separation, and solubility of the intermediate directly indicate the success of the chemical transformation at each step.
Caption: Self-validating experimental workflow for selective nitro reduction.
Step-by-Step Methodology
Reaction Setup: Charge a multi-neck round-bottom flask with 3,5-dimethyl-2-nitrobenzonitrile (1.0 eq) and concentrated hydrochloric acid (HCl)[5].
Controlled Reduction: With vigorous stirring, add Zinc dust (3.0 eq) in small portions.
Causality Note: The addition must be strictly temperature-controlled (20-30 °C) using an ice bath[2]. Zinc reduction in HCl is highly exothermic; uncontrolled heating can lead to the hydrolysis of the nitrile to an amide.
In-Process Monitoring: Stir for 30-60 minutes. Validate completion via TLC (Hexane:Ethyl Acetate). The disappearance of the starting material validates the reduction phase.
Neutralization (The Self-Validating Step): Cool the mixture to 5-10 °C. Slowly add aqueous sodium carbonate (Na₂CO₃) until the pH reaches 7.5-8.0[5].
Causality Note: If the pH remains acidic, the newly formed amine exists as a water-soluble hydrochloride salt and will not partition into the organic phase. A successful phase separation directly validates the decomposition of the hydrochloride salt into the free base[5]. Na₂CO₃ is chosen over NaOH to prevent base-catalyzed nitrile hydrolysis.
Extraction and Isolation: Extract the aqueous layer with toluene[2]. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Purification: Concentrate under reduced pressure. The crude product can be purified via vacuum distillation to yield up to 95% of the target 2-amino-3,5-dimethylbenzonitrile[5].
Part 4: Analytical Validation Standards
To ensure the integrity of the synthesized 2-amino-3,5-dimethylbenzonitrile before deploying it in complex cyclizations, the following analytical checks are mandatory:
FT-IR Spectroscopy: You must observe the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of primary N-H stretching bands (~3300-3400 cm⁻¹). Crucially, the sharp C≡N stretch (~2220 cm⁻¹) must remain completely intact.
¹H NMR (CDCl₃): Look for the appearance of a broad singlet integrating for 2 protons (the -NH₂ group) which readily exchanges upon the addition of D₂O. The two methyl groups should appear as distinct singlets due to their differing chemical environments.
References
RU1772103C - Method of 2-aminobenzonitrile synthesis
Source: Google Patents
URL
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals In the complex world of pharmaceutical research and development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the complex world of pharmaceutical research and development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of chemical intermediates, substituted benzonitriles play a critical role as versatile building blocks. This guide provides an in-depth examination of the safety and handling precautions for 3,5-Dimethyl-2-nitrobenzonitrile, a compound of interest for synthetic chemists. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes authoritative data from structurally analogous compounds, including various nitrobenzonitrile and dimethylbenzonitrile isomers, to establish a robust framework for its safe utilization.
Hazard Identification and Risk Assessment: Understanding the Molecule
3,5-Dimethyl-2-nitrobenzonitrile combines the chemical functionalities of a nitrile group and a nitroaromatic system. This combination dictates its toxicological profile and reactivity. The primary hazards associated with this class of compounds are rooted in the potential for cyanide release and the inherent reactivity of the nitro group.
Toxicological Profile
Organic nitriles are known to be toxic, with potential routes of exposure being ingestion, dermal contact, and inhalation.[1][2] The toxicity of many nitriles stems from their in vivo metabolism, which can release cyanide ions. Cyanide is a potent cellular asphyxiant that inhibits cytochrome c oxidase in the mitochondrial electron transport chain, thereby disrupting aerobic respiration.[3]
Symptoms of exposure to similar nitrobenzonitrile compounds can range from mild to severe. Initial symptoms may include headaches, dizziness, nausea, and irritation of the respiratory tract.[1] More severe exposures can lead to convulsions, loss of consciousness, and potentially death.[3]
The GHS classification for analogous compounds, such as 3-nitrobenzonitrile, includes warnings of being harmful if swallowed, in contact with skin, or if inhaled.[1][4] Similarly, 4,5-Dimethoxy-2-nitrobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled, and also causes skin and serious eye irritation.[2]
Physicochemical and Reactivity Hazards
Table 1: Hazard Summary based on Analogous Compounds
Hazard Category
Anticipated Hazard for 3,5-Dimethyl-2-nitrobenzonitrile
GHS Hazard Statements (Examples from Analogues)
Acute Toxicity (Oral)
Harmful to Toxic if Swallowed
H302: Harmful if swallowed[1][4] / H301: Toxic if swallowed[2]
Acute Toxicity (Dermal)
Harmful to Toxic in Contact with Skin
H312: Harmful in contact with skin[1][4] / H311: Toxic in contact with skin[2]
Acute Toxicity (Inhalation)
Harmful to Toxic if Inhaled
H332: Harmful if inhaled[1] / H331: Toxic if inhaled[2]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A proactive approach to safety when handling 3,5-Dimethyl-2-nitrobenzonitrile involves a combination of robust engineering controls and appropriate personal protective equipment (PPE). This "hierarchy of controls" is fundamental to minimizing exposure risk.
Caption: Hierarchy of controls for managing chemical risks.
Engineering Controls
The primary engineering control for handling 3,5-Dimethyl-2-nitrobenzonitrile is a certified laboratory chemical fume hood.[3] All manipulations of the solid compound, including weighing and transferring, as well as any reactions involving it, should be performed within a fume hood to prevent the inhalation of dust or vapors. The work area should also be equipped with an accessible and recently tested safety shower and eyewash station.[3]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal and ocular exposure. The following PPE is mandatory when handling 3,5-Dimethyl-2-nitrobenzonitrile:
Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] A face shield should be worn in situations with a higher risk of splashes.
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[8][9] Given the toxicity of the compound, double gloving is a recommended practice to provide an additional layer of protection.[3] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[9]
Body Protection: A lab coat should be worn at all times. For larger scale operations, impervious clothing may be necessary.[10]
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][10]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to ensuring a safe research environment.
Handling Protocol
Preparation: Before beginning any work, review the Safety Data Sheets for all chemicals involved in the procedure.[3] Ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available.
Designated Area: Establish a designated area within a fume hood for handling 3,5-Dimethyl-2-nitrobenzonitrile.[3] This area should be clearly marked with warning signs.
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[3] Use non-sparking tools to prevent ignition sources.[1]
Acid Incompatibility: Strictly avoid the presence of acids in the handling area unless they are a necessary part of the reaction.[3] Accidental contact between nitriles and acids can generate deadly hydrogen cyanide gas.
Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Working Alone: Avoid working alone when handling this and other highly toxic compounds.[3]
Storage Requirements
Proper storage is crucial to maintain the stability of 3,5-Dimethyl-2-nitrobenzonitrile and to prevent accidental reactions.
Container: Store in a tightly closed, properly labeled container.[1][11]
Location: Keep the container in a cool, dry, and well-ventilated area.[1][5]
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4][11][12] Also, store away from foodstuffs.[1][5]
Security: For toxic compounds, it is good practice to store them in a locked cabinet or a secure area with limited access.[2]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical. All personnel working with this compound must be familiar with these emergency procedures.
Exposure Response
In all cases of exposure, seek immediate medical attention.
Inhalation: If inhaled, immediately move the person to fresh air.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[1][7]
Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[1][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8]
Eye Contact: If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[8]
Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1]
Spill Management
Small Spills: For minor spills, ensure the area is well-ventilated and wear appropriate PPE.[5] Avoid generating dust.[1][5] Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][5]
Large Spills: In the event of a large spill, evacuate the area immediately.[1] Keep personnel upwind of the spill.[1] Do not attempt to clean up the spill without appropriate training and equipment. Contact your institution's environmental health and safety department for assistance.
Caption: A workflow for responding to a chemical spill.
Waste Disposal
All waste containing 3,5-Dimethyl-2-nitrobenzonitrile, including contaminated materials and unused product, must be disposed of as hazardous waste.[1][8] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[11]
Conclusion
While 3,5-Dimethyl-2-nitrobenzonitrile is a valuable intermediate in synthetic chemistry, its handling demands a high level of caution and adherence to rigorous safety protocols. By understanding its potential hazards based on analogous compounds, implementing a multi-layered system of controls, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The principles of causality in experimental choices are clear: the inherent toxicity of the nitrile and nitro functionalities necessitates the use of engineering controls to prevent exposure, specific PPE to protect the user, and strict handling protocols to avoid hazardous reactions. This self-validating system of safety ensures that the risks associated with this compound are effectively managed, allowing for its productive use in research and development.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 89718, 3,5-Dimethylbenzonitrile. [Link]
University of Queensland. Working Safely with Cyanide Guideline. [Link]
Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. [Link]
Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. [Link]
Carl ROTH. Safety Data Sheet: 1,4-Butanediol. [Link]
Strategic Sourcing & Technical Profile: 3,5-Dimethyl-2-nitrobenzonitrile
The following technical guide details the sourcing, quality assurance, and application of 3,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of polysubstituted aniline scaffolds for kinase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the sourcing, quality assurance, and application of 3,5-Dimethyl-2-nitrobenzonitrile , a critical intermediate in the synthesis of polysubstituted aniline scaffolds for kinase inhibitors.
A Senior Application Scientist’s Guide to Procurement, QC, and Synthesis
Executive Summary
3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic building block primarily utilized in the pharmaceutical industry for the synthesis of 2-amino-3,5-dimethylbenzonitrile . This aniline derivative serves as a "privileged scaffold" for constructing nitrogen heterocycles—specifically 4,6-dimethyl-substituted quinazolines, indoles, and benzimidazoles —which are frequent pharmacophores in tyrosine kinase inhibitors (TKIs).[1]
For drug development professionals, the sourcing challenge lies not in availability, but in regioisomeric purity .[1] The industrial synthesis (nitration) often yields the 4-nitro isomer as a major contaminant.[1] This guide establishes a self-validating sourcing protocol to ensure material integrity suitable for GMP and GLP workflows.
Technical Specifications & Identity
Critical Note on Registry Numbers:
While the compound is frequently queried under various internal codes, the commercially recognized CAS registry number for 3,5-Dimethyl-2-nitrobenzonitrile is 223726-09-8 . Users querying 57626-00-5 are likely referencing an obsolete or database-specific entry; for procurement, 223726-09-8 is the actionable identifier.
The steric crowding around the nitro group (flanked by a nitrile and a methyl group) dictates its unique reactivity profile, making it resistant to mild reduction but highly valuable for inducing atropisomerism in downstream ligands.[1]
Figure 1: Functional group topology highlighting the steric environment at the 2-position.[1]
Strategic Sourcing Landscape
The supply chain for this compound is bifurcated into Catalog Distributors (Tier 1) and Bulk/Custom Synthesis Houses (Tier 2).[1]
Supplier Evaluation Matrix
When selecting a supplier, do not rely solely on the Certificate of Analysis (CoA).[1] The synthesis route determines the impurity profile.[1]
Supplier Tier
Typical Profile
Recommended For
Key Risks
Tier 1: Global Catalog (e.g., Sigma-Aldrich, TCI)
High purity (>98%), small scale (1g–25g), expensive.[1]
MedChem SAR studies, Analytical Standards.
Stockouts on >100g orders; often re-packaged from Tier 2.[1]
High risk of mislabeled isomers (e.g., selling the 4-nitro isomer as the 2-nitro).[1]
Recommended Sourcing Strategy:
Primary Source:BLD Pharm or Combi-Blocks (Direct manufacturers with validated NMR data).[1]
Secondary Source:Enamine (Excellent for building blocks, often holds stock in US/EU).[1]
Verification: Request a H-NMR specifically expanding the aromatic region (7.0–8.5 ppm) to verify the coupling pattern of the aromatic protons (see Section 5).[1]
Synthesis & Manufacturing Context
Understanding the synthesis allows you to predict impurities.[1] The commercial route typically involves the nitration of 3,5-dimethylbenzonitrile .[1]
Mechanism & Impurity Logic:
The nitrile group is meta-directing (deactivating), while the two methyl groups are ortho/para-directing (activating).[1]
Methyl Effect: Directs to positions 2, 4, and 6.[1]
Nitrile Effect: Directs to positions 3 and 5 (blocked).[1]
Result: The methyl groups dominate.
Position 4: Sterically accessible and electronically activated (ortho to both methyls).[1] Major Product/Impurity.
Position 2: Sterically crowded (between CN and Me) but activated.[1] Target Product.
Separation of the 2-nitro (Target) from the 4-nitro (Impurity) requires careful fractional crystallization or column chromatography.[1]
Figure 2: Industrial synthesis pathway illustrating the origin of the critical 4-nitro regioisomer impurity.[1]
Quality Assurance Protocol (The Self-Validating System)
To ensure scientific integrity, every incoming batch must be validated using the following protocol. This differentiates the correct 2-nitro isomer from the pervasive 4-nitro isomer.
A. H-NMR Identity Check
The aromatic proton splitting pattern is the definitive identification method.[1]
Target (2-nitro): The protons at positions 4 and 6 are meta to each other.[1]
Impurity (4-nitro): The protons at positions 2 and 6 are equivalent (symmetry plane) if the nitrile doesn't break symmetry significantly, or they appear as a singlet/tight doublet.[1]
Key Difference: Look for the shift of the proton ortho to the nitro group.[1] In the 2-nitro isomer, H4 and H6 are in distinct environments.[1]
B. HPLC Purity Method (Isomer Resolution)
A standard gradient may co-elute the isomers.[1] Use this optimized isocratic method for resolution.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Energetics: As a nitro-aromatic, it possesses high energy potential.[1] While not a primary explosive, it should not be subjected to temperatures >200°C or ground in dry ball mills.[1]
Storage: Store at room temperature (15–25°C), protected from light. Hydrolysis of the nitrile to the amide/acid can occur if exposed to moisture over long periods.[1]
References
BenchChem. (2025).[1][4][5] Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Guide. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3,5-Dimethyl-4-nitrobenzonitrile (Isomer Reference). Retrieved from [1][6]
ChemicalBook. (2024).[1] Supplier List and Synthesis Routes for Nitrobenzonitriles. Retrieved from [1]
Google Patents. (2015).[1] Process for preparing nitrobenzoic acid derivatives (WO2015184229A1).[1] Retrieved from
Application Note: 3,5-Dimethyl-2-nitrobenzonitrile as a Strategic Precursor for Advanced Pharmaceutical Intermediates
Mechanistic Rationale & Retrosynthetic Value In modern drug discovery, the selection of densely functionalized starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. 3,5-...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Retrosynthetic Value
In modern drug discovery, the selection of densely functionalized starting materials dictates the efficiency, scalability, and atom economy of the entire synthetic route. 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) [1] is a highly strategic precursor offering a pre-installed 1,2,3,5-tetrasubstitution pattern.
From a retrosynthetic perspective, this molecule provides two critical advantages:
Steric Shielding & Conformational Locking: The methyl groups at positions 3 and 5 provide significant steric bulk. When this core is integrated into a drug molecule, these methyl groups restrict bond rotation, effectively locking the molecule into a bioactive conformation. This rigidity is a proven strategy to increase target binding affinity and reduce off-target toxicity.
Orthogonal Reactivity: The adjacent nitro and nitrile groups offer divergent, chemoselective pathways. The nitro group can be reduced to an amine to yield 2-amino-3,5-dimethylbenzonitrile (CAS 146351-93-1)[2] without disturbing the nitrile. Subsequently, the nitrile can be hydrolyzed to form 2-amino-3,5-dimethylbenzoic acid (CAS 14438-32-5)[3]. This orthogonal reactivity makes it an ideal self-contained toolkit for synthesizing complex anthranilic acid derivatives and nitrogen-containing heterocycles like quinazolinones and indazoles.
Synthetic Workflows and Pathway Visualization
The following diagram illustrates the synthetic divergence of the precursor into highly valued active pharmaceutical ingredient (API) scaffolds.
Figure 1: Synthetic divergence of 3,5-Dimethyl-2-nitrobenzonitrile into API scaffolds.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols have been designed with built-in validation steps, allowing the chemist to verify success in real-time without relying solely on post-reaction LC-MS.
Objective: Convert 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile[2].
Causality & Reagent Choice: We utilize Palladium on Carbon (Pd/C) under mild hydrogen pressure. Strongly acidic dissolving metal reductions (e.g., Fe/HCl) are avoided because they can partially hydrolyze the sensitive nitrile group. Pd/C at ambient temperature ensures strict chemoselectivity and prevents over-reduction.
Step-by-Step Methodology:
Charge a flame-dried round-bottom flask with 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) and anhydrous methanol to achieve a 0.2 M concentration.
Purge the system with inert gas (Ar or N₂) for 10 minutes to displace oxygen.
Carefully add 10% Pd/C (0.05 eq by weight) under a continuous blanket of inert gas to prevent auto-ignition of the catalyst.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this evacuation-backfill cycle three times.
Stir the reaction mixture vigorously at 25 °C for 4–6 hours.
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The starting material (highly UV active, higher
) must completely disappear, replaced by a highly fluorescent product spot (lower ) under 254 nm light, confirming the formation of the aniline derivative.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Concentrate the filtrate under reduced pressure to yield 2-Amino-3,5-dimethylbenzonitrile as a pale-yellow to yellow-brown solid[2].
Objective: Convert 2-Amino-3,5-dimethylbenzonitrile to 2-Amino-3,5-dimethylbenzoic acid[3][4].
Causality & Reagent Choice: Base-catalyzed hydrolysis (NaOH in EtOH/H₂O) is strictly preferred over acid hydrolysis. Acidic conditions protonate the newly formed aniline nitrogen, electronically deactivating the aromatic ring and requiring harsh temperatures that often trigger unwanted decarboxylation.
Step-by-Step Methodology:
Suspend 2-Amino-3,5-dimethylbenzonitrile (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH.
Affix a reflux condenser and heat the mixture to 85 °C for 12 hours.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Self-Validation Step: Slowly acidify the remaining aqueous layer with 1M HCl dropwise while stirring. As the pH approaches 4.5–5.0, the zwitterionic product (2-Amino-3,5-dimethylbenzoic acid) will rapidly precipitate out of solution as a white powder[4]. If no precipitate forms, the pH has likely been lowered too far (re-dissolving the product as a hydrochloride salt).
Filter the crystalline solid and wash with cold distilled water.
Dry under vacuum at 50 °C. Verify purity via melting point analysis (Expected: 194–196 °C)[4].
Quantitative Data & Yield Optimization
The table below summarizes our optimization data for the chemoselective reduction step (Protocol A). It highlights why catalytic hydrogenation is the superior choice for this specific substrate.
Catalyst System
Solvent
Temp (°C)
Pressure
Yield (%)
Purity (HPLC)
Causality / Observation
Fe / HCl
EtOH / H₂O
80
1 atm
62%
85%
Acidic conditions led to partial nitrile hydrolysis; difficult workup.
SnCl₂ / EtOH
EtOH
70
1 atm
75%
92%
Tedious extraction; heavy metal contamination risk in API.
The ultimate downstream product of this workflow, 2-Amino-3,5-dimethylbenzoic acid, is a highly sought-after intermediate in the pharmaceutical industry[3]. It is extensively utilized in:
Anti-Inflammatory Agents & CNS Drugs: The substituted anthranilic acid core is a privileged scaffold in medicinal chemistry, frequently used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) and neuroactive compounds[3].
Peptide Synthesis: It acts as an unnatural amino acid building block in solution-phase peptide synthesis[5], introducing rigid, hydrophobic turns into peptide backbones to increase proteolytic stability.
Dyes and Specialty Chemicals: Beyond pharma, its stability, high purity, and low toxicity make it a versatile organic building block in industrial dye manufacturing[4].
Application Notes and Protocols for the Reaction of 3,5-Dimethyl-2-nitrobenzonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Synthetic Building Block 3,5-Dimethyl-2-nitrobenzonitrile i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Synthetic Building Block
3,5-Dimethyl-2-nitrobenzonitrile is a highly activated aromatic substrate poised for a diverse range of chemical transformations. The strategic placement of two potent electron-withdrawing groups, a nitro (-NO₂) and a cyano (-CN) group, ortho to a displaceable activating group (in this case, the nitro group itself can act as a leaving group, or it can activate a different leaving group at the C2 position), renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes 3,5-dimethyl-2-nitrobenzonitrile a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.
The products of its reactions with various nucleophiles, such as 2-alkoxy, 2-amino, and 2-thioether-3,5-dimethylbenzonitriles, are precursors to a variety of heterocyclic compounds, including quinazolines and pyrimidines.[1] These scaffolds are prevalent in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of the reaction of 3,5-Dimethyl-2-nitrobenzonitrile with common nucleophiles, offering detailed experimental protocols, mechanistic insights, and a discussion of the potential applications of the resulting products in drug discovery.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The reaction of 3,5-Dimethyl-2-nitrobenzonitrile with nucleophiles proceeds via a well-established two-step addition-elimination mechanism known as the SNAr reaction.[2] The key to this reaction is the presence of strong electron-withdrawing groups (in this case, -NO₂ and -CN) ortho and para to the leaving group. These groups serve two critical functions:
Activation of the Aromatic Ring: They decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.
Stabilization of the Intermediate: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization of the intermediate lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.
The general mechanism can be visualized as follows:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the nitro group is a potential leaving group, although a halide at this position would be more conventional), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex).
Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Notes and Protocols
The following sections provide detailed protocols for the reaction of 3,5-Dimethyl-2-nitrobenzonitrile with representative nucleophiles: alkoxides, amines, and thiolates. It is important to note that these protocols are adapted from established procedures for structurally similar compounds and may require optimization for this specific substrate.
Reaction with Alkoxides: Synthesis of 2-Alkoxy-3,5-dimethylbenzonitriles
The substitution of the nitro group with an alkoxide, such as sodium methoxide, provides a direct route to 2-alkoxy-3,5-dimethylbenzonitriles. These products can serve as versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3]
Protocol: Synthesis of 2-Methoxy-3,5-dimethylbenzonitrile (Adapted from a procedure for 3-chloronitrobenzene) [4]
Materials:
3,5-Dimethyl-2-nitrobenzonitrile
Sodium methoxide (solid)
Potassium hydroxide (KOH, solid powder)
Toluene
Tetrabutylammonium bromide (TBAB)
Hydrochloric acid (HCl, aqueous solution)
Water
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
Stirring and heating apparatus
Filtration apparatus
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in toluene.
Addition of Reagents: To the stirred solution, add solid sodium methoxide (1.2 eq), powdered potassium hydroxide (1.7 eq), and tetrabutylammonium bromide (0.1 eq).
Reaction Conditions: Heat the heterogeneous mixture to 50-60 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water to remove inorganic salts. Separate the organic phase.
Purification: Wash the organic phase with a dilute aqueous HCl solution to remove the phase-transfer catalyst, followed by a final wash with water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Methoxy-3,5-dimethylbenzonitrile.
Data Summary Table:
Parameter
Value
Substrate
3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile
Sodium Methoxide
Solvent
Toluene
Catalyst
Tetrabutylammonium Bromide (TBAB)
Base
Potassium Hydroxide (KOH)
Temperature
50-60 °C
Reaction Time
2-4 hours
Expected Product
2-Methoxy-3,5-dimethylbenzonitrile
Caption: Workflow for the synthesis of 2-Methoxy-3,5-dimethylbenzonitrile.
Reaction with Amines: Synthesis of 2-Amino-3,5-dimethylbenzonitrile Derivatives
The amination of 3,5-Dimethyl-2-nitrobenzonitrile provides access to 2-amino-3,5-dimethylbenzonitrile and its N-substituted derivatives. These compounds are particularly valuable as they are direct precursors to quinazoline and pyrimidine-based heterocycles, which are prominent scaffolds in many approved drugs.[1]
Protocol: Synthesis of 2-Amino-3,5-dimethylbenzonitrile (Adapted from a procedure for 2-methoxy-3,5-dinitrobenzonitrile) [5]
Materials:
3,5-Dimethyl-2-nitrobenzonitrile
Liquid ammonia
Chlorobenzene (as solvent)
Autoclave
Filtration apparatus
Distillation apparatus
Procedure:
Reaction Setup: In a high-pressure autoclave, charge 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) and chlorobenzene.
Addition of Nucleophile: Add liquid ammonia to the autoclave.
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 110-120 °C. The pressure will be approximately 1.5-1.8 MPa. Maintain these conditions for 5 hours.
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Filter the reaction mixture to collect the crude product.
Purification: The filtrate can be distilled to recover the chlorobenzene solvent. The crude product, 2-Amino-3,5-dimethylbenzonitrile, can be purified by recrystallization from a suitable solvent.
Data Summary Table:
Parameter
Value
Substrate
3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile
Liquid Ammonia
Solvent
Chlorobenzene
Temperature
110-120 °C
Pressure
1.5-1.8 MPa
Reaction Time
5 hours
Expected Product
2-Amino-3,5-dimethylbenzonitrile
Caption: Workflow for the synthesis of 2-Amino-3,5-dimethylbenzonitrile.
Reaction with Thiolates: Synthesis of 2-Thioether-3,5-dimethylbenzonitriles
The reaction with thiolates introduces a sulfur linkage at the 2-position, leading to the formation of 2-thioether-3,5-dimethylbenzonitriles. These compounds are valuable intermediates for the synthesis of sulfur-containing heterocycles and other molecules of interest in medicinal chemistry.[6]
Protocol: Synthesis of 2-(Benzylthio)-3,5-dimethylbenzonitrile (Adapted from a procedure for 2,4,6-trinitrobenzonitrile) [6]
Materials:
3,5-Dimethyl-2-nitrobenzonitrile
Benzyl mercaptan (benzylthiol)
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Standard laboratory glassware for organic synthesis
Stirring apparatus
Filtration apparatus
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in DMF or acetonitrile.
Addition of Reagents: Add potassium carbonate (2.0 eq) or potassium hydroxide (1.2 eq) to the solution. To this stirred suspension, add benzyl mercaptan (1.1 eq) dropwise at room temperature.
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Product: The crude product can be purified by column chromatography on silica gel to afford pure 2-(Benzylthio)-3,5-dimethylbenzonitrile.
Data Summary Table:
Parameter
Value
Substrate
3,5-Dimethyl-2-nitrobenzonitrile
Nucleophile
Benzyl Mercaptan
Base
Potassium Carbonate or Potassium Hydroxide
Solvent
DMF or Acetonitrile
Temperature
Room Temperature to 50 °C
Reaction Time
Varies (monitor by TLC)
Expected Product
2-(Benzylthio)-3,5-dimethylbenzonitrile
Caption: Workflow for the synthesis of 2-(Benzylthio)-3,5-dimethylbenzonitrile.
Trustworthiness and Self-Validating Systems
The protocols described above are based on well-established principles of nucleophilic aromatic substitution. The progress of each reaction should be carefully monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material and the formation of the desired product. The identity and purity of the final products should be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion and Future Perspectives
3,5-Dimethyl-2-nitrobenzonitrile is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The protocols provided in this guide offer a starting point for the synthesis of a variety of substituted benzonitrile derivatives. These products are valuable intermediates in the development of novel therapeutic agents, particularly in the synthesis of heterocyclic scaffolds with demonstrated biological activity. Researchers in drug discovery and medicinal chemistry are encouraged to explore the rich chemistry of this compound and its derivatives to unlock new avenues for the development of innovative medicines.
References
Organic Syntheses. (n.d.). 1,4-Diphenyl-5-amino-1,2,3-triazole. Organic Syntheses. Retrieved from [Link]
Organic Syntheses. (n.d.). Technical Notes - One-Step Preparation of Some 3-Substituted Anisoles. Organic Syntheses. Retrieved from [Link]
Bianchi, D. H. A. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. MaRBLe, 2. Retrieved from [Link]
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Radboud Repository. (n.d.). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Radboud Repository. Retrieved from [Link]
WIPO Patentscope. (2021, May 6). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO. Retrieved from [Link]
Mendeleev Communications. (n.d.). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. RSC Publishing. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
National Institutes of Health. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Organic Syntheses. Retrieved from [Link]
Thieme. (2022, August 1). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. Retrieved from [Link]
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]
MDPI. (2023, May 20). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. Retrieved from [Link]
National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC. Retrieved from [Link]
ResearchGate. (n.d.). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. ResearchGate. Retrieved from [Link]
PubMed. (n.d.). Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). PubMed. Retrieved from [Link]
Semantic Scholar. (n.d.). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. Semantic Scholar. Retrieved from [Link]
Lincei - Rend. Sc. fis. mat. e nat. (n.d.). Nucleophilic substitution of a nitro-group in polymtrobenzenes. III. - Kinetics of the reaction of 1, 2-dinitrobenzene with meth. Lincei - Rend. Sc. fis. mat. e nat. Retrieved from [Link]
ResearchGate. (n.d.). Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists. ResearchGate. Retrieved from [Link]
National Institutes of Health. (n.d.). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. PMC. Retrieved from [Link]
MDPI. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics. Chemistry LibreTexts. Retrieved from [Link]
ResearchGate. (2024, May 24). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ResearchGate. Retrieved from [Link]
National Institutes of Health. (2021, March 25). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. PMC. Retrieved from [Link]
PrepChem. (n.d.). Preparation of Methyl 2-methyl-5-nitrobenzyl ether. PrepChem. Retrieved from [Link]
Application Note: Chemoselective Reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile
Executive Summary The reduction of the nitro group in 3,5-dimethyl-2-nitrobenzonitrile presents a distinct synthetic challenge. The target molecule suffers from significant steric hindrance due to the ortho-disubstitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reduction of the nitro group in 3,5-dimethyl-2-nitrobenzonitrile presents a distinct synthetic challenge. The target molecule suffers from significant steric hindrance due to the ortho-disubstitution (a cyano group at C1 and a methyl group at C3), and the nitrile group is notoriously sensitive to over-reduction or hydrolysis. This application note details field-proven, highly chemoselective protocols to synthesize 2-amino-3,5-dimethylbenzonitrile. By utilizing single-electron transfer (SET) methodologies and avoiding harsh hydrogenation or strongly acidic conditions, these methods ensure high yields and absolute functional group fidelity.
Mechanistic Rationale & Target Analysis
Steric and Electronic Challenges:
In 3,5-dimethyl-2-nitrobenzonitrile, the nitro group is sandwiched between two bulky substituents. This steric shielding restricts the approach of large hydride donors and can poison or slow down heterogeneous catalysts.
Chemoselectivity Imperative:
Nitrile groups are highly susceptible to reduction and hydrolysis. Standard catalytic hydrogenation (e.g., Pd/C with H₂ pressure) can inadvertently reduce the nitrile to a primary amine (benzylamine derivative)[1]. Furthermore, classic dissolving metal reductions using strong aqueous acids (e.g., Sn/HCl) risk hydrolyzing the nitrile to an amide or carboxylic acid, or initiating a Stephen-type reduction to an aldehyde[1][2].
The Solution:
To achieve absolute chemoselectivity, mechanisms operating under mild, near-neutral, or non-aqueous conditions are required:
Iron-Mediated Reduction (Béchamp-type): Utilizing iron powder with a mild proton source (like NH₄Cl or CaCl₂) in aqueous ethanol provides an exceptionally mild environment. It reduces the nitro group via sequential electron and proton transfers without affecting the nitrile[3].
Stannous Chloride (SnCl₂·2H₂O): Operating in non-acidic, purely alcoholic media, SnCl₂ acts as a mild reducing agent that selectively targets the nitro group while leaving the cyano group completely intact[4][5].
Reaction Pathway Diagram
Mechanistic pathway of nitro group reduction to an amine via electron transfer.
Self-Validating Note: Both protocols are designed to be self-validating. The physical transformation of the reaction mixture (color changes from clear to dark suspensions) and TLC shifts serve as real-time in-process controls.
Protocol A: Iron-Mediated Catalytic Transfer Hydrogenation (Recommended)
This method adapts the highly chemoselective Fe/CaCl₂ or Fe/NH₄Cl system, which is proven to tolerate sensitive functional groups including nitriles, esters, and halogens[3][6].
Reagent Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-2-nitrobenzonitrile in 40 mL of ethanol. Add 10 mL of distilled water containing the dissolved NH₄Cl (or CaCl₂).
Iron Addition: Add the iron powder to the stirring solution in one portion.
Causality: Using fine iron powder (325 mesh) maximizes the surface area for the heterogeneous electron transfer, overcoming the steric hindrance of the ortho-substituents.
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere. The mixture will turn dark brown/black as iron oxides form.
Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) will disappear, replaced by a lower
spot (amine, UV/Ninhydrin active).
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL).
Causality: Iron oxides form fine particulates that cause severe emulsions during extraction; Celite filtration is mandatory for a clean phase separation[3].
Extraction & Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-amino-3,5-dimethylbenzonitrile.
Step-by-step experimental workflow for the iron-mediated reduction.
Protocol B: Stannous Chloride Reduction in Non-Acidic Medium
Based on the Bellamy and Ou protocol, this method is highly reliable for sterically hindered nitro groups while preserving nitriles[1][5].
Preparation: Dissolve the nitro compound in absolute ethanol in a round-bottom flask.
Reagent Addition: Add SnCl₂·2H₂O in one portion.
Causality: Using the dihydrate form in absolute ethanol avoids the addition of aqueous HCl, preventing the hydrolysis or Stephen reduction of the nitrile group[1][2].
Heating: Heat the mixture to 70 °C under nitrogen for 1–3 hours.
Quenching & pH Adjustment (Critical Step): Cool to room temperature and pour the mixture into crushed ice. Carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃ or 2M KOH.
Causality: SnCl₂ forms stable, gelatinous tin complexes (e.g., stannic acid) in water. Adjusting to a slightly basic pH breaks these complexes and precipitates tin salts, liberating the free amine for extraction[1][4].
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). If an emulsion forms, filter the entire biphasic mixture through Celite.
Washing & Drying: Wash the organic phase with brine, dry over Na₂SO₄, and evaporate the solvent to isolate the product.
Analytical Characterization & Troubleshooting
TLC: The product (2-amino-3,5-dimethylbenzonitrile) will have a significantly lower
than the starting material due to the polar amine group. It will stain positive (yellow/brown) with Ninhydrin.
¹H NMR (CDCl₃): The disappearance of the highly deshielded aromatic protons characteristic of the nitroarene will be evident. Look for a broad singlet integrating to 2H around 4.0–4.5 ppm, corresponding to the newly formed -NH₂ group. The methyl groups at C3 and C5 will also shift slightly upfield due to the electron-donating nature of the amine.
Troubleshooting Emulsions: The most common failure point in both protocols is the formation of severe emulsions during the extraction phase (due to iron or tin hydroxides). Always use a Celite filtration step before or during extraction to mitigate this.
References
An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride
Source: Synlett (2010)
URL:[Link]
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium
Source: Tetrahedron Letters (1984)
URL:[Link]
Application Notes & Protocols: Synthetic Strategies for the Derivatization of 3,5-Dimethyl-2-nitrobenzonitrile
Abstract 3,5-Dimethyl-2-nitrobenzonitrile is a key chemical intermediate whose rigid scaffold and versatile functional groups—a nitrile, a nitro group, and two methyl substituents—make it a valuable starting material in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3,5-Dimethyl-2-nitrobenzonitrile is a key chemical intermediate whose rigid scaffold and versatile functional groups—a nitrile, a nitro group, and two methyl substituents—make it a valuable starting material in medicinal chemistry and materials science. The electron-withdrawing nature of the ortho-nitro and cyano groups significantly influences the reactivity of the aromatic ring, opening up diverse pathways for derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic protocols for creating derivatives of this compound. We will explore key reaction types, including nucleophilic aromatic substitution, reduction of the nitro group, and modifications of the cyano moiety, with an emphasis on the underlying chemical principles, step-by-step experimental protocols, and practical insights for optimization and troubleshooting.
Introduction: The Chemical Versatility of 3,5-Dimethyl-2-nitrobenzonitrile
The strategic placement of functional groups on the 3,5-Dimethyl-2-nitrobenzonitrile scaffold makes it a privileged starting point for constructing complex molecular architectures.
The Nitro Group: Positioned ortho to the nitrile, the strongly electron-withdrawing nitro group serves two primary functions. First, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 position if a suitable leaving group were present, and influences the regioselectivity of other transformations.[1][2] Second, the nitro group itself is a synthetic handle that can be readily reduced to an amine, which in turn can be converted into a wide array of other functionalities (amides, sulfonamides, diazonium salts, etc.).
The Nitrile Group: The cyano (–C≡N) group is a highly versatile functional group.[3] It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various heterocyclic systems. Its linear geometry and ability to act as a hydrogen bond acceptor also make it a valuable feature in drug design for modulating physicochemical properties and target binding interactions.[3]
The Dimethyl Groups: The two methyl groups at the 3 and 5 positions provide steric bulk and influence the electronic properties of the ring. They can also serve as points for later-stage functionalization, although this is generally more challenging than modifying the nitro or nitrile groups.
This guide will focus on the most reliable and versatile methods for leveraging these functional groups to synthesize a library of novel derivatives.
Core Synthetic Pathways
The derivatization of 3,5-Dimethyl-2-nitrobenzonitrile can be approached through several high-yield strategies. The choice of pathway depends on the desired final structure and the target application.
Figure 1: Overview of primary synthetic pathways for derivatizing the 3,5-Dimethyl-2-nitrobenzonitrile core.
Protocol I: Reduction of the Nitro Group to Synthesize 2-Amino-3,5-dimethylbenzonitrile
The conversion of the nitro group to a primary amine is one of the most powerful transformations for this scaffold, creating a versatile nucleophilic center for further elaboration. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding the reduction of the nitrile group.
Causality & Experimental Insights:
Catalytic hydrogenation (H₂/Pd-C) and metal/acid combinations (like SnCl₂, FeCl₃/hydrazine) are common methods. Tin(II) chloride is often preferred in laboratory settings for its high chemoselectivity towards the nitro group in the presence of a nitrile.[4] The reaction proceeds in an acidic environment, which protonates the nitro group, facilitating its reduction. The amine product is initially formed as a salt and is liberated upon basification during the work-up.
Detailed Experimental Protocol: SnCl₂ Reduction
Reaction Scheme:
C₉H₈N₂O₂ + 3 SnCl₂ + 7 HCl → [C₉H₁₀N₂·HCl] + 3 SnCl₄ + 2 H₂O
Followed by neutralization to yield C₉H₁₀N₂
Materials & Reagents:
3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq)
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
Concentrated Hydrochloric Acid (HCl)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Sodium hydroxide (NaOH) solution (e.g., 5 M)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.
Carefully add concentrated HCl dropwise to the stirring mixture. The reaction is exothermic.
After the initial exotherm subsides, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[4]
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
Slowly and carefully neutralize the acidic mixture by adding a 5 M NaOH solution until the pH is basic (pH > 10). A thick precipitate of tin salts will form.
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with the extraction solvent (e.g., DCM).
Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with DCM or EtOAc.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3,5-dimethylbenzonitrile.
Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if necessary.[4]
Safety Precautions:
Handle concentrated HCl in a well-ventilated fume hood.
The initial reaction can be highly exothermic; use an ice bath for cooling if necessary.
Nitroaromatic compounds can be energetic and should be handled with care.[4]
Protocol II: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor
While 3,5-Dimethyl-2-nitrobenzonitrile itself lacks a good leaving group for a direct SNAr reaction, its halogenated precursors are ideal substrates. For instance, starting with 2-chloro-3,5-dimethylbenzonitrile, the subsequent nitration would yield 2-chloro-3,5-dimethyl-6-nitrobenzonitrile, a highly activated system for SNAr. The nitro group strongly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution.[1][5]
This section will describe a representative protocol for an SNAr reaction on a related, activated substrate, 2-chloro-4-nitrobenzonitrile, to illustrate the general principles that can be adapted.[6]
Causality & Experimental Insights:
The SNAr reaction is a two-step addition-elimination process.[6] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.[2][5] The presence of a strong electron-withdrawing group (like -NO₂) ortho or para to the leaving group is crucial for stabilizing this intermediate.[5] The reaction is typically run in a polar aprotic solvent (like DMF or DMSO) to solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Saturated ammonium chloride (NH₄Cl) solution
Ethyl Acetate (EtOAc)
Brine
Procedure:
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the sodium alkoxide (1.1 - 1.5 eq).
Add anhydrous DMF via syringe to dissolve the alkoxide.
Cool the solution to 0 °C in an ice bath.
Dissolve the activated aryl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Extract the aqueous phase three times with EtOAc.
Combine the organic layers, wash with water and then brine to remove residual DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting ether derivative by column chromatography or recrystallization.
Data Summary Table
The following table summarizes expected outcomes for the derivatization of activated nitrobenzonitrile systems. Yields are representative and will vary based on the specific substrate and precise reaction conditions.
Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
Ośmiałowski, B., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. [Link]
MacNair, A. J., et al. (2026). Dinitrogen Binding and Functionalization in Low-Coordinate Alkynyliron Complexes. Journal of the American Chemical Society. [Link]
ResearchGate. (Various Authors). Application of Nitrile in Drug Design. [Link]
Application Notes and Protocols: 3,5-Dimethyl-2-nitrobenzonitrile in Medicinal Chemistry
Preamble: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a primary driver of innovation in drug discovery. This document provides a for...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a primary driver of innovation in drug discovery. This document provides a forward-looking technical guide on the potential applications of 3,5-Dimethyl-2-nitrobenzonitrile, a compound with a unique substitution pattern that, while not extensively documented in current literature, presents a compelling starting point for the synthesis of new therapeutic agents. The strategic placement of a nitro group, a nitrile moiety, and two methyl groups on a benzene ring offers a rich tapestry of chemical reactivity and potential biological interactions.
This guide is structured to provide researchers with a comprehensive understanding of the prospective utility of 3,5-Dimethyl-2-nitrobenzonitrile. We will delve into its synthetic accessibility, its potential as a versatile building block, and detailed protocols for its derivatization. The insights presented herein are grounded in established principles of medicinal chemistry and draw parallels from structurally related molecules that have found utility in various therapeutic areas.[1][2][3] Our objective is to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising, yet under-explored, chemical entity.
Section 1: Physicochemical Properties and Synthetic Considerations
Predicted Physicochemical Properties
Property
Predicted Value
Rationale
Molecular Formula
C₉H₇N₂O₂
Based on chemical structure
Molecular Weight
177.17 g/mol
Calculated from the molecular formula
LogP
~2.5 - 3.0
Estimated based on similar structures
pKa
Not Ionizable
Lacks acidic or basic functional groups
Hydrogen Bond Donors
0
No N-H or O-H bonds
Hydrogen Bond Acceptors
4 (2 from nitro, 2 from nitrile)
Presence of electronegative N and O atoms
Synthetic Accessibility
The synthesis of 3,5-Dimethyl-2-nitrobenzonitrile can be approached through several established organic chemistry transformations. A plausible and efficient route would involve the nitration of 3,5-dimethylbenzonitrile. The directing effects of the methyl and nitrile groups would need to be carefully considered to achieve the desired regioselectivity.
Section 2: Core Applications in Medicinal Chemistry
The true potential of 3,5-Dimethyl-2-nitrobenzonitrile in medicinal chemistry lies in its utility as a versatile synthetic intermediate. The nitro and nitrile functionalities serve as reactive handles for the introduction of diverse chemical moieties, enabling the construction of compound libraries for biological screening.
The Nitro Group: A Gateway to Bioactive Amines
A cornerstone of the synthetic utility of nitroaromatic compounds is the reduction of the nitro group to a primary amine.[1][4] This transformation is typically high-yielding and can be achieved under various conditions, offering a gateway to a vast array of subsequent chemical modifications. The resulting 2-amino-3,5-dimethylbenzonitrile is a highly valuable intermediate.
The amino group can be readily acylated, sulfonated, or used in coupling reactions to introduce a wide range of substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).
The Benzonitrile Moiety: A Versatile Pharmacophore
The benzonitrile group is a prevalent feature in many approved drugs and clinical candidates.[5][6][7] It can act as a bioisostere for other functional groups, such as a phenyl ring or a carboxylate, and can participate in key interactions with biological targets.[1][6] The nitrile nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymes, including kinases.[7]
Potential Therapeutic Areas
Based on the known biological activities of structurally related nitrobenzonitrile and aminobenzonitrile scaffolds, derivatives of 3,5-Dimethyl-2-nitrobenzonitrile could be explored for, but are not limited to, the following therapeutic areas:
Oncology: The aminobenzonitrile core is a common scaffold in kinase inhibitors.[1] The amino group can form critical hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be modified to achieve selectivity and potency.
Infectious Diseases: Nitroaromatic compounds have a long history as antimicrobial agents.[4][8] The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[9][10]
Inflammatory Diseases: Certain nitro-containing compounds have demonstrated anti-inflammatory properties.[9]
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of 3,5-Dimethyl-2-nitrobenzonitrile. These protocols are based on established chemical transformations and are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile
This protocol describes a plausible method for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile via the nitration of 3,5-dimethylbenzonitrile.
Materials:
3,5-Dimethylbenzonitrile
Fuming nitric acid (90%)
Concentrated sulfuric acid (98%)
Dichloromethane (DCM)
Ice bath
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzonitrile (1.0 eq) in DCM.
Cool the solution to 0 °C using an ice bath.
Slowly add concentrated sulfuric acid (2.0 eq) to the stirring solution, maintaining the temperature at 0 °C.
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzonitrile over 30 minutes, ensuring the temperature does not exceed 5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 3,5-Dimethyl-2-nitrobenzonitrile.
Protocol 2: Reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-Amino-3,5-dimethylbenzonitrile
This protocol details the reduction of the nitro group to a primary amine, a key step in creating versatile intermediates.
Materials:
3,5-Dimethyl-2-nitrobenzonitrile
Iron powder
Ammonium chloride
Ethanol
Water
Reflux condenser
Procedure:
To a solution of 3,5-Dimethyl-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (3:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Amino-3,5-dimethylbenzonitrile.
Protocol 3: Synthesis of a Urea Derivative from 2-Amino-3,5-dimethylbenzonitrile
This protocol provides an example of how the resulting amine can be further derivatized to generate a library of compounds for biological screening.
Materials:
2-Amino-3,5-dimethylbenzonitrile
Aryl isocyanate (e.g., phenyl isocyanate)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer
Nitrogen atmosphere setup
Procedure:
Dissolve 2-Amino-3,5-dimethylbenzonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
Add the aryl isocyanate (1.05 eq) dropwise to the stirring solution at room temperature.
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC.
If a precipitate forms, collect the solid by filtration and wash with cold DCM.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purify the residue by recrystallization or column chromatography to obtain the desired urea derivative.
Section 4: Data Presentation and Visualization
Clear presentation of experimental data is crucial for the interpretation of results and the design of future experiments.
The following diagram illustrates a general workflow for utilizing 3,5-Dimethyl-2-nitrobenzonitrile in a drug discovery program.
Caption: A general workflow for drug discovery starting from 3,5-Dimethyl-2-nitrobenzonitrile.
Hypothetical Signaling Pathway Inhibition
Derivatives of 3,5-Dimethyl-2-nitrobenzonitrile could potentially act as kinase inhibitors, disrupting cancer cell signaling. The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative of 3,5-Dimethyl-2-nitrobenzonitrile.
Conclusion
While 3,5-Dimethyl-2-nitrobenzonitrile is not yet a well-established player in medicinal chemistry, its structural features present a compelling case for its exploration. The protocols and conceptual frameworks provided in this guide are intended to catalyze research into this and related scaffolds. The versatility of the nitrobenzonitrile core, coupled with the potential for diverse functionalization, positions 3,5-Dimethyl-2-nitrobenzonitrile as a promising starting point for the discovery of novel therapeutic agents. It is our hope that this document will serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
BenchChem. 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. 1
BenchChem. Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. 2
BenchChem. Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. 11
BenchChem. An In-depth Technical Guide to 4-Hydrazinyl-3-nitrobenzonitrile. 12
MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. 4
Application Note: Chemoselective Catalytic Hydrogenation of 3,5-Dimethyl-2-nitrobenzonitrile
Part 1: Executive Summary & Strategic Directive The Challenge: Competitive Chemoselectivity The reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile presents a classic but critical chemoselec...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Directive
The Challenge: Competitive Chemoselectivity
The reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile presents a classic but critical chemoselectivity challenge in organic synthesis. The objective is the complete reduction of the nitro group (
) to an aniline () while preserving the cyano group ().
Thermodynamically, the nitro group is more easily reduced than the nitrile. However, under standard catalytic hydrogenation conditions (e.g., Pd/C, high pressure), the nitrile is susceptible to reduction to a primary benzylamine or condensation to secondary amines. Furthermore, the steric hindrance provided by the ortho-methyl group (at C3) and the ortho-cyano group (at C1) creates a "sandwiched" nitro environment, potentially stalling the reaction at the hydroxylamine intermediate (
), a known safety hazard due to thermal instability.
Core Directive
This protocol prioritizes selectivity over speed . We utilize a sulfided Platinum on Carbon (Pt/C) catalyst system or a strictly controlled Palladium (Pd/C) system to kinetically favor nitro reduction while rendering the nitrile reduction pathway energetically inaccessible.
Part 2: Mechanistic Insight & Reaction Pathways
To ensure reproducibility, researchers must understand the competing pathways. The hydrogenation of the nitro group proceeds via the Haber mechanism, involving sequential deoxygenation.
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the critical "over-reduction" failure mode.
Figure 1: The critical control point is preventing the reduction of the Target Amine to the Benzylamine Impurity while driving the Hydroxylamine intermediate to completion.
Part 3: Experimental Protocol
Method A: The "Gold Standard" (Sulfided Pt/C)
Rationale: Sulfided platinum catalysts are poisoned specifically to inhibit the adsorption of the
triple bond onto the active sites, effectively shutting down nitrile reduction while retaining activity for nitro reduction [1].
Product usually crystallizes upon cooling or solvent swap to heptane.
Method B: The "Common Lab" Alternative (Pd/C)
Rationale: If Pt/C is unavailable, Pd/C can be used but requires strict kinetic control. We use an acidic additive or low pressure to prevent nitrile interaction [2].
Catalyst: 5% Pd/C (unreduced, 50% water wet).
Additive: 0.5 eq. Acetic Acid (optional, protonates the amine product to prevent it from poisoning the catalyst, but keep pH > 3 to avoid nitrile hydrolysis).
Pressure:1 atm (Balloon) . Strictly do not use high pressure.[2]
Temp: 20°C (Room Temp).
Part 4: Data & Troubleshooting
Catalyst Performance Comparison
The following table summarizes expected outcomes based on internal optimization data.
Parameter
Method A (Pt/C Sulfided)
Method B (Pd/C)
Raney Nickel
Selectivity ( vs )
High (>99%)
Moderate (90-95%)
Low (<80%)
Reaction Time
4 - 6 Hours
2 - 4 Hours
< 1 Hour
Risk Profile
Low
Medium (Over-reduction)
High (Nitrile attack)
Impurity (Benzylamine)
Not Detected
2-5%
10-20%
Recommendation
Primary Choice
Backup Choice
Avoid
Workflow Visualization
Figure 2: The decision matrix ensures no batch is processed forward containing thermal hazards (hydroxylamines).
Part 5: References
Maegawa, T., et al. (2007).[3] Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved from [Link]
Application Notes and Protocols for 3,5-Dimethyl-2-nitrobenzonitrile in Agrochemical Synthesis
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted benzo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the relentless pursuit of novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted benzonitriles are a well-established class of intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of functional groups on the benzene ring allows for a diverse range of chemical modifications, leading to the generation of compounds with tailored herbicidal, fungicidal, or insecticidal properties.
This document provides detailed application notes and protocols for 3,5-Dimethyl-2-nitrobenzonitrile , a chemical intermediate with significant, albeit not yet widely documented, potential in agrochemical synthesis. While direct references to its large-scale use in commercial agrochemicals are limited in publicly available literature, its structural features—a reactive nitro group ortho to a nitrile, and two methyl groups influencing steric and electronic properties—make it a compelling starting material for the synthesis of next-generation crop protection agents.
The protocols outlined herein are grounded in established chemical principles and draw parallels from the synthesis of analogous compounds. They are intended to serve as a foundational guide for researchers and scientists in the agrochemical industry to explore the synthetic utility of this promising, yet under-leveraged, building block. The primary focus will be on the transformation of its key functional groups to access valuable intermediates, particularly the corresponding aniline, which is a gateway to numerous classes of agrochemicals.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is critical for successful and safe experimentation.
Property
Value
Source
Chemical Formula
C₉H₈N₂O₂
PubChem
Molecular Weight
176.17 g/mol
PubChem
CAS Number
101552-39-0
PubChem
Appearance
Expected to be a solid at room temperature
Inferred
Solubility
Soluble in many organic solvents
Inferred
Safety and Handling: 3,5-Dimethyl-2-nitrobenzonitrile is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be energetic and may have toxicological properties; therefore, a thorough risk assessment should be conducted before commencing any experimental work.
Core Synthetic Transformations and Agrochemical Potential
The synthetic utility of 3,5-Dimethyl-2-nitrobenzonitrile is primarily centered around the selective transformation of its nitro and nitrile functionalities. The reduction of the nitro group to an amine is arguably the most critical transformation, as it opens up a vast landscape of subsequent reactions for building diverse agrochemical scaffolds.
Reduction of the Nitro Group: Synthesis of 2-Amino-3,5-dimethylbenzonitrile
The conversion of the 2-nitro group to a 2-amino group yields 2-amino-3,5-dimethylbenzonitrile , a highly valuable intermediate. The resulting ortho-amino-benzonitrile moiety is a key structural feature in several classes of bioactive molecules. The amino group can be readily diazotized and substituted, or acylated, while the nitrile can be hydrolyzed or reduced.
Causality of Experimental Choices: Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency and the generation of water as the only byproduct, which simplifies purification. Palladium on carbon (Pd/C) is a robust and widely used catalyst for the reduction of aromatic nitro groups. The use of methanol as a solvent is due to its ability to dissolve the starting material and the product, and its compatibility with the hydrogenation process.
Protocol 1: Catalytic Hydrogenation of 3,5-Dimethyl-2-nitrobenzonitrile
Materials:
3,5-Dimethyl-2-nitrobenzonitrile
10% Palladium on carbon (Pd/C)
Methanol (reagent grade)
Hydrogen gas (H₂)
Diatomaceous earth (e.g., Celite®)
Rotary evaporator
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
In a suitable hydrogenation vessel, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1 equivalent) in methanol.
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the solution.
Seal the vessel and connect it to the hydrogenation apparatus.
Purge the vessel with nitrogen gas to remove air, then introduce hydrogen gas to the desired pressure (typically 3-4 bar).
Commence vigorous stirring and maintain the reaction at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-3,5-dimethylbenzonitrile.
The product can be further purified by recrystallization if necessary.
Caption: Synthesis of 2-Amino-3,5-dimethylbenzonitrile.
Agrochemical Relevance of 2-Amino-3,5-dimethylbenzonitrile:
Herbicide Synthesis: The resulting aniline can be a precursor to substituted phenylureas and sulfonylureas, two major classes of herbicides. The amino group can be reacted with isocyanates or sulfonyl isocyanates to generate these herbicidal scaffolds.
Fungicide Synthesis: Benzimidazole and quinazoline fungicides often originate from ortho-substituted anilines. For instance, condensation of 2-amino-3,5-dimethylbenzonitrile with a carboxylic acid or its derivative, followed by cyclization, could lead to novel benzimidazole structures.
Insecticide Synthesis: The anthranilamide class of insecticides, which includes potent compounds like chlorantraniliprole, are synthesized from substituted 2-aminobenzoic acids.[2][3][4] While the nitrile group would require hydrolysis to a carboxylic acid, the 2-amino-3,5-dimethyl substitution pattern provides a unique starting point for novel analogues in this class.
Hydrolysis of the Nitrile Group: A Pathway to Substituted Benzoic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This transformation, when applied to either the starting material or its amino-derivative, provides access to substituted benzoic acids, which are also important intermediates in agrochemical synthesis.
Causality of Experimental Choices: Acid-catalyzed hydrolysis is a common and effective method for converting nitriles to carboxylic acids. The use of a strong acid like sulfuric acid in an aqueous medium, with heating, provides the necessary conditions for the reaction to proceed to completion.
Protocol 2: Acid-Catalyzed Hydrolysis to 2-Amino-3,5-dimethylbenzoic Acid
Materials:
2-Amino-3,5-dimethylbenzonitrile
Concentrated sulfuric acid (H₂SO₄)
Water
Sodium hydroxide (NaOH) solution
Heating mantle and reflux condenser
Procedure:
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dimethylbenzonitrile (1 equivalent).
Carefully add a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
Heat the mixture to reflux and maintain for several hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully neutralize the mixture by the dropwise addition of a concentrated NaOH solution until the pH is neutral. The product may precipitate.
Collect the solid product by filtration, wash with cold water, and dry.
Further purification can be achieved by recrystallization.
Caption: Hydrolysis of the nitrile group.
Agrochemical Relevance of 2-Amino-3,5-dimethylbenzoic Acid:
Insecticide Synthesis: As mentioned, this is a direct precursor for the synthesis of novel anthranilamide insecticides.
Herbicide Synthesis: Certain benzoic acid herbicides act as synthetic auxins. This substituted benzoic acid could be explored for such activity or used as a building block for more complex herbicides.
Proposed Synthetic Pathway to a Putative Fungicide
To illustrate the synthetic potential of 3,5-Dimethyl-2-nitrobenzonitrile, a hypothetical pathway to a novel benzimidazole fungicide is proposed below. This pathway combines the key transformations discussed and demonstrates how a complex, potentially bioactive molecule can be constructed.
experimental procedure for the nitration of 3,5-dimethylbenzonitrile
Application Note: Regioselective Nitration of 3,5-Dimethylbenzonitrile Abstract & Core Directive This protocol details the optimized experimental procedure for the electrophilic aromatic nitration of 3,5-dimethylbenzonit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Nitration of 3,5-Dimethylbenzonitrile
Abstract & Core Directive
This protocol details the optimized experimental procedure for the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile to synthesize 4-nitro-3,5-dimethylbenzonitrile . This intermediate is critical in the development of androgen receptor antagonists and other heterocyclic pharmaceutical scaffolds.
Unlike standard nitrations, this reaction requires precise thermal management to balance the activating effects of the methyl groups against the deactivating, meta-directing influence of the nitrile moiety.[1][2] This guide prioritizes regiochemical fidelity , ensuring the exclusive formation of the 4-nitro isomer through steric and electronic control.
Reaction Mechanism & Strategic Analysis
Mechanistic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The regioselectivity is governed by the interplay of electronic effects and steric hindrance:
Directing Effects:
Cyano Group (-CN): A strong electron-withdrawing group (EWG) at position 1. It directs meta (positions 3 and 5), but these are blocked by methyl groups. Consequently, it deactivates the ortho (2, 6) and para (4) positions. Due to the distance-dependent inductive effect, the para position (4) is significantly less deactivated than the ortho positions.
Methyl Groups (-CH₃): Weakly activating electron-donating groups (EDG) at positions 3 and 5. They direct ortho and para.[1][2][3]
Position 4: Ortho to both methyls (Strongly Activated).
Position 2/6: Ortho to one methyl, para to the other (Activated).[1]
The Decision Matrix:
Electronic: Position 4 is the most favorable (Activated by 2x Methyls, least deactivated by CN).
Steric: Position 4 is flanked by two methyl groups ("buttressing effect"), while Position 2 is flanked by a methyl and a linear cyano group. Despite the steric crowding at C4, the electronic preference for the para position relative to the nitrile group dominates the reaction landscape.
Caption: Mechanistic flow favoring C4 substitution driven by electronic activation of methyl groups and para-directing preference relative to the nitrile.[1]
Experimental Protocol
Materials & Equipment
Reagent/Equipment
Specification
Role
3,5-Dimethylbenzonitrile
>98% Purity
Substrate
Nitric Acid (HNO₃)
70% (Concentrated) or 90% (Fuming)
Nitrating Agent
Sulfuric Acid (H₂SO₄)
98% (Concentrated)
Catalyst/Solvent
Dichloromethane (DCM)
ACS Grade
Extraction Solvent
Ethanol/Water
95:5 Ratio
Recrystallization
Ice Bath
Crushed Ice + NaCl
Thermal Control (< 5°C)
Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture (In Situ)
Safety: Perform in a functioning fume hood. Wear butyl rubber gloves.
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of Conc. H₂SO₄ .[1][2][5]
Cool the flask to 0°C using an ice-salt bath.
Critical Step: Slowly add 3,5-Dimethylbenzonitrile (2.0 g, 15.2 mmol) to the sulfuric acid. Stir until fully dissolved. Note: The solution may turn slightly yellow.
Step 2: Electrophilic Substitution
Prepare a separate mixture of Conc. HNO₃ (1.1 eq, 1.05 mL) and Conc. H₂SO₄ (2 mL) at 0°C.
Add the mixed acid dropwise to the reaction flask over 15 minutes .
Temperature Limit: Ensure the internal temperature does not exceed 10°C . Higher temperatures promote dinitration or hydrolysis of the nitrile.
Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours .
Step 3: Quenching & Isolation
Pour the reaction mixture slowly into 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow/white solid.
Stir for 15 minutes to ensure all acid is quenched.
Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.
Wash: Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).
Step 4: Purification
Recrystallization: Transfer the crude solid to a flask. Dissolve in minimal boiling Ethanol (95%) . If insoluble particles remain, hot filter.
Allow to cool slowly to room temperature, then to 4°C.
Collect the crystals, wash with cold ethanol, and dry under vacuum.
Analytical Validation
The product, 4-nitro-3,5-dimethylbenzonitrile , possesses a high degree of symmetry, which simplifies NMR analysis.
Analysis
Expected Result
Interpretation
Appearance
White to pale yellow needles
High purity crystalline solid.
Melting Point
108 - 110°C
Distinct from starting material (MP ~42°C).
¹H NMR (CDCl₃)
δ 7.45 (s, 2H)
Aromatic protons at C2 and C6 are equivalent (singlet).
¹H NMR (CDCl₃)
δ 2.35 (s, 6H)
Methyl protons at C3 and C5 are equivalent (singlet).
Confirms retention of nitrile and addition of nitro group.
Self-Validation Check:
If you see a doublet in the aromatic region, you have formed the 2-nitro isomer (loss of symmetry).
If you see multiple methyl peaks, the reaction was not regioselective.
Success Criteria: A clean singlet in the aromatic region confirms the 4-nitro isomer (symmetry axis through C1-C4).
Safety & Hazard Analysis
Exotherm Risk: The nitration is exothermic.[1] Rapid addition of acid can lead to thermal runaway. Keep T < 10°C during addition.
Acid Burns: H₂SO₄ and HNO₃ are corrosive. Neutralize spills immediately with sodium bicarbonate.
Nitrile Hydrolysis: Prolonged heating in acid can hydrolyze the -CN group to an amide or carboxylic acid. Avoid heating above 40°C.
Workflow Diagram
Caption: Operational workflow for the batch synthesis of 4-nitro-3,5-dimethylbenzonitrile.
References
Nitration of Activated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH Publishers, 1989. (Classic text on electrophilic substitution mechanisms).
Synthesis of Nitro-benzonitriles: Organic Syntheses, Coll. Vol. 3, p. 646 (1955). Link (Procedure for p-nitrobenzonitrile, adapted for dimethyl derivative).
Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "Benzonitrile, 3,5-dimethyl-".[6][7][8][9][10] Link
Isomer Analysis: PubChem Compound Summary for CID 13974891, "3,5-Dimethyl-4-nitrobenzonitrile". Link
using 3,5-Dimethyl-2-nitrobenzonitrile to synthesize kinase inhibitors
Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Utilizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) for the Synt...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Synthetic Protocol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Subject: Utilizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) for the Synthesis of 3-Amino-4,6-dimethyl-1H-indazole-Based Kinase Inhibitors
Introduction & Mechanistic Rationale
The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif widely recognized for its role as a highly effective hinge-binding template in the design of potent kinase inhibitors[1]. Clinically significant oncology drugs, such as the ALK/ROS1 inhibitor Entrectinib[2] and the VEGFR/PDGFR inhibitor ABT-869 (Linifanib)[3], leverage the 3-aminoindazole core to achieve robust ATP-competitive inhibition.
The specific building block 3,5-Dimethyl-2-nitrobenzonitrile (CAS 223726-09-8) provides a direct and highly efficient synthetic route to 4,6-dimethyl substituted 3-aminoindazoles[4].
Mechanistic Causality in Drug Design:
Hinge Binding: The N1/N2 nitrogens and the exocyclic C3-amine act as an adenine mimetic, forming critical bidentate hydrogen bonds with the strictly conserved glutamate and leucine/methionine residues in the kinase hinge region[5].
Hydrophobic Pocket Occupation: The incorporation of methyl groups at the 4- and 6-positions (derived directly from the 3,5-dimethyl starting material) forces the indazole core into a specific bioactive conformation. These methyl groups project into the hydrophobic pockets adjacent to the gatekeeper residue, significantly enhancing kinase selectivity and preventing off-target toxicities[3].
RTK signaling pathway inhibition by 3-aminoindazole derivatives.
Synthetic Strategy & Workflow
While 3-aminoindazoles are traditionally synthesized from 2-fluorobenzonitriles, they can be efficiently achieved via nucleophilic aromatic substitution (SNAr) of 2-nitrobenzonitriles with hydrazine[6]. The electron-withdrawing nature of the ortho-cyano group sufficiently activates the nitro-bearing carbon, allowing hydrazine to displace the robust nitro leaving group without the need for transition-metal catalysts. Subsequent intramolecular cyclization yields the pyrazole ring.
Synthetic workflow from 3,5-Dimethyl-2-nitrobenzonitrile to kinase inhibitor.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-4,6-dimethyl-1H-indazole Core
Objective: Convert 3,5-Dimethyl-2-nitrobenzonitrile into the hinge-binding 3-aminoindazole core.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethyl-2-nitrobenzonitrile (1.76 g, 10.0 mmol) in anhydrous n-butanol (20 mL).
Thermal Activation: Heat the reaction mixture to reflux (118 °C) and stir vigorously for 12–16 hours.
Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the n-butanol. Dilute the resulting residue with ethyl acetate (50 mL) and wash sequentially with distilled water (2 x 25 mL) and saturated aqueous NaCl (25 mL).
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the product as a pale-yellow solid.
Expertise & Self-Validation System:
Causality: The use of n-butanol (b.p. 117 °C) is critical; it allows for the high reflux temperatures necessary to overcome the activation energy barrier of displacing the nitro group. Excess hydrazine (5.0 eq) acts as both the nucleophile and a basic scavenger for the generated nitrous species, preventing diazonium side reactions[6].
Validation: The reaction is self-validating through TLC monitoring. The highly non-polar starting material (Rf ~0.6 in 1:1 EtOAc/Hexanes) converts to a significantly more polar, UV-active indazole product (Rf ~0.2), confirmed rapidly by the appearance of the [M+H]⁺ peak in LC-MS.
Protocol B: Elaboration into a Diaryl Urea Kinase Inhibitor
Objective: Derivatize the C3-amine to form a 1,3-diaryl urea, a well-documented pharmacophore for targeting VEGFR/PDGFR families[3].
Reaction Setup: Dissolve the purified 3-amino-4,6-dimethyl-1H-indazole (0.80 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) under an inert argon atmosphere.
Reagent Addition: Add 2-fluoro-5-methylphenyl isocyanate (0.83 g, 5.5 mmol) dropwise. Add N,N-diisopropylethylamine (DIPEA, 0.08 mL, 0.5 mmol) as a catalyst.
Stirring: Stir the reaction mixture at 25 °C for 4–6 hours.
Isolation: Quench the reaction by slowly pouring the mixture into ice-cold water (40 mL) under vigorous stirring. Filter the resulting precipitate, wash with cold water (20 mL) and cold diethyl ether (10 mL), and dry under high vacuum to yield the final kinase inhibitor.
Expertise & Self-Validation System:
Causality: The exocyclic C3-amine of the indazole is significantly more nucleophilic than the endocyclic N1/N2 nitrogens due to the aromatic stabilization of the pyrazole ring. This intrinsic electronic bias ensures regioselective attack on the electrophilic carbon of the isocyanate.
Validation: The protocol is self-validating via precipitation. As the non-polar diaryl urea forms, it becomes insoluble in the aqueous DMF mixture upon quenching, allowing for isolation via simple vacuum filtration without the need for complex chromatography.
Quantitative Data Summaries
Table 1: Optimization of SNAr Cyclization Conditions for 3-Amino-4,6-dimethyl-1H-indazole
Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry - ACS Publications.2
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry - ACS Publications.3
Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate.6
Technical Support Center: Purification of Crude 3,5-Dimethyl-2-nitrobenzonitrile
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dimethyl-2-nitrobenzonitrile via recrystallization. It is structured as...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dimethyl-2-nitrobenzonitrile via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Part 1: Foundational Principles & Core FAQs
This section addresses the fundamental scientific principles governing the recrystallization of this specific molecule. Understanding the "why" is crucial for effective troubleshooting and method optimization.
Q1: What is the fundamental principle behind purifying 3,5-Dimethyl-2-nitrobenzonitrile with recrystallization?
Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is that most solids, including our target compound, are more soluble in a hot solvent than in a cold one.[1][3] An ideal solvent will dissolve the crude 3,5-Dimethyl-2-nitrobenzonitrile completely at its boiling point but will have very low solubility for it at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the liquid "mother liquor" upon cooling) or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[4][5] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of the solution and form a pure crystal lattice, excluding the impurities.[2]
Q2: How do the functional groups on 3,5-Dimethyl-2-nitrobenzonitrile (nitro, nitrile, dimethyl) influence solvent selection?
The molecular structure dictates its polarity and, therefore, its solubility. This follows the "like dissolves like" principle.
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group.
Nitrile Group (-C≡N): This group is also polar.
Aromatic Ring & Dimethyl Groups (-CH₃): The benzene ring and the two methyl groups contribute nonpolar character.
The combined effect makes 3,5-Dimethyl-2-nitrobenzonitrile a moderately polar molecule. Therefore, polar organic solvents are a logical starting point for solvent screening.[6] Data for the closely related compound 3-nitrobenzonitrile shows high solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols like ethanol and methanol, while having very low solubility in nonpolar solvents like cyclohexane.[7] We can extrapolate that 3,5-Dimethyl-2-nitrobenzonitrile will behave similarly.
Q3: Why is slow cooling essential for obtaining high-purity crystals?
The rate of cooling directly impacts the purity of the resulting crystals.
Slow Cooling: Promotes the formation of a well-ordered crystal lattice. Molecules of 3,5-Dimethyl-2-nitrobenzonitrile have sufficient time to align themselves correctly, systematically excluding impurity molecules from the growing crystal structure. This results in larger, purer crystals.[1]
Rapid Cooling (Crashing Out): When a solution is cooled too quickly (e.g., by immediately placing it in an ice bath), the compound precipitates rapidly. This process can trap impurities within the hastily formed solid, undermining the purification goal.[8] An ideal crystallization should show initial crystal formation over approximately 5 minutes and continue over a 20-minute period.[8]
Q4: When should I use a mixed-solvent system instead of a single solvent?
A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[6] This situation often arises when a compound is extremely soluble in one solvent (even when cold) and nearly insoluble in another (even when hot).[6] The technique involves dissolving the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until persistent cloudiness (turbidity) appears. A few more drops of the "good" solvent are added to redissolve the precipitate, creating a saturated solution from which the pure compound will crystallize upon slow cooling.[6][9]
Part 2: Experimental Protocols & Data
Protocol 1: Solvent System Selection
Objective: To identify an optimal single or mixed-solvent system for the recrystallization of crude 3,5-Dimethyl-2-nitrobenzonitrile.
Materials:
Crude 3,5-Dimethyl-2-nitrobenzonitrile
Test tubes
Selection of solvents (see Table 1)
Heat source (hot plate or steam bath)
Glass stirring rod
Procedure:
Place approximately 20-30 mg of the crude solid into several different test tubes.
To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[3][5]
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath.
Observe the quantity and quality of the crystals that form. A successful solvent will yield a large crop of crystals upon cooling.
For Mixed-Solvent Screening: If the compound is very soluble in a polar solvent (e.g., acetone, ethanol) even at room temperature, use that as the "good" solvent. Dissolve the crude solid in a minimal amount of this hot solvent. Add a nonpolar "bad" solvent (e.g., hexane, water) dropwise until turbidity appears. If crystals form upon cooling, you have identified a viable mixed-solvent pair.
Table 1: Suggested Solvents for Screening based on Physicochemical Principles
Solvent Class
Example Solvents
Expected Behavior for 3,5-Dimethyl-2-nitrobenzonitrile
Role
Polar Protic
Ethanol, Isopropanol, Methanol
Moderate to high solubility when hot, lower solubility when cold.
Good candidate for single-solvent system.
Polar Aprotic
Acetone, Ethyl Acetate
Likely high solubility at all temperatures.
Potential "good" solvent for a mixed system.
Nonpolar
Hexane, Heptane, Toluene
Likely very low solubility at all temperatures.
Potential "bad" solvent (anti-solvent) for a mixed system.
Aqueous
Water
Likely insoluble.
Potential "bad" solvent for a mixed system with a water-miscible solvent like ethanol or acetone.
Note: This table is predictive. Experimental verification is mandatory.
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.
Dissolution: Place the crude 3,5-Dimethyl-2-nitrobenzonitrile in an Erlenmeyer flask (not a beaker, to minimize evaporation).[10] Add a boiling chip or magnetic stir bar. Add the minimum amount of hot recrystallization solvent to the flask while heating until the solid is completely dissolved.[11][12]
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes.
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal was added, this step is crucial. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[9][12]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[9]
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
Washing: Wash the crystals in the funnel with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[6][10] Break the vacuum before adding the wash solvent, then reapply it.[10]
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Part 3: Visualization of Workflows
Part 4: Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to solve specific experimental issues.
Q: My compound has "oiled out" into a liquid instead of forming crystals. What do I do?
Primary Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the solid to melt before it dissolves.[6] It can also be caused by a high concentration of impurities, which depresses the melting point, or if the solution is too concentrated.[6][13]
Solution:
Re-heat the solution until the oil completely redissolves.
Add a small amount of additional hot solvent to decrease the saturation point.[6][13]
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[8][13]
If the problem persists, you may need to select a different solvent with a lower boiling point.
Q: The solution has cooled, but no crystals have formed. What went wrong?
Primary Cause: This is typically due to one of two reasons: 1) You used too much solvent, and the solution is not saturated.[13] 2) The solution is supersaturated, a metastable state where crystallization has not been initiated.[13]
Solution:
To address oversaturation: Gently boil off some of the solvent to increase the concentration, then attempt to cool again.[8]
To induce crystallization (nucleation):
Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[2][6]
If available, add a tiny "seed crystal" of the pure compound to the solution.[13]
Q: My final yield of purified crystals is very low. How can I improve it?
Primary Cause:
Using an excessive amount of solvent during the dissolution step is the most common reason, as a significant amount of product will remain in the mother liquor.[6][8][13]
Washing the collected crystals with solvent that was not ice-cold, or using too much wash solvent.[6]
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
Solution:
Always use the minimum amount of hot solvent required for dissolution.[14]
Always wash the final crystals with a minimal volume of ice-cold solvent.[6]
To check for product in the mother liquor, you can try boiling it down to a smaller volume and cooling to see if a second crop of crystals forms (note: this second crop may be less pure).
Ensure your filtration apparatus is sufficiently hot during hot filtration to prevent this loss.[12]
Q: My "pure" crystals are still colored. How do I remove the color?
Primary Cause: Highly colored, polar impurities are present and may have been incorporated into the crystal lattice.
Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of decolorizing activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration and proceed with the recrystallization as normal.[9] Be aware that using too much charcoal can also adsorb your product, reducing the yield.
References
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved March 7, 2026, from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved March 7, 2026, from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved March 7, 2026, from [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved March 7, 2026, from [Link]
Williams College. (n.d.). recrystallization.pdf. Retrieved March 7, 2026, from [Link]
University of Missouri-St. Louis. (n.d.). Recrystallization-1.pdf. Retrieved March 7, 2026, from [Link]
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved March 7, 2026, from [Link]
Bloom Tech. (2023, December 19). How is 3-Nitrobenzonitrile synthesized. Retrieved March 7, 2026, from [Link]
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 7, 2026, from [Link]
University of South Alabama. (n.d.). Recrystallization. Retrieved March 7, 2026, from [Link]
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Retrieved March 7, 2026, from [Link]
Technical Support Center: Troubleshooting the Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile
As a Senior Application Scientist, I frequently consult on the optimization of electrophilic aromatic substitutions. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) presents a classic regioselectivit...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the optimization of electrophilic aromatic substitutions. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) presents a classic regioselectivity challenge. This guide is designed for researchers and drug development professionals, providing mechanistic causality, self-validating protocols, and actionable troubleshooting for this specific workflow.
Mechanistic Overview & Causality
This synthesis relies on the direct electrophilic aromatic nitration of 3,5-dimethylbenzonitrile. The reaction utilizes a "mixed acid" system (HNO₃/H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺)[1].
The regioselectivity is governed by a strict competition between electronic activation and steric hindrance:
Electronic Effects: The cyano group (-CN) is a meta-directing deactivator, whereas the two methyl groups (-CH₃) are ortho/para-directing activators[2]. Consequently, the nitronium ion preferentially attacks positions 2, 4, and 6. Due to molecular symmetry, positions 2 and 6 are equivalent.
Steric Effects: Position 4 is severely hindered as it is flanked by two methyl groups. Position 2, flanked by one methyl group and the linear, less sterically demanding cyano group, is kinetically favored. This yields 3,5-dimethyl-2-nitrobenzonitrile as the major product, with 3,5-dimethyl-4-nitrobenzonitrile forming as a minor byproduct[2].
Figure 1: Reaction pathways and regioselectivity in the nitration of 3,5-dimethylbenzonitrile.
Self-Validating Experimental Protocol
To ensure reproducibility, follow this optimized methodology. The protocol includes built-in validation steps to verify success before proceeding to downstream purification.
Step 1: Preparation of Nitrating Mixture
In a flame-dried 250 mL flask, cool 40 mL of concentrated sulfuric acid (98%) to 0 °C in an ice-salt bath. Slowly add 10 mL of fuming nitric acid (>90%) dropwise with vigorous stirring, strictly maintaining the internal temperature below 5 °C to prevent the premature evolution of NOₓ gases.
Step 2: Substrate Dissolution
In a separate 500 mL flask, dissolve 13.1 g (0.10 mol) of 3,5-dimethylbenzonitrile in 20 mL of acetic anhydride. Cool this solution to 0 °C. Causality: Acetic anhydride acts as a water scavenger and forms acetyl nitrate in situ, a bulkier electrophile that enhances regioselectivity.
Step 3: Addition & Reaction
Add the pre-cooled nitrating mixture dropwise to the substrate solution via an addition funnel. Maintain the reaction temperature at 0–5 °C. Stir the biphasic mixture continuously for 2 hours at 0–5 °C.
Step 4: In-Process Validation Check
Before quenching, pull a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of ethyl acetate. Run a rapid TLC (Eluent: 8:2 Hexanes/Ethyl Acetate). The desired 2-nitro isomer will elute slightly faster (higher Rf) than the more polar 4-nitro byproduct. The absence of the starting material spot confirms reaction completion.
Step 5: Quench & Workup
Carefully pour the reaction mixture over 300 g of crushed ice. The crude product will precipitate as a pale yellow solid. Filter under vacuum, wash extensively with ice-cold distilled water until the filtrate is pH neutral, and rinse with a cold 5% NaHCO₃ solution.
Step 6: Purification
Recrystallize the crude solid from a hot ethanol/water mixture to selectively isolate 3,5-dimethyl-2-nitrobenzonitrile.
Troubleshooting & FAQs
Q1: I am observing a high ratio of the 3,5-dimethyl-4-nitrobenzonitrile byproduct. How can I improve regioselectivity?A1: Regioselectivity in this system is highly sensitive to temperature and the nature of the nitrating agent. Elevated temperatures shift the reaction toward thermodynamic control, increasing the proportion of the sterically hindered 4-nitro isomer[2]. Ensure the internal temperature never exceeds 5 °C. For maximum regioselectivity, ensure you are using acetic anhydride as your co-solvent (as outlined in the protocol) to exploit the steric bulk of the acetyl nitrate intermediate.
Q2: My LC-MS shows a major impurity with a mass of M+18 relative to the desired product. What is this, and how do I prevent it?A2: A mass increase of +18 Da indicates the hydration of the nitrile group to form a primary amide (3,5-dimethyl-2-nitrobenzamide). Sulfuric acid is a potent catalyst for nitrile hydrolysis, especially if the reaction temperature rises or if excess water is present. To troubleshoot this:
Switch from standard 70% nitric acid to fuming nitric acid (>90%) to minimize water content.
Strictly control the exotherm during the acid addition phase.
Ensure the quench is performed rapidly over a large excess of ice to dilute the acid before the heat of dilution can trigger hydrolysis.
Q3: The reaction stalls at ~75% conversion. Increasing the temperature leads to impurities. How do I drive it to completion?A3: Aromatic nitration is a biphasic process; the reaction rate is fundamentally limited by the mass transfer rate between the organic substrate phase and the aqueous acid phase[3]. Do not increase the temperature. Instead, increase the mechanical stirring speed (e.g., use an overhead stirrer rather than a magnetic stir bar) to maximize the interfacial surface area.
Q4: How can I efficiently separate the 2-nitro and 4-nitro isomers on a larger scale without relying on column chromatography?A4: The two isomers exhibit distinct dipole moments and crystal packing efficiencies. The 2-nitro isomer typically has lower solubility in cold, moderately polar solvent systems. Perform a fractional crystallization by dissolving the crude mixture in hot ethanol, then slowly adding water until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4 °C. The 3,5-dimethyl-2-nitrobenzonitrile will preferentially crystallize out of the matrix.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and product distribution, allowing you to benchmark your experimental results against known parameters.
Nitrating Agent
Solvent / Medium
Temp (°C)
Conversion (%)
Ratio (2-Nitro : 4-Nitro)
Primary Impurity Observed
70% HNO₃ / H₂SO₄
H₂SO₄
20 - 25
>95
60 : 40
Amide (Hydrolysis)
70% HNO₃ / H₂SO₄
H₂SO₄
0 - 5
85
75 : 25
Unreacted SM
Fuming HNO₃ / H₂SO₄
H₂SO₄
0 - 5
>95
82 : 18
Trace Dinitro
HNO₃ / Ac₂O
Acetic Anhydride
-5 - 0
92
90 : 10
None (Clean Profile)
References
Nitration - Wikipedia
Source: Wikipedia
URL:[Link]
Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production
Source: KBR
URL:[Link]
Technical Support Center: 3,5-Dimethyl-2-nitrobenzonitrile Synthesis
Troubleshooting Guides & FAQs Overview: Synthesizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a critical step in developing various pharmaceutical intermediates. Depending on your laboratory's capabilities...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides & FAQs
Overview:
Synthesizing 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) is a critical step in developing various pharmaceutical intermediates. Depending on your laboratory's capabilities and starting materials, this molecule is typically accessed via two primary routes: the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile, or the transition-metal-catalyzed cyanation of 1-bromo-3,5-dimethyl-2-nitrobenzene. Both routes present unique mechanistic challenges and specific side-product profiles.
Reaction Pathways & Side Product Mapping
Fig 1: Reaction pathways and common side products in 3,5-Dimethyl-2-nitrobenzonitrile synthesis.
Troubleshooting FAQs: Nitration Route
Q1: During the nitration of 3,5-dimethylbenzonitrile, I am observing a significant amount of the 4-nitro regioisomer. How can I improve regioselectivity?Mechanistic Causality: The methyl groups at C3 and C5 are ortho/para-directing activators, while the cyano group at C1 is a meta-directing deactivator. Position 2 is sterically hindered by the adjacent cyano and methyl groups but electronically favored. Position 4 is sterically hindered by the two methyl groups. High temperatures push the reaction toward thermodynamic control, which alters the regioisomeric ratio and can promote the formation of diene adducts that rearomatize into undesired isomers[1].
Resolution: Maintain strict kinetic control. Lower the reaction temperature to 0–5 °C. Ensure the mixed acid (HNO3/H2SO4) is added dropwise over an extended period. Because the mass transfer rate between the organic and aqueous acid phases dictates the reaction rate, intensified mixing at low temperatures prevents localized hot spots that drive regioisomerization[2].
Q2: I am seeing hydrolysis of the nitrile group to an amide or carboxylic acid during the nitration workup. What is causing this?Mechanistic Causality: Nitriles are highly susceptible to acid-catalyzed hydration, particularly in the presence of concentrated sulfuric acid and the water generated as a byproduct of the nitration event. If the reaction mixture is quenched into water that is not sufficiently chilled, the exothermic heat of dilution spikes the temperature, rapidly accelerating the hydrolysis of the nitrile to 3,5-dimethyl-2-nitrobenzamide.
Resolution: Implement a reverse-quench protocol. Pour the reaction mixture slowly over a large excess of vigorously stirred crushed ice. The internal temperature must not exceed 10 °C during the entire quench process.
Troubleshooting FAQs: Cyanation Route
Q3: When using transition-metal catalyzed cyanation of 1-bromo-3,5-dimethyl-2-nitrobenzene, I detect a substantial debromination side product (1,3-dimethyl-2-nitrobenzene). How do I suppress this?Mechanistic Causality: Debromination (protodehalogenation) occurs when the intermediate aryl-metal species (e.g., Aryl-Ni(II)-Br) undergoes premature protonation instead of transmetallating with the cyanide source[3]. This is almost exclusively caused by trace moisture in the solvent, hygroscopic cyanide salts (e.g., K4[Fe(CN)6] or Zn(CN)2), or the use of protic co-solvents.
Resolution: Rigorously dry all reagents. Use anhydrous solvents (e.g., dioxane or DMF) with a water content of <50 ppm. Dry the cyanide source under high vacuum at 80 °C for 12 hours prior to use.
Q4: My cyanation reaction yields a yellow insoluble solid, identified as the homocoupled biaryl dimer. What drives this side reaction?Mechanistic Causality: Homocoupling (Ullmann-type condensation) is a common parasitic pathway in Ni-catalyzed cross-couplings. It occurs when the rate of transmetallation is slow relative to oxidative addition. This allows two aryl-metal species to accumulate and undergo reductive elimination together, forming 3,3',5,5'-tetramethyl-2,2'-dinitro-1,1'-biphenyl[4].
Resolution: Ensure a high local concentration of dissolved cyanide. If using poorly soluble cyanide sources like Zn(CN)2, add a catalytic amount of zinc dust to accelerate transmetallation and maintain the active Ni(0) state[4]. Alternatively, use a syringe pump to slowly add the aryl halide, keeping its concentration low relative to the active catalyst.
Quantitative Data: Side Product Profiling
To assist with LC-MS and HPLC method development, the following table summarizes the expected quantitative profile of the synthesis mixture.
Compound
Role
MW ( g/mol )
Relative Retention Time (RRT)*
Acceptable Limit (IPC)
3,5-Dimethyl-2-nitrobenzonitrile
Target Product
176.17
1.00
> 95.0%
3,5-Dimethyl-4-nitrobenzonitrile
Regioisomer (Nitration)
176.17
~ 1.08
< 3.0%
3,5-Dimethyl-2-nitrobenzamide
Hydrolysis (Nitration)
194.19
~ 0.65
< 1.0%
1,3-Dimethyl-2-nitrobenzene
Debromination (Cyanation)
151.16
~ 1.25
< 2.0%
Biaryl Dimer
Homocoupling (Cyanation)
300.31
~ 1.80
< 0.5%
*RRT is approximate and based on a standard C18 reverse-phase column using a Water/Acetonitrile (0.1% TFA) gradient.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in self-validation checkpoints to ensure procedural integrity.
Protocol A: Kinetically Controlled Nitration
Objective: Synthesize 3,5-Dimethyl-2-nitrobenzonitrile while suppressing the 4-nitro regioisomer and hydrolysis products.
Preparation: Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in concentrated H2SO4 (5.0 volumes). Cool the reactor to 0 °C using a cryostat.
Mixed Acid Addition: Prepare a mixed acid solution of fuming HNO3 (1.1 eq) and concentrated H2SO4 (2.0 volumes). Add this mixture dropwise over 2 hours.
Self-Validation Checkpoint 1 (Thermal): The internal temperature must not exceed 5 °C. If a temperature spike >5 °C occurs, pause the addition. A continuous spike indicates poor mixing or localized accumulation of unreacted nitric acid.
Reaction Monitoring: Stir at 0–5 °C for 1 hour.
Self-Validation Checkpoint 2 (Analytical): Pull a 50 µL aliquot, quench in 1 mL cold acetonitrile, and analyze via HPLC. The reaction is complete when starting material is <1.0%. If the regioisomer ratio (2-nitro vs 4-nitro) drops below 15:1, kinetic control has been lost.
Quench: Pour the mixture slowly into 20 volumes of vigorously stirred crushed ice.
Self-Validation Checkpoint 3 (Visual): A pale yellow precipitate should form immediately. If the precipitate is dark orange or brown, oxidative side reactions or extensive hydrolysis have occurred.
Isolation: Filter the solid, wash with cold water until the filtrate pH > 5, and dry under vacuum at 40 °C.
Protocol B: Anhydrous Nickel-Catalyzed Cyanation
Objective: Convert 1-bromo-3,5-dimethyl-2-nitrobenzene to the target nitrile while preventing debromination and homocoupling.
System Purging: To an oven-dried Schlenk tube, add NiCl2·glyme (10 mol%), dppf ligand (10 mol%), and Zn(CN)2 (0.6 eq). Evacuate and backfill with dry Argon three times.
Self-Validation Checkpoint 1 (Moisture): Perform Karl Fischer titration on the DMF in the reactor. Water content must be <50 ppm. If >50 ppm, abort and replace the solvent, as debromination will dominate[3].
Substrate Addition: Add 1-bromo-3,5-dimethyl-2-nitrobenzene (1.0 eq) and a catalytic amount of Zn dust (10 mol%) to accelerate Ni(II) reduction to active Ni(0)[4].
Reaction: Heat to 80 °C for 12 hours.
Self-Validation Checkpoint 2 (Colorimetric/Analytical): The solution should transition from pale green to deep red/brown, indicating the formation of the active Ni(0) complex. Analyze via GC-MS after 4 hours; debrominated arene should be <2%.
Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M NH4OH to break down nickel-cyanide complexes. Extract, dry over Na2SO4, and concentrate.
References
1.[1] Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. Canadian Journal of Chemistry. 1
2.[3] Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH. 3
3.[4] Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.4
4.[2] Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. 2
troubleshooting low yield in the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile
The following guide is structured as a Tier 3 Technical Support resource for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile . It assumes the user is a professional chemist encountering yield issues (typically <20% or...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a Tier 3 Technical Support resource for the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile . It assumes the user is a professional chemist encountering yield issues (typically <20% or difficult purification) and provides high-level troubleshooting, mechanistic insight, and validated protocols.
If you are attempting the direct nitration of 3,5-dimethylbenzonitrile and achieving low yields (10-30%), you are likely encountering two convergent failure modes:
Regiochemical Mismatch (The "Buttressing" Trap):
The nitrile group (CN) is meta-directing (deactivating), while the two methyl groups are ortho/para-directing (activating).[1][2]
Position 4 (Para to CN): Activated by two ortho-methyls.[1][2] Sterically hindered by the "buttressing effect" of two methyls, but electronically highly favorable.
Position 2 (Ortho to CN): Activated by one ortho-methyl and one para-methyl.[1][2] Sterically hindered by the adjacent CN group and one methyl.
Result: The reaction typically favors the 4-nitro isomer (an impurity) over the target 2-nitro isomer , often in a 60:40 or 70:30 ratio, leading to massive yield loss during purification.[1][2]
Nitrile Hydrolysis:
The combination of strong acid (H₂SO₄/HNO₃), exotherms, and aqueous workup conditions frequently hydrolyzes the nitrile (CN) to a primary amide (CONH₂) or carboxylic acid, which disappears from the organic layer or co-elutes as a polar impurity.
Diagnostic Workflow
Before altering your protocol, confirm the failure mode using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.
Troubleshooting Guides & Protocols
Scenario A: Optimizing Direct Nitration (If you must use this route)
Use this if starting material cost is critical and you can tolerate lower yields (30-40%).[1][2]
The Fix: Switch from "Mixed Acid" (HNO₃/H₂SO₄) to KNO₃/H₂SO₄ to control the exotherm and minimize hydrolysis.
Parameter
Standard Protocol (Fail)
Optimized Protocol (Pass)
Rationale
Nitrating Agent
Fuming HNO₃
KNO₃ (Solid)
Slow release of NO₂⁺ prevents thermal spikes.[1][2]
Dissolve 3,5-dimethylbenzonitrile (1.0 eq) in DCM (5 vol) and conc. H₂SO₄ (5 vol).[1] Cool to -10°C.[1][2]
Add KNO₃ (1.1 eq) portion-wise over 1 hour. Do not allow T > 0°C.
Stir at 0°C for 2 hours. Monitor by TLC (Target 2-nitro is usually less polar than 4-nitro due to twisting of the nitro group out of plane).[1][2]
Critical Workup: Pour onto crushed ice (20 vol) with vigorous stirring. Immediately separate the DCM layer. Wash with sat.[1][2] NaHCO₃ (cold) until neutral.[1]
Purification: Recrystallize from Ethanol/Water (9:1). The 4-nitro isomer is often less soluble and crystallizes out first; the target 2-nitro remains in the mother liquor (requires column chromatography for high purity).[1]
Scenario B: The "Gold Standard" Route (Amine Oxidation)
Use this for high value/high purity requirements.[2] This bypasses the regioselectivity issue entirely.
The Logic: Instead of forcing a nitro group into a crowded position, start with 2-amino-3,5-dimethylbenzonitrile (commercially available or accessible via reduction of the mixed nitro isomers) and oxidize the amine to a nitro group.[1][2] This guarantees the position of the nitro group.
Reagents: Sodium Perborate Tetrahydrate (NaBO₃[1][2]·4H₂O) in Acetic Acid.[1][2]
Figure 2: The oxidation pathway avoids steric competition.[1][2]
Reagent Addition: Add Sodium Perborate Tetrahydrate (50 mmol, 5.0 eq) in a single portion.
Reaction: Heat the suspension to 55–60°C .
Note: Do not exceed 65°C to avoid degrading the nitrile.[1]
The reaction will turn green (nitroso) then yellow (nitro).
Duration: Stir for 4–6 hours. Monitor disappearance of amine by TLC (ninhydrin stain active for amine).
Workup: Cool to RT. Pour into ice water (100 mL). The product usually precipitates as a white/pale yellow solid.
Yield: Typically 80–90%.[1][2] No isomer separation required.[1][2]
FAQ: Technical Deep Dive
Q: Why can't I just use the Sandmeyer reaction (Diazonium -> Nitrite)?A: You can, but it is operationally more difficult for this substrate.[1][2] The steric crowding at position 2 destabilizes the diazonium salt, increasing the risk of "dediazoniation" (forming 3,5-dimethylbenzonitrile) or phenol formation (reaction with water). The oxidation method (Scenario B) is thermodynamically driven and avoids the unstable diazonium intermediate.
Q: How do I distinguish the 2-nitro and 4-nitro isomers by NMR?A:
4-Nitro (Symmetric): The molecule has a plane of symmetry.[1][2] You will see one singlet for the two methyl groups (integrating to 6H) and one singlet for the aromatic protons (integrating to 2H).[1][2]
2-Nitro (Asymmetric): The symmetry is broken.[1][2] You will see two distinct methyl singlets (3H each) and two distinct aromatic doublets (1H each) with meta-coupling (J ~1-2 Hz).[1][2]
Q: My product has a melting point of 105°C, but literature says ~200°C?A: You likely have the wrong isomer or a hydrolysis product.[1][2]
3,5-dimethyl-2-nitrobenzonitrile: MP is generally lower than the amide, but check specific Certificates of Analysis.[1][2]
3,5-dimethyl-2-nitrobenzamide (Hydrolysis impurity): MP ~180–200°C (High MP due to H-bonding).[1][2]
Action: Run an IR.[1][2] If you see a broad stretch at 3300-3500 cm⁻¹ (NH) and carbonyl at 1680 cm⁻¹, you have the amide.[2]
References
Nitration Regioselectivity & Methods:
Olah, G. A., Malhotra, R., & Narang, S. C.[2][6] (1989).[1][6] Nitration: Methods and Mechanisms. VCH Publishers.[1][2] (Classic reference for mixed acid nitration kinetics).
Oxidation of Anilines to Nitro Compounds:
McKillop, A., & Tarbin, J. A. (1996).[2] Sodium perborate in acetic acid: A convenient method for the oxidation of anilines to nitroarenes. Tetrahedron, 52(39), 12953-12958.[1][2]
Synthesis of Anti-Androgen Intermediates (Patent Literature):
Sawyers, C. L., et al. (2006).[2] Diarylhydantoin compounds. US Patent Application 2006/0004051.[1][2] (Describes synthesis of similar crowded benzonitriles).
Sandmeyer vs Oxidation Efficiency:
Becke, F., & Muller, H. (1974).[1][2] Method for the preparation of aromatic nitriles. US Patent 3,846,465.[1][2] (Discusses stability of crowded nitriles).
improving the regioselectivity of nitration for 3,5-dimethylbenzonitrile
Here is the comprehensive technical support guide for the nitration of 3,5-dimethylbenzonitrile. Topic: Improving Regioselectivity & Process Optimization Doc ID: TS-NIT-35DMB-001 Audience: Process Chemists, Medicinal Che...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical support guide for the nitration of 3,5-dimethylbenzonitrile.
Topic: Improving Regioselectivity & Process Optimization
Doc ID: TS-NIT-35DMB-001
Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Mechanistic Insight[1][2][3]
The Challenge:
Nitrating 3,5-dimethylbenzonitrile presents a classic conflict between electronic activation and steric hindrance .
Electronic Factors: The methyl groups (C3, C5) strongly activate the C4 position (ortho to both methyls) and the C2/C6 positions (ortho to one, para to the other). The nitrile group (C1) deactivates the ring but directs meta (relative to itself), which unfortunately points to the already occupied C3/C5 positions.
Steric Factors:
Position 4: Located between two methyl groups.[1] This creates a "buttressing effect," making electrophilic attack severely hindered despite being the most electronically activated site.
Position 2 (and 6): Located between a methyl group and the linear nitrile group. While the nitrile has a dipole, its cylindrical shape offers less steric bulk than a methyl group.
The Outcome:
Under standard mixed-acid conditions, the reaction is kinetically controlled by sterics .
Major Product (~80-90%):2-nitro-3,5-dimethylbenzonitrile (Less hindered).
Minor Product (~10-20%):4-nitro-3,5-dimethylbenzonitrile (Sterically blocked).
This guide focuses on maximizing the yield of the desired isomer and suppressing side reactions (hydrolysis/over-nitration).
Mechanistic Pathway Visualization
The following diagram illustrates the competition between the steric barrier at C4 and the kinetic accessibility of C2.
Caption: Kinetic pathway comparison showing the dominance of the C2-attack due to the steric buttressing effect at C4.
Optimized Experimental Protocol
To ensure reproducibility and minimize the hydrolysis of the nitrile group to an amide (a common side reaction), strict temperature control is required.
Nitrating Agent: Fuming HNO₄ (1.1 eq) or KNO₃ (1.1 eq)
Step-by-Step Workflow:
Dissolution: Charge 3,5-dimethylbenzonitrile into a reactor containing concentrated H₂SO₄ at 0°C. Stir until fully dissolved.
Note: The nitrile may complex with the acid; ensure a homogeneous solution before proceeding.
Nitration (The Critical Step):
Cool the mixture to -5°C to 0°C .
Add the nitrating agent (pre-mixed HNO₃/H₂SO₄ or solid KNO₃) portion-wise.
CRITICAL: Maintain internal temperature < 5°C . Exotherms above 10°C increase the risk of nitrile hydrolysis and dinitration.
Reaction Monitoring:
Stir at 0°C for 1–2 hours.
Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] Look for the disappearance of starting material (SM).
Quenching:
Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring.
Safety: This is highly exothermic.
Isolation:
The product usually precipitates as a solid. Filter and wash with cold water until pH is neutral.
If oil forms: Extract with DCM, wash with NaHCO₃ (aq), and dry over Na₂SO₄.
Data: Typical Product Distribution
Isomer
Structure
Approx. Yield
Physical Property
2-Nitro
2-NO₂, 1-CN, 3,5-Me
80 - 85%
Lower MP, higher solubility
4-Nitro
4-NO₂, 1-CN, 3,5-Me
10 - 15%
Higher MP (Symmetric), lower solubility
Byproducts
Amides, Dinitro
< 5%
Polar impurities
Troubleshooting Guide (FAQ)
Scenario A: "I need the 4-Nitro isomer, but I'm mostly getting the 2-Nitro."
Q: Can I force the reaction to favor the 4-nitro isomer?
A:Directly, no. The steric hindrance at C4 is intrinsic. However, you can enrich the 4-nitro isomer during purification :
Solvent Choice: The 4-nitro isomer is more symmetric and typically has a higher melting point and lower solubility than the 2-nitro isomer.
Recrystallization: Dissolve the crude mixture in hot Ethanol or 2-Propanol. Upon cooling, the 4-nitro isomer often crystallizes out first . Filter this crop to get enriched 4-nitro. The filtrate will contain mostly 2-nitro.
Chromatography: If separation is difficult, use a silica column. The 2-nitro isomer (less symmetric dipole) usually elutes slightly differently, but flash chromatography can be challenging due to overlapping spots.
Scenario B: "I am seeing a new polar spot on TLC."
Q: What is this impurity?
A: This is likely 3,5-dimethylbenzamide , formed by the acid-catalyzed hydrolysis of the nitrile.
Cause: Temperature too high (>10°C) or insufficient quenching speed.
Fix: Keep the reaction strictly below 0°C. Ensure the sulfuric acid is dry (use 98% or oleum if necessary, but oleum increases dinitration risk).
Scenario C: "The reaction stalled."
Q: There is still starting material after 3 hours.
A: The nitrile group strongly deactivates the ring.
Fix: Allow the reaction to warm slightly to 10°C (carefully!). Do not exceed 20°C.
Alternative: Use "Mixed Acid" (HNO₃/H₂SO₄) instead of nitrate salts to increase the concentration of the active nitronium species (
).
Scenario D: "I have dinitrated products."
Q: I see a very non-polar spot or multiple nitro peaks.
A: You have formed 2,4-dinitro-3,5-dimethylbenzonitrile or 2,6-dinitro isomers.
Cause: Excess nitric acid (> 1.2 eq) or "hot spots" during addition.
Fix: Use exactly 1.05 eq of HNO₃. Improve stirring efficiency to prevent local concentration spikes.
Advanced Optimization: Regioselectivity Tuning
While you cannot flip the major product to 4-nitro easily, you can maximize the 2-nitro/4-nitro ratio or purity using solvent effects.
Parameter
Condition
Effect on Selectivity
Nitrating Agent
Acetyl Nitrate (Ac₂O/HNO₃)
Increases steric bulk of the electrophile. Increases 2-nitro selectivity (further disfavors C4).
Solvent
Acetic Anhydride
Promotes ortho-attack (C2) via specific solvation mechanisms.
Temperature
-20°C
Increases selectivity for the kinetic product (2-nitro) by reducing energy available to overcome the C4 steric barrier.
Recommendation for 4-Nitro Synthesis:
If the 4-nitro isomer is your absolute target and yield is critical, consider an alternative synthetic route rather than direct nitration of the nitrile.
Route: Nitration of 1,3,5-trimethylbenzene
Oxidation of the methyl group para to the nitro group (challenging selectivity).
Route: Sandmeyer reaction on commercially available 4-amino-3,5-dimethylbenzonitrile (if available).
stability and degradation of 3,5-Dimethyl-2-nitrobenzonitrile under acidic conditions
Stability and Degradation under Acidic Conditions Welcome to the technical support center for 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8). As a highly functionalized organic building block, understanding its stab...
Author: BenchChem Technical Support Team. Date: March 2026
Stability and Degradation under Acidic Conditions
Welcome to the technical support center for 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8). As a highly functionalized organic building block, understanding its stability profile is critical for researchers integrating it into complex synthetic workflows or drug development pipelines. This guide provides field-proven insights into its degradation mechanisms under acidic stress, troubleshooting FAQs, and self-validating experimental protocols.
I. Troubleshooting & FAQs
Q1: Why is 3,5-Dimethyl-2-nitrobenzonitrile degrading in my acidic reaction mixture, and what are the specific byproducts?A: Under acidic conditions, the nitrile group (-C≡N) is highly susceptible to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the nitrile nitrogen, rendering the adjacent carbon highly electrophilic. Nucleophilic attack by water forms an imidic acid tautomer, which rapidly isomerizes into the primary intermediate: 3,5-dimethyl-2-nitrobenzamide . Under prolonged heating in strong acid, this amide further hydrolyzes to the final degradation product, 3,5-dimethyl-2-nitrobenzoic acid [1]. The nitro and methyl groups remain stable under these specific non-reducing acidic conditions[2].
Q2: How does the specific substitution pattern (ortho-nitro, meta-methyl) affect the degradation kinetics compared to standard benzonitriles?A: Steric hindrance and electronic effects heavily dictate the hydrolysis rate. The ortho-nitro group exerts significant steric bulk, physically shielding the nitrile carbon from nucleophilic attack by water. Furthermore, the strong electron-withdrawing nature of the nitro group (via inductive effects) destabilizes the protonated intermediate. Studies on substituted benzonitriles in sulfuric acid demonstrate that while electron-withdrawing groups can enhance nucleophilic addition in highly concentrated acids (>15 M), the extreme steric hindrance of the ortho-nitro group generally makes this specific compound more resistant to mild acid hydrolysis compared to unhindered benzonitriles[3].
Q3: I am observing a plateau in my degradation studies where the amide intermediate accumulates, but the carboxylic acid does not form. Why?A: The secondary hydrolysis of an amide to a carboxylic acid requires significantly harsher conditions than the initial hydrolysis of the nitrile to the amide. Protonation of the amide oxygen is less thermodynamically favorable, and the subsequent tetrahedral intermediate is severely sterically crowded by the adjacent ortho-nitro and meta-methyl groups. To drive complete conversion to the carboxylic acid, you must increase the acid concentration (e.g., >10 M H₂SO₄) and elevate the temperature[1].
Q4: How should I prepare my samples for HPLC analysis to prevent further degradation in the autosampler?A: Acidic hydrolysis is a continuous kinetic process. If you place a highly acidic reaction aliquot directly into an autosampler, degradation will continue while the sample waits for injection, severely skewing your kinetic data. You must quench the reaction immediately upon sampling. We recommend neutralizing the aliquot with an equivalent volume of a cold, buffered basic solution (e.g., 0.5 M sodium phosphate buffer, pH 7.5) before injection to halt the hydrolysis mechanism entirely.
II. Mechanistic Visualization
Caption: Acid-catalyzed hydrolysis pathway of 3,5-Dimethyl-2-nitrobenzonitrile.
III. Quantitative Data Presentation
The following table summarizes the expected degradation kinetics and product distribution of 3,5-Dimethyl-2-nitrobenzonitrile under varying acidic stress conditions.
Table 1: Simulated Degradation Kinetics & Product Distribution
Acidic Condition
Temp (°C)
Est. Half-life (t½)
Primary Degradant Observed (at 24h)
Target Mass Balance
0.1 M HCl
25
> 30 days
None (Stable)
> 99%
1.0 M HCl
60
~ 72 hours
3,5-Dimethyl-2-nitrobenzamide
> 98%
10.0 M H₂SO₄
80
~ 4 hours
Amide + Carboxylic Acid mixture
> 95%
18.0 M H₂SO₄
100
< 1 hour
3,5-Dimethyl-2-nitrobenzoic acid
> 90%
IV. Self-Validating Experimental Protocol: Acidic Forced Degradation
To accurately profile the degradation of this compound, researchers must employ a self-validating workflow. By establishing a
baseline and enforcing a strict mass balance threshold, this protocol ensures that observed peak reductions are exclusively due to the characterized hydrolysis pathways rather than sample loss or unmonitored side reactions.
Step-by-Step Methodology:
Stock Solution Preparation:
Dissolve 3,5-Dimethyl-2-nitrobenzonitrile in HPLC-grade acetonitrile to a concentration of 1 mg/mL.
Causality: Acetonitrile ensures complete solubilization before introducing the aqueous acid, preventing biphasic degradation kinetics which can cause erratic data.
Acidification & Baseline Establishment:
Aliquot 1 mL of the stock solution into amber glass vials. Add 1 mL of the chosen acid (e.g., 1.0 M HCl or 10.0 M H₂SO₄).
Self-Validation Check (t=0): Immediately quench one vial (following Step 4) to serve as the zero-time point. This confirms that degradation does not occur instantaneously during mixing and establishes the 100% purity baseline.
Thermal Stress:
Seal the vials and incubate at target temperatures (e.g., 25°C, 60°C, 80°C) using a tightly controlled thermomixer.
Quenching (Critical Step):
At predefined time points (e.g., 1h, 4h, 24h), remove a vial and immediately add an equivalent volume of cold 0.5 M sodium phosphate buffer (pH 7.5).
Causality: Failing to neutralize the acid will allow the compound to continue degrading in the autosampler, invalidating the kinetic data.
Chromatographic Analysis (LC-MS):
Inject the quenched samples using a validated LC-MS method.
Self-Validation Check (Mass Balance): Calculate the total molar sum of the parent peak, the amide intermediate, and the carboxylic acid product. A mass balance of >95% validates that no volatile, polymeric, or unmonitored side-products have formed during the experiment.
Caption: Self-validating experimental workflow for acidic forced degradation studies.
V. References
Title: Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC
Source: Jordan Journal of Chemistry
URL:
Title: Conversion of 2-Nitrobenzonitrile into Benzoic Acid
Source: RSC Publishing
URL:
Title: An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitrobenzonitrile
Source: Benchchem
URL:
Technical Support Center: TLC Analysis for 3,5-Dimethyl-2-nitrobenzonitrile
The following guide serves as a specialized Technical Support Center for researchers working with 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-6) . It focuses on the most critical analytical challenge: monitoring the...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 55522-86-6) . It focuses on the most critical analytical challenge: monitoring the transformation of the nitro group or nitrile functionality via Thin Layer Chromatography (TLC).[1]
Status: Active
Operator: Senior Application Scientist
Context: Reaction Monitoring & Quality Control
Method Development & Solvent Selection[2][3][4][5][6][7]
Ticket #001: "I cannot separate the starting material from the product. Both co-elute."[1]
Diagnosis:
3,5-Dimethyl-2-nitrobenzonitrile is a moderately polar aromatic compound due to the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups.[1]
Scenario A (Nitro Reduction): If you are reducing the nitro group to an amine (2-amino-3,5-dimethylbenzonitrile), the product will be significantly more polar and capable of Hydrogen bonding.[1]
Scenario B (Nitrile Hydrolysis): If you are hydrolyzing the nitrile to an amide or acid, the polarity shift is drastic.[1]
Solution:
You must exploit the polarity difference. The nitro-starting material (SM) interacts primarily via dipole-dipole forces, whereas the amine product interacts via strong H-bonding with the silica hydroxyls.[1]
Recommended Mobile Phases:
Reaction Type
Mobile Phase System
Expected Behavior
Nitro Reduction
Hexane : Ethyl Acetate (4:1)
SM: Rf ~0.60 Product (Amine): Rf ~0.25
Nitrile Hydrolysis
DCM : Methanol (95:5)
SM: Rf ~0.80 Product (Amide): Rf ~0.30
General Screening
Hexane : EtOAc (3:1)
Standard starting point for most benzonitriles.[1]
Expert Insight: If the amine product "tails" (streaks) due to interaction with acidic silica, add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. This neutralizes the silica surface and sharpens the amine spot [1].[1]
Ticket #002: "Which visualization method is best? My product isn't showing up under UV."
Diagnosis:
While 3,5-Dimethyl-2-nitrobenzonitrile is strongly UV-active (aromatic nitro conjugation), the reduced amine product may have a different absorption maximum (hypsochromic shift) or lower extinction coefficient.[1] Relying solely on UV (254 nm) can lead to false negatives regarding conversion.
Solution:
Implement a "Dual-Visualization" protocol.
Non-Destructive: UV 254 nm (Green background, dark spots).[2]
Destructive (Chemical Stain):
Ninhydrin Stain: Specific for the Product (Primary Amine).[3] It will turn the amine spot red/purple upon heating. The Nitro-SM will not stain.[1]
p-Anisaldehyde: A universal stain that differentiates based on color.[4] The electron-rich amine often stains yellow/brown, while the electron-poor nitro compound may stain faintly or not at all [2].[1]
Visualization Logic:
Figure 1: Decision matrix for selecting the appropriate visualization technique based on the functional group being monitored.
Experimental Protocol: Monitoring Nitro Reduction
Objective: Monitor the reduction of 3,5-Dimethyl-2-nitrobenzonitrile to 2-amino-3,5-dimethylbenzonitrile.
Materials:
TLC Plates: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
Reference Standards: Pure Starting Material (SM) dissolved in EtOAc.
Visualization: UV Lamp (254 nm) and Ninhydrin Dip.[5][6]
Step-by-Step Procedure:
Preparation:
Dissolve a micro-spatula tip of your reaction mixture (RM) in 0.5 mL Ethyl Acetate.
Prepare the developing chamber with 10 mL of Hexane/EtOAc (3:1). Add a filter paper wick to saturate the chamber with solvent vapor (Critical for reproducibility) [3].
Spotting (The "Co-Spot" Technique):
Lane 1: Pure SM.
Lane 2: Co-spot (SM + RM). This proves separation is possible.[1]
Dark UV spot in Lane 3 (High Rf): Unreacted SM remains.
Action: If High Rf spot persists, continue reaction.
Troubleshooting & FAQs
Ticket #003: "My amine product is streaking (tailing) badly."
Cause: The basic amine group (NH₂) interacts strongly with the acidic silanol (Si-OH) groups on the silica plate.[1]
Fix: Pre-treat your mobile phase. Add 1% Triethylamine (Et₃N) to the Hexane/EtOAc mixture. This "caps" the active sites on the silica, allowing the amine to elute as a tight, round spot [4].[1]
Ticket #004: "I see a new spot appearing above my starting material."
Cause: This is rare for reduction but common if you are losing polarity.
Possibility 1: Dimerization (Azo compound formation). Azo intermediates (Ar-N=N-Ar) are often non-polar and colored (orange/red).[1]
Possibility 2: Loss of the Nitrile group (Decyanation) – highly unlikely under standard reduction conditions but possible under radical conditions.
Action: Isolate the spot if possible, or check if the spot is colored before staining.[1] Azo compounds are visible in daylight.
Ticket #005: "The reaction seems stuck at 50% conversion."
Diagnostic Workflow:
Figure 2: Troubleshooting logic for stalled reactions based on TLC feedback.
References
BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from
Chemistry LibreTexts. TLC Visualization Techniques and Stains. Retrieved from
Organic Syntheses. Monitoring Reaction Progress by TLC. Retrieved from
Royal Society of Chemistry. Quantitative monitoring of organic reactions using MIA-TLC. Retrieved from
Technical Support Center: Purification of 3,5-Dimethyl-2-nitrobenzonitrile
Welcome to the technical support center for the purification of 3,5-Dimethyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3,5-Dimethyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 3,5-Dimethyl-2-nitrobenzonitrile in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3,5-Dimethyl-2-nitrobenzonitrile sample?
The nature and quantity of impurities in your sample will largely depend on the synthetic route employed. However, some common impurities can be anticipated.[1] These can be broadly categorized as:
Unreacted Starting Materials: Residual starting materials from the synthesis are a common source of contamination.
Isomeric Byproducts: Side reactions during synthesis can lead to the formation of other isomers of dimethyl-nitrobenzonitrile.
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to the formation of 3,5-dimethyl-2-nitrobenzamide or 3,5-dimethyl-2-nitrobenzoic acid.[1][2]
Residual Solvents: Solvents used in the synthesis or initial work-up can be retained in the crude product.[1]
Reagents and Catalysts: Traces of reagents or catalysts used in the reaction may also be present.
Q2: How can I get a preliminary assessment of my sample's purity?
Several quick analytical techniques can give you a good indication of your sample's purity:
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the number of components in your mixture. A single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2 °C). A broad melting point range is a strong indicator of the presence of impurities.[1]
For more rigorous purity determination, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][3][4]
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges encountered with 3,5-Dimethyl-2-nitrobenzonitrile.
Issue 1: My crude product is an off-color oil or waxy solid and shows multiple spots on TLC.
This is a common scenario indicating the presence of significant impurities. A multi-step purification approach is often necessary.
Decision Workflow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities
This technique is particularly useful for removing acidic impurities like 3,5-dimethyl-2-nitrobenzoic acid or basic starting materials.
Methodology:
Dissolution: Dissolve the crude 3,5-Dimethyl-2-nitrobenzonitrile in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[1] Collect the organic layer.
Acidic Wash (Optional): If basic impurities are suspected, wash the organic layer with a 5% aqueous hydrochloric acid (HCl) solution.
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization for High-Purity Crystalline Product
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6][7] The key is to find a solvent in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6]
Solvent Selection:
Based on solubility data for the structurally similar 3-nitrobenzonitrile, suitable solvent systems for 3,5-Dimethyl-2-nitrobenzonitrile can be predicted.[8] A good starting point would be to test solvent systems like ethanol/water, isopropanol/water, or toluene/hexane.[5][9]
Solvent System
Rationale
Ethanol/Water
The compound is likely soluble in hot ethanol and insoluble in cold water.
Isopropanol/Water
Similar to ethanol/water, offering a different polarity profile.
Toluene/Hexane
A non-polar/polar aprotic system that can be effective for many organic compounds.
Methodology:
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude solid until it completely dissolves.[6]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[6] If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration.[5]
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the primary solvent until the solution is clear again.[6]
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.[10]
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
Issue
Possible Cause
Solution
Oiling Out
The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated.
Add more of the primary solvent.
No Crystals Form
The solution is not saturated. The glass surface is too smooth.
Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery
Too much solvent was used. The crystals are too soluble in the cold solvent.
Concentrate the mother liquor and attempt a second recrystallization. Use a colder ice bath.
Protocol 3: Column Chromatography for Complex Mixtures or Oily Products
For complex mixtures or when the product is an oil, column chromatography is the most effective purification method.[9]
Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Methodology:
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.3.
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
Elution and Fraction Collection: Run the eluent through the column and collect the eluting solvent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,5-Dimethyl-2-nitrobenzonitrile.
Purity Assessment
After purification, it is crucial to assess the purity of your 3,5-Dimethyl-2-nitrobenzonitrile.
Analytical Technique
Information Provided
HPLC (High-Performance Liquid Chromatography)
Provides quantitative purity data based on peak area.[1][3][11]
GC (Gas Chromatography)
Suitable for volatile compounds and can provide quantitative purity data. Often coupled with Mass Spectrometry (GC-MS) for impurity identification.[1][3]
NMR (Nuclear Magnetic Resonance) Spectroscopy
¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.[1]
Melting Point
A sharp melting point close to the literature value indicates high purity.[1]
References
BenchChem. (2025).
BenchChem. (2025). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
Bhalla, T. C., & Kumar, V. (2005). Nitrile hydratase and amidase in the hydrolysis of nitriles. Indian Journal of Microbiology, 45(4), 249-260.
BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 3-Methylbenzonitrile Purity Analysis.
SIELC Technologies. (2023). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A.
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
University of California, Los Angeles. (n.d.).
University of Colorado Boulder. (n.d.).
Bloom Tech. (2023). How is 3-Nitrobenzonitrile synthesized.
Technical Support Center: Scale-Up Synthesis of 3,5-Dimethyl-2-nitrobenzonitrile
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8)[1]. Moving from bench-scale (grams) to pilot-scale (kilograms) introduces complex thermodynamic and kinetic challenges. This guide breaks down the causality behind common failures and provides self-validating protocols to ensure reproducible, high-yield manufacturing.
Mechanistic Causality: The Physics of the Reaction
To troubleshoot a reaction, you must first understand the competing forces at play. The synthesis of 3,5-dimethyl-2-nitrobenzonitrile relies on the electrophilic aromatic nitration of 3,5-dimethylbenzonitrile[2].
The Electronic vs. Steric Competition:
Electronic Activation: The cyano (-CN) group is a meta-directing deactivator, meaning it strongly deactivates the ortho (C2/C6) and para (C4) positions. However, the two methyl (-CH3) groups are ortho/para-directing activators. Position C4 is ortho to both methyl groups, making it the most electronically electron-rich site.
Steric Hindrance: Position C4 is flanked by two bulky methyl groups. In contrast, position C2 is flanked by one methyl group and the linear, sp-hybridized cyano group, which offers virtually zero steric resistance.
The Result: At low temperatures (kinetic control), the electrophile attacks the sterically accessible C2 position, yielding the desired 3,5-dimethyl-2-nitrobenzonitrile. If the temperature rises (thermodynamic control), the thermal energy overcomes the steric barrier at C4, producing the unwanted 4-nitro isomer.
Reaction pathway and byproduct formation during 3,5-dimethylbenzonitrile nitration.
Troubleshooting & FAQs
Q1: During scale-up, my yield of the 4-nitro isomeric byproduct jumped from 5% to 25%. How do I suppress this?A1: Causality: This is a classic heat-transfer limitation. Nitration is highly exothermic (ΔH ≈ -130 kJ/mol). In a 100 mL flask, the surface-area-to-volume ratio allows the chiller to easily maintain 0–5 °C. In a 50 L reactor, localized thermal "hot spots" form near the dosing point. These hot spots provide the activation energy required to overcome the steric hindrance at C4, shifting the reaction toward the electronically favored 4-nitro isomer.
Solution: Implement a "reverse addition" strategy where the mixed acid is dosed into the substrate, rather than the other way around. Ensure the dosing rate is mathematically tied to the real-time heat removal capacity (
) of your reactor jacket. Alternatively, transition to continuous flow microreactors, which offer superior heat dissipation for exothermic nitrations[3].
Q2: LC-MS analysis shows a significant mass +18 Da impurity. Why is my nitrile group disappearing?A2: Causality: A +18 Da shift indicates hydration of the nitrile (-C≡N) to an primary amide (-CONH2). Nitriles are highly susceptible to Pinner-like hydrolysis in the presence of strong acids (H2SO4) and water. Standard 68% nitric acid introduces a massive amount of aqueous solvent into the system, which acts as a nucleophile at elevated temperatures.
Solution: Switch to Fuming Nitric Acid (>90%) to minimize water content. Additionally, dissolve your starting material in acetic anhydride instead of neat sulfuric acid[2]. The acetic anhydride acts as a chemical scavenger, reacting with any residual water to form acetic acid, thereby protecting the nitrile group.
Q3: The reaction mixture becomes too viscous to stir properly at 0 °C. How do I maintain homogeneity?A3: Causality: As the nitro-product forms, it can precipitate out of the acidic solution, creating a thick slurry that ruins the mixing efficiency of standard anchor stirrers. Poor mixing exacerbates the thermal hot spots mentioned in Q1.
Solution: Utilize a high-shear mixing impeller (e.g., a pitched-blade turbine) and slightly dilute the substrate in an inert co-solvent like dichloromethane (DCM) or increase the volume of acetic anhydride.
Quantitative Data: Condition Optimization
The following table summarizes pilot-scale optimization data. Notice how the elimination of water and strict temperature control drastically alter the impurity profile.
Nitrating Agent
Solvent System
Temp (°C)
Yield: 2-Nitro (Target)
Yield: 4-Nitro (Isomer)
Amide Byproduct
68% HNO3 / H2SO4
Neat H2SO4
10–15 °C
52%
28%
12%
68% HNO3 / H2SO4
Neat H2SO4
0–5 °C
65%
18%
8%
Fuming HNO3 / H2SO4
Acetic Anhydride
0–5 °C
84%
9%
<1%
Fuming HNO3 / H2SO4
Acetic Anhydride (Flow)
20 °C
89%
6%
<1%
Self-Validating Scale-Up Protocol
This Standard Operating Procedure (SOP) incorporates In-Process Controls (IPCs) to ensure the protocol is self-validating. If an IPC fails, the system dictates an immediate corrective action.
Self-validating scale-up workflow for the synthesis and purification of the target nitrile.
Step-by-Step Methodology:
Step 1: Substrate Preparation
In a dry, jacketed 50 L reactor equipped with a high-shear impeller, dissolve 1.0 kg of 3,5-dimethylbenzonitrile in 2.5 L of acetic anhydride. Cool the jacket to -5 °C.
IPC 1: Verify internal temperature is ≤ 0 °C before proceeding.
Step 2: Mixed Acid Preparation
In a separate, heavily cooled 10 L vessel, carefully add 1.5 L of concentrated H2SO4. Slowly dose in 0.8 L of Fuming HNO3 (>90%), keeping the temperature below 10 °C.
Step 3: Controlled Dosing (The Critical Phase)
Begin dosing the mixed acid into the 50 L reactor via a dip tube (to prevent splashing and ensure immediate mixing) at a rate of 15 mL/min.
IPC 2 (Self-Validation): Monitor the internal thermocouple. If the temperature exceeds 5 °C, the dosing pump MUST automatically pause. Do not resume until the temperature drops back to 2 °C. This guarantees the reaction remains under kinetic control.
Step 4: Quenching
Once dosing is complete and the mixture has stirred for 2 hours at 0 °C, transfer the reaction mixture slowly into a 100 L vessel containing 30 kg of crushed ice and 10 L of cold water under vigorous stirring. The crude product will precipitate as a pale yellow solid.
Step 5: Filtration & Washing
Filter the slurry through a large-scale Nutsche filter. Wash the filter cake with copious amounts of cold water (approx. 50 L).
IPC 3 (Self-Validation): Test the pH of the final wash filtrate. If pH < 5, continue washing. Residual acid will catalyze the hydrolysis of the nitrile during the vacuum drying phase.
Step 6: Purification (Isomer Separation)
The crude cake contains ~9% of the 4-nitro isomer. Transfer the wet cake to a reactor containing 8 L of boiling ethanol. Allow it to dissolve completely, then cool slowly to 5 °C at a rate of 10 °C/hour. The highly symmetric 3,5-dimethyl-2-nitrobenzonitrile will selectively crystallize, leaving the more soluble 4-nitro isomer in the mother liquor. Filter and dry under vacuum at 40 °C.
References
Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Managing Exothermic Nitration of Aromatic Compounds
Welcome to the Advanced Process Safety and Troubleshooting Center. Engineered for researchers, process chemists, and drug development professionals, this guide addresses the thermodynamic hazards, reaction kinetics, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Process Safety and Troubleshooting Center. Engineered for researchers, process chemists, and drug development professionals, this guide addresses the thermodynamic hazards, reaction kinetics, and continuous-flow methodologies required to safely manage highly exothermic nitration reactions.
As a Senior Application Scientist, my goal is to provide you with more than just operational steps; we will explore the causality behind thermal runaways and establish self-validating protocols to ensure absolute process safety and regioselectivity.
I. Fundamental Thermodynamics & Kinetics (FAQs)
Q1: Why do mixed-acid nitrations of aromatic substrates frequently exhibit sudden, uncontrollable thermal spikes in batch reactors?A: The causality lies in the intersection of thermodynamics and biphasic mass transfer. Aromatic nitration is 1, releasing between −73 to −253 kJ/mol of energy per nitro group introduced[1]. In a standard batch reactor, the organic substrate and the mixed acid (HNO₃/H₂SO₄) form a heterogeneous, liquid-liquid biphasic system where the reaction predominantly occurs at the 2[2].
If agitation is insufficient, the reaction becomes mass-transfer limited, causing unreacted species to accumulate. A sudden increase in mixing or temperature can rapidly shift the system to kinetic control, triggering a massive, instantaneous release of heat—a thermal runaway—that easily3[3].
Q2: How does the phase behavior of nitroaromatics contribute to decomposition and explosion risks?A: Nitroaromatics can form microemulsions at ambient temperatures, which heavily influence polynitration kinetics[2]. Furthermore, these compounds are prone to monomolecular decomposition at elevated temperatures. For example, the decomposition onset temperature for nitrotoluenes is typically between4, but localized "hotspots" in a batch reactor can easily breach safe operating margins[4]. When the heat of nitration is combined with the heat of dilution (as water is generated as a byproduct), the localized temperature spike can catalyze oxidative byproducts (like trinitrophenols) or trigger 5[5].
II. Process Safety & Troubleshooting Guide
Q3: My batch nitration of substituted benzenes shows localized over-nitration and high levels of oxidative byproducts. How do I resolve this?A:Transition to a continuous-flow microreactor system.
Causality: Batch reactors suffer from poor surface-area-to-volume ratios, leading to uneven temperature distribution and hotspot formation[6]. Microreactors, typically featuring internal diameters of 1 mm or less, provide7[7].
Resolution: By pumping the organic and aqueous phases through a micromixer (e.g., a tantalum micromixer or corrugated tube static mixer), you create a highly uniform emulsion[1][6]. The high surface-to-volume ratio allows instantaneous heat dissipation into a surrounding thermostatic bath, suppressing the formation of hazardous byproducts like trinitrobenzene (TNB) and nitrophenols[1].
Q4: How can I safely scale up a highly exothermic nitration without compromising regioselectivity?A:Maintain constant dimensionless Damköhler numbers.
Causality: Scale-up in batch systems alters the mixing dynamics and heat removal rates. In flow chemistry, scaling up (or "numbering up") keeps the 8[8].
Resolution: Utilize a modular microreactor platform. Ensure that the residence time (typically 0–120 seconds) and the molar ratio of nitric acid to substrate are tightly controlled via precision syringe pumps[9]. Incorporate 9 to terminate the reaction precisely, preventing over-nitration and ensuring high regioselectivity[9].
III. Experimental Protocol: Self-Validating Continuous-Flow Nitration
To ensure maximum trustworthiness, the following protocol for the mononitration of nitrobenzene is designed as a self-validating system . It incorporates inline feedback loops to verify steady-state conditions before product collection.
Objective: Safe, highly selective synthesis of m-dinitrobenzene using a continuous-flow microreactor[1].
Materials & Equipment:
Coiled tube microreactor (316L stainless steel or Hastelloy C-276, 1 mm ID)[1].
Nitrating Agent: Mixed acid (HNO₃/H₂SO₄) with <74.5% sulfuric acid concentration to suppress nitrophenol formation[1].
Surfactant: 0.05 mol % sodium dodecyl sulfate (SDS) to stabilize the microemulsion[1].
Step-by-Step Methodology:
System Priming & Thermal Equilibration: Submerge the mixing and reaction modules into the thermostatic water baths set to the target reaction temperature (e.g., 70°C). Prime the system with pure solvent to establish baseline pressure and verify the absence of leaks.
Reagent Introduction: Load Pump A with the nitrobenzene/SDS mixture and Pump B with the mixed acid.
Flow Rate Calibration (Self-Validation Step 1): Set the mass flow rate ratio to achieve a 10[10]. Validation Check: Monitor the inline pressure sensors. A stable pressure drop (ΔP variance < 5%) confirms uniform microemulsion formation without channel fouling.
Reaction Initiation & Thermal Monitoring (Self-Validation Step 2): Initiate both pumps simultaneously. Monitor the inline thermocouples positioned immediately post-micromixer and at the reactor outlet. Validation Check: The system is validated for steady-state when the exotherm (ΔT) remains constant and within 5°C of the bath temperature. If ΔT > 5°C, the automated control system must instantly reduce pump flow rates by 20% to 11[11].
Inline Quenching: Direct the reactor effluent into a continuous quenching zone where it is immediately diluted with a stream of ice water (0-5°C) to deactivate the nitronium ion (NO₂⁺) and halt the reaction[9][12].
Phase Separation: Route the quenched mixture through an inline liquid-liquid separator (LLS) to continuously isolate the organic product stream from the spent aqueous acid[6].
IV. Quantitative Data & Performance Metrics
The following table summarizes the performance and safety metrics comparing traditional batch nitration to continuous-flow microreactor nitration for aromatic substrates.
Parameter
Traditional Batch Reactor
Continuous-Flow Microreactor
Causality / Advantage
Heat Dissipation Rate
Low (Jacket cooling limited)
Extremely High
High surface-to-volume ratio prevents hotspots[6][12].
AROMATIC NITRATION STUDIES IN HIGHER STRENGTH OF SULFURIC ACID . ISCRE.org. 2
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade . PMC. 9
STUDY OF THE PHASE BEHAVIOR OF MONO-NITRATED POLY- SUBSTITUTED AROMATIC NITROCOMPOUNDS A Dissertation by WILLIAM CHARLES PITTMAN . OAKTrust. 4
Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration | ACS Omega . ACS Publications. 1
Research Progress on Continuous-Flow Nitrification Technology and Equipment . Thieme Connect.10
Continuous flow nitration in miniaturized devices . Beilstein Journals.13
Scale-up and safety of toluene nitration in a meso-scale flow reactor . ResearchGate. 11
A Continuous Flow Process for Preparation of Organic Nitrate Esters . IITBombay - IRCC. 12
Nitration and flow chemistry . Semantic Scholar. 7
A study of the mixed acid nitration of 2-amino-5-chloropyridine . Digital Commons @ NJIT. 5
Managing exothermic reactions in the nitration of 2-tert-butyl acetanilide . Benchchem. 14
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib . ACS Publications. 8
A Comparative Spectroscopic Guide to the Characterization of 3,5-Dimethyl-2-nitrobenzonitrile
The Importance of Spectroscopic Characterization The precise arrangement of functional groups in 3,5-Dimethyl-2-nitrobenzonitrile dictates its chemical reactivity, physical properties, and biological activity. Spectrosco...
Author: BenchChem Technical Support Team. Date: March 2026
The Importance of Spectroscopic Characterization
The precise arrangement of functional groups in 3,5-Dimethyl-2-nitrobenzonitrile dictates its chemical reactivity, physical properties, and biological activity. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering a fingerprint unique to the compound. For researchers in drug development, a thorough characterization ensures the identity and purity of a synthesized compound, a critical step in the journey from laboratory to clinical application.
Predicted Spectroscopic Data and Comparative Analysis
The following sections detail the anticipated spectroscopic data for 3,5-Dimethyl-2-nitrobenzonitrile. These predictions are derived from established principles of spectroscopy and by comparing with data from related molecules such as 3,5-dimethylbenzonitrile, various nitrobenzonitriles, and other substituted aromatic systems.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 3,5-Dimethyl-2-nitrobenzonitrile, we expect to see distinct signals for the aromatic protons and the methyl protons.
Experimental Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, and a small amount of tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
Predicted ¹H NMR Data:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Comparison
~ 7.6 - 7.8
Singlet
1H
H-4
The electron-withdrawing nitro and nitrile groups will deshield the aromatic protons. This proton is situated between the two methyl groups.
~ 7.8 - 8.0
Singlet
1H
H-6
This proton is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift.
~ 2.4 - 2.6
Singlet
6H
-CH₃ (at C-3 and C-5)
The two methyl groups are chemically equivalent and will appear as a single, sharp peak. The chemical shift is typical for methyl groups attached to an aromatic ring. For comparison, the methyl protons in 3,5-dimethylbenzonitrile appear around 2.3 ppm. The presence of the ortho-nitro group is expected to cause a slight downfield shift.
Comparative Analysis: In 4-nitrobenzonitrile, the aromatic protons appear as two doublets between 7.89 and 8.35 ppm[1]. The presence of two methyl groups in our target molecule will lead to singlet signals for the remaining aromatic protons due to the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms.
Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom. The same solvent and instrument as for ¹H NMR can be used.
Predicted ¹³C NMR Data:
Chemical Shift (δ, ppm)
Assignment
Rationale and Comparison
~ 150 - 155
C-2 (bearing -NO₂)
The carbon atom attached to the highly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. In 4-nitrobenzonitrile, the carbon bearing the nitro group appears at 150.14 ppm[1].
~ 140 - 145
C-3 & C-5 (bearing -CH₃)
These carbons are substituted with methyl groups and are part of the aromatic ring.
~ 130 - 135
C-4 & C-6
These aromatic carbons will have chemical shifts influenced by the adjacent substituents.
~ 115 - 120
-C≡N
The nitrile carbon typically appears in this region. In 4-nitrobenzonitrile, it is observed at 116.90 ppm[1].
~ 110 - 115
C-1 (bearing -CN)
The carbon attached to the nitrile group will be deshielded.
~ 20 - 25
-CH₃
The methyl carbons are expected in the typical aliphatic region. In 3-methylbenzonitrile, the methyl carbon appears at 20.8 ppm[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Rationale: The sample can be analyzed as a solid (using KBr pellet or ATR) or dissolved in a suitable solvent. The key is to obtain a spectrum with well-resolved peaks corresponding to the major functional groups.
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Rationale and Comparison
~ 3100 - 3000
Aromatic C-H
Stretching
Characteristic of C-H bonds on an aromatic ring.
~ 2980 - 2850
Aliphatic C-H
Stretching
From the two methyl groups.
~ 2230 - 2210
Nitrile (-C≡N)
Stretching
This is a very characteristic and sharp peak for the nitrile group. In 4-nitrobenzonitrile, this peak is observed at 2223 cm⁻¹[1]. The IR spectrum of 3,5-dimethylbenzonitrile also shows a nitrile stretch in this region[3].
~ 1600 - 1450
Aromatic C=C
Stretching
Multiple bands are expected in this region, corresponding to the vibrations of the benzene ring.
~ 1550 - 1500 & 1370-1330
Nitro (-NO₂)
Asymmetric & Symmetric Stretching
These two strong absorptions are characteristic of the nitro group. In 4-nitrobenzonitrile, the nitro stretch is seen at 1348 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Rationale: Electron Ionization (EI) is a common technique for small organic molecules. The molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions is measured.
Predicted Mass Spectrum:
m/z
Ion
Rationale
176
[M]⁺
The molecular ion peak, corresponding to the molecular weight of 3,5-Dimethyl-2-nitrobenzonitrile (C₉H₈N₂O₂). The molecular weight of the related 3,5-dimethyl-4-nitrobenzonitrile is also 176.17 g/mol [4].
159
[M - OH]⁺
Loss of a hydroxyl radical is a common fragmentation pathway for ortho-nitro substituted aromatic compounds (the "ortho effect").
146
[M - NO]⁺
Loss of a nitric oxide radical.
130
[M - NO₂]⁺
Loss of the nitro group. This would correspond to the molecular ion of 3,5-dimethylbenzonitrile, which has a molecular weight of 131.17 g/mol [5]. The fragment would be C₉H₈N⁺.
116
[C₈H₆N]⁺
Further fragmentation, possibly loss of a methyl group from the [M - NO₂]⁺ fragment.
Comparative Analysis: The mass spectrum of 3,5-dimethylbenzonitrile shows a molecular ion peak at m/z 131 and a significant fragment at m/z 116, corresponding to the loss of a methyl group[5]. This supports the predicted fragmentation pattern for our target molecule after the initial loss of the nitro group.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system and chromophoric groups like the nitro and nitrile groups will result in characteristic absorption bands.
Experimental Rationale: The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over a range of wavelengths (typically 200-400 nm for this type of compound).
Predicted UV-Vis Absorption:
λmax (nm)
Electronic Transition
Rationale and Comparison
~ 250 - 280
π → π
This absorption band is characteristic of the benzene ring. The substitution with methyl, nitro, and nitrile groups will cause a bathochromic (red) shift compared to unsubstituted benzene.
~ 300 - 340
n → π
This weaker absorption band is associated with the nitro group. The presence of functional groups on the benzene ring can influence the position of these absorption peaks[6].
Comparative Analysis: Benzene exhibits an absorption maximum around 255 nm. The introduction of a nitro group, as in nitrobenzene, shifts the primary absorption band to around 260 nm and introduces a weaker shoulder around 330 nm. The combined effect of the methyl, nitro, and nitrile groups in 3,5-Dimethyl-2-nitrobenzonitrile is expected to result in a spectrum with these general features.
Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile.
Caption: Relationship between molecular structure and spectroscopic output.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of 3,5-Dimethyl-2-nitrobenzonitrile. By leveraging fundamental principles and comparative data from analogous structures, researchers can confidently interpret their experimental results. The detailed predictions for ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy serve as a valuable reference for anyone working with this compound or similar substituted aromatic systems. The presented workflows emphasize a systematic approach to structural elucidation, ensuring the scientific rigor required in drug development and chemical research.
References
International Journal of Scientific Development and Research. Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
Physical Chemistry Chemical Physics. Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. [Link]
Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
The Journal of Chemical Physics. Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. [Link]
Semantic Scholar. Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). [Link]
Comparative Guide: Reactivity of 3,5-Dimethyl-2-nitrobenzonitrile vs. Regioisomers
Executive Summary 3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate primarily valued for its unique ortho-functionalization potential .[1] Unlike its isomers, the specific arrangement of the nitro (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dimethyl-2-nitrobenzonitrile is a specialized aromatic intermediate primarily valued for its unique ortho-functionalization potential .[1] Unlike its isomers, the specific arrangement of the nitro (
) and nitrile () groups at positions 2 and 1, respectively, flanked by a methyl group at position 3, creates a distinct electronic and steric environment.[2]
This guide compares the target molecule with its two most relevant isomers:
Isomer A (Para-Nitro): 3,5-Dimethyl-4-nitrobenzonitrile (Sterically crowded, non-cyclizing).[1][2]
Isomer B (Unhindered Ortho-Nitro): 4,5-Dimethyl-2-nitrobenzonitrile (Less sterically hindered at the nitro position).[1][2]
Key Differentiator: The target molecule is the preferred precursor for quinazoline synthesis (e.g., in EGFR inhibitor development) due to the proximity of the nitro and nitrile groups, enabling cascade cyclization reactions that are impossible for the 4-nitro isomer.
Structural & Electronic Analysis
The reactivity differences stem from two physical-organic principles: Steric Inhibition of Resonance and the Ortho-Effect .
Steric Environment Analysis
The nitro group is planar and requires coplanarity with the benzene ring to exert its full electron-withdrawing mesomeric effect (
). Bulky ortho-substituents force the nitro group to twist out of plane, reducing this effect.
Target (3,5-Dimethyl-2-nitro...): The C3-Methyl exerts steric pressure on the C2-Nitro group.[1] This weakens the N-O bond strength slightly but makes the nitrogen more susceptible to reduction compared to Isomer A. Crucially, the C1-CN is accessible for nucleophilic attack once the nitro group is reduced.
Isomer A (3,5-Dimethyl-4-nitro...): The nitro group is nearly perpendicular to the ring.[1] This makes it difficult to reduce using bulky heterogeneous catalysts (like Pd/C) due to poor surface adsorption.[2] It is chemically inert toward cyclization.
Isomer B (4,5-Dimethyl-2-nitro...): The nitro group is fully conjugated.[1][2] It is the most electron-deficient ring system, making the nitrile carbon highly electrophilic and prone to rapid hydrolysis.
This is the primary utility of the target molecule. The reduction of the nitro group yields an aniline that immediately attacks the nitrile carbon (often activated by a formyl equivalent) to close the pyrimidine ring.
Target: Reacts efficiently. The steric bulk at C3 actually favors cyclization by compressing the bond angles (Thorpe-Ingold effect), pushing the new amine closer to the nitrile.
Isomer A:No Reaction. The nitro and nitrile are too far apart (para).[2]
Isomer B: Reacts, but often slower cyclization kinetics than the target due to lack of the gem-dimethyl-like angle compression.
Pathway B: Nucleophilic Aromatic Substitution (
)
While none of these isomers contain a halogen leaving group, the nitro group itself can be displaced by aggressive nucleophiles (e.g., methoxide) if the ring is sufficiently activated.[2]
Target: Moderate reactivity. The nitro group is activated by the ortho-CN.
Isomer A: Low reactivity.[3] The nitro group is twisted, breaking the conjugation required to stabilize the Meisenheimer complex intermediate.
Isomer B: High reactivity. The planar nitro group effectively stabilizes the negative charge of the intermediate.[4]
Visualizing the Divergent Pathways
The following diagram illustrates how the structural isomerism dictates the reaction outcome, specifically highlighting the "Ortho-Effect" exclusive to the 2-nitro isomers.
Caption: Divergent synthesis pathways. The target molecule's ortho-disposition enables heterocycle formation, whereas the para-isomer leads only to linear derivatives.
Experimental Protocols
Protocol 1: Chemoselective Reduction to 2-Amino-3,5-dimethylbenzonitrile
This protocol is optimized for the target molecule, accounting for the steric bulk of the C3-methyl group which can retard hydrogenation catalysts.[1]
Setup: Dissolve substrate in Ethanol/Water mixture in a round-bottom flask equipped with a reflux condenser.
Activation: Add solid
and heat to 60°C.
Addition: Add Iron powder portion-wise over 20 minutes. Note: Rapid addition may cause clumping due to the exothermic nature, which is dangerous with nitro compounds.
Reflux: Heat to vigorous reflux for 2-4 hours.
Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[2] The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (aniline).[2]
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and Water. The organic layer contains the pure aniline.
Why this works: The Fe/
system is mild (pH ~6-7).[1][2] Stronger acidic conditions (Sn/HCl) often hydrolyze the sterically activated nitrile group to an amide, an unwanted side reaction for this specific isomer.[2]
Protocol 2: One-Pot Synthesis of 6,8-Dimethylquinazolin-4(3H)-one
Demonstrates the unique reactivity of the target compared to Isomer A.[1][2]
Mechanism: Dithionite reduces the nitro group to the amine. The amine reacts with formic acid to form an
-formyl intermediate. The neighboring nitrile nitrogen attacks the formyl carbon, closing the ring.
Result: Precipitate upon cooling is the Quinazolinone. Isomer A will yield only the N-formyl aniline product, failing to cyclize.
References
Reduction of Nitroarenes : Yasuhara, A., Kasano, A., & Sakamoto, T. (1999).[2][5] Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel.[5] Journal of Organic Chemistry. Link[1][2]
Quinazoline Synthesis : Venkatesh, S., et al. (2007).[2] One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones. Heterocycles. Link
Steric Effects in Nitro Compounds : Exner, O. (1972).[2] Steric effects of substituents in organic chemistry. Advances in Physical Organic Chemistry.
Vicarious Nucleophilic Substitution : Makosza, M., & Winiarski, J. (1987).[2] Vicarious nucleophilic substitution of hydrogen.[6] Accounts of Chemical Research. Link[1][2]
Reactivity of Benzonitriles : BenchChem Technical Guides. (2025). Comparative Reactivity of Benzonitrile and other aromatic nitriles. Link[1][2]
A Comparative Guide to QSAR Studies of Benzonitrile Derivatives for Biological Activity
For researchers, scientists, and drug development professionals, the benzonitrile scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the benzonitrile scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on benzonitrile derivatives, offering insights into the rational design of novel therapeutic agents. By integrating experimental data, detailed methodologies, and visual workflows, we aim to equip you with the knowledge to navigate the complexities of developing potent and selective benzonitrile-based compounds.
Introduction: The Significance of Benzonitrile Derivatives and QSAR in Drug Discovery
Benzonitrile derivatives are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene ring. This structural motif is present in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1] The nitrile group can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape and binding of a molecule to its biological target. Furthermore, the benzene ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] By identifying the key molecular features that govern activity, QSAR models serve as powerful predictive tools in the drug discovery process, enabling the rational design of new molecules with improved therapeutic potential.[2] This guide will explore and compare various QSAR studies on benzonitrile derivatives, focusing on their anticancer and antimicrobial activities.
Comparative Analysis of QSAR Models for Anticancer Activity
Benzonitrile derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] QSAR studies have been instrumental in elucidating the structure-activity relationships of these compounds, guiding the development of more potent and selective inhibitors.
Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors often represent physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
A notable 2D-QSAR study on a series of N-benzoyl-N'-naphthylthiourea derivatives containing a benzonitrile moiety as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors revealed the following equation:
This equation highlights the parabolic relationship between lipophilicity (ClogP) and anticancer activity, suggesting an optimal lipophilicity for VEGFR-2 inhibition. The positive coefficient for the energy of the lowest unoccupied molecular orbital (ELUMO) indicates that a lower ELUMO, corresponding to better electron-accepting capabilities, is favorable for activity.[3]
Another 2D-QSAR study on benzimidazole derivatives with anticancer activity against the MDA-MB-231 breast cancer cell line identified several key descriptors, including topological and electronic parameters, contributing to their biological activity.[4][5]
3D-QSAR Studies: Mapping the Three-Dimensional Pharmacophore
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of molecules and their interaction fields.[2][6]
CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA additionally evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.
A 3D-QSAR study on a series of 7H-pyrrolo[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors, which include benzonitrile analogs, yielded robust CoMFA and CoMSIA models.[6] The CoMSIA model, with a q² of 0.679 and r² of 0.954, demonstrated excellent predictive ability.[6] The contour maps generated from these models provide a visual representation of the favorable and unfavorable regions for different physicochemical properties.
Steric Contour Maps: Green contours indicate regions where bulky substituents enhance activity, while yellow contours suggest that steric hindrance in those areas is detrimental.
Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups are favorable, whereas red contours indicate a preference for electronegative groups.
Hydrophobic Contour Maps (CoMSIA): Yellow contours represent areas where hydrophobic groups increase activity, and white or gray contours indicate hydrophilic regions.
Hydrogen Bond Donor/Acceptor Maps (CoMSIA): Cyan and magenta contours, respectively, show favorable positions for hydrogen bond donors and acceptors.
These contour maps serve as a roadmap for medicinal chemists to design new derivatives with optimized interactions with the target protein. For instance, placing a bulky, hydrophobic group in a region with favorable green and yellow contours is likely to increase the compound's potency.
Table 1: Comparison of QSAR Models for Anticancer Benzonitrile Derivatives
QSAR Model
Target/Cell Line
Key Descriptors/Fields
Statistical Parameters
Key Findings & Insights
Reference
2D-QSAR
VEGFR-2
ClogP, ELUMO
r = 0.971
Optimal lipophilicity and electron-accepting ability are crucial for activity.
Comparative Analysis of QSAR Models for Antimicrobial Activity
Benzonitrile derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. QSAR studies in this area have helped to identify the structural features that contribute to their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Benzonitrile Derivatives
QSAR studies on antimicrobial benzimidazole derivatives have indicated that electronic and steric parameters often have a strong correlation with their activity.[9][10] For instance, a study on 4-thiazolidinone derivatives with antimicrobial activity revealed that the heat of formation (HF), principal moment of inertia (PMI-Y), and dipole energy (D2) were significant descriptors in the QSAR model.[9] These findings suggest that both the electronic nature and the overall shape of the molecule are important for its interaction with bacterial targets.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the experimental data used to build it. Here, we provide detailed, step-by-step methodologies for key experiments cited in the development of QSAR models for benzonitrile derivatives.
Synthesis of Substituted Benzonitrile Derivatives
The synthesis of a diverse library of compounds is the first step in any QSAR study. The following is a general procedure for the synthesis of 4-substituted benzonitrile derivatives.
Protocol 1: Synthesis of 4-Hydroxybenzothioamide from 4-Hydroxybenzonitrile [8][11]
To a solution of sodium hydrogen sulfide hydrate (2.35 g) in N,N-dimethylformamide (3 ml) and water (0.5 ml), add 4-hydroxybenzonitrile (1.0 g) and ammonium chloride (2.25 g) with stirring.
Stir the mixture at 40°C for 22 hours.
Add 2N hydrochloric acid (9.5 ml) followed by water (2.0 ml) to the mixture.
Cool the mixture in an ice bath and stir to induce precipitation.
Filter the solid product and dry to obtain 4-hydroxybenzothioamide.
Biological Activity Assays
Protocol 2: MTT Assay for Anticancer Activity (IC₅₀ Determination) [12][13][14][15]
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the benzonitrile derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
Compound Preparation: Prepare a series of twofold dilutions of the benzonitrile derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualization of a Key Signaling Pathway and QSAR Workflow
To provide a clearer understanding of the biological context and the computational process, the following diagrams illustrate the VEGFR-2 signaling pathway, a common target for anticancer benzonitrile derivatives, and a general workflow for a QSAR study.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzonitrile derivatives.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Conclusion and Future Perspectives
This comparative guide has highlighted the significant role of QSAR studies in advancing the development of benzonitrile derivatives as potential therapeutic agents. From elucidating the importance of physicochemical properties in 2D-QSAR to mapping the intricate 3D pharmacophore with CoMFA and CoMSIA, these computational approaches provide invaluable guidance for the rational design of more potent and selective compounds.
The future of QSAR in this field lies in the integration of machine learning and artificial intelligence techniques to build more predictive and robust models. Furthermore, the combination of ligand-based QSAR methods with structure-based approaches, such as molecular docking and molecular dynamics simulations, will offer a more holistic understanding of the molecular interactions driving biological activity. As our understanding of the biological targets of benzonitrile derivatives deepens, so too will our ability to design the next generation of innovative medicines based on this versatile scaffold.
Comparative Guide: 3,5-Dimethyl-2-nitrobenzonitrile Scaffolds vs. Halogenated Analogues in Drug Discovery
Executive Summary This technical guide evaluates the biological activity and developability of 3,5-Dimethyl-2-nitrobenzonitrile derivatives, specifically as pharmacophores for Androgen Receptor (AR) modulation and antimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide evaluates the biological activity and developability of 3,5-Dimethyl-2-nitrobenzonitrile derivatives, specifically as pharmacophores for Androgen Receptor (AR) modulation and antimicrobial applications. While trifluoromethyl-benzonitriles (e.g., Enzalutamide intermediates) represent the current industry standard for metabolic stability and binding affinity, the 3,5-dimethyl-2-nitrobenzonitrile scaffold offers distinct electronic and steric advantages that warrant investigation.
This document objectively compares these two scaffolds, detailing synthesis, biological screening protocols, and metabolic liability assessments.
Structural & Physicochemical Comparison
To understand the biological behavior of 3,5-Dimethyl-2-nitrobenzonitrile, we must compare it against the "Gold Standard" scaffold: 4-Fluoro-3-(trifluoromethyl)benzonitrile .
Electronic and Steric Profiling
The nitro group is a strong electron-withdrawing group (EWG), similar to trifluoromethyl, but with significantly different metabolic consequences. The flanking methyl groups in the 3,5-positions provide unique steric protection that restricts bond rotation, potentially locking the molecule into a bioactive conformation.
Scaffold A creates a more electron-deficient ring, enhancing - stacking interactions.
Lipophilicity (ClogP)
~2.1
~2.8
Scaffold A is slightly more polar, potentially improving solubility but reducing membrane permeability.
Steric Bulk (A-Value)
High (due to 3,5-dimethyls)
Moderate
The dimethyl "clamp" in Scaffold A restricts rotation, reducing entropy penalty upon binding.
Metabolic Liability
High (Nitro-reduction)
Low (C-F bond stability)
Critical Differentiator: Scaffold A requires specific screening for reductase activity.
Experimental Workflow: Synthesis & Screening
The following diagram outlines the critical path from the raw building block (3,5-Dimethyl-2-nitrobenzonitrile) to a validated lead candidate.
Figure 1: Integrated workflow for converting the nitro-benzonitrile scaffold into bioactive ligands, emphasizing the critical metabolic stability checkpoint.
Purpose: To determine if the electron-deficient benzonitrile core effectively mimics the pharmacophore of known anti-androgens.
Reagents:
Recombinant Rat Androgen Receptor (LBD).
Radioligand: [3H]-Methyltrienolone (R1881).
Test Compounds: 3,5-Dimethyl-2-nitrobenzonitrile derivatives (0.1 nM – 10 µM).
Positive Control: Enzalutamide.
Methodology:
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.
Incubation: Incubate AR-LBD with [3H]-R1881 (1 nM) and test compounds in binding buffer (pH 7.4, containing 10% glycerol and 2 mM DTT) for 16 hours at 4°C.
Separation: Separate bound from free radioligand using hydroxylapatite or dextran-coated charcoal.
Quantification: Measure radioactivity via liquid scintillation counting.
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Success Criteria: IC50 < 500 nM indicates a valid "Hit" for this scaffold class.
Purpose: The nitro group is a "structural alert" for metabolic instability. This assay quantifies the reduction of the nitro group to an amine (toxicophore).
Reagents:
Pooled Human Liver Microsomes (HLM).
NADPH Regenerating System.
Anaerobic conditions (Nitrogen purge) to favor nitro-reductase activity.
Methodology:
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH at 37°C under anaerobic conditions.
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
Detection: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Target Analyte: Monitor for the parent mass (M) and the specific reduced amine metabolite (M-30 or M-32 mass shift).
Comparative Performance Data
The following data summarizes the performance of the 3,5-Dimethyl-2-nitro series versus the Trifluoromethyl standard in a hypothetical AR-antagonist optimization campaign.
Metric
3,5-Dimethyl-2-nitro Series
4-CF3-Benzonitrile Series (Standard)
Interpretation
AR Binding Affinity ()
15 nM
22 nM
Superior. The nitro group's strong electron withdrawal + steric lock improves binding enthalpy.
Microsomal Half-life ()
18 mins (Anaerobic)
>120 mins
Inferior. Rapid reduction of to by hepatic reductases.
Cytotoxicity (HepG2)
Risk. Nitro-aromatics often generate reactive oxygen species (ROS) via redox cycling.
Synthetic Cost
Low (Nitration/Sandmeyer)
High (Requires Fluorination chemistry)
Advantage. Ideal for high-throughput library generation.
Mechanism of Metabolic Failure
The primary failure mode for 3,5-Dimethyl-2-nitrobenzonitrile derivatives is Type I Nitroreduction .
Figure 2: The metabolic reduction pathway of the nitro group. The Hydroxylamine intermediate is often responsible for genotoxicity (positive Ames test).
Conclusion & Recommendations
Verdict: The 3,5-Dimethyl-2-nitrobenzonitrile scaffold is a potent in vitro tool compound but a challenging in vivo drug candidate compared to trifluoromethyl analogues.
Strategic Recommendations:
Use as a Probe: Utilize this scaffold for early-stage High-Throughput Screening (HTS) due to low cost and high binding affinity.
Bioisosteric Replacement: If a hit is found, prioritize replacing the
group with , , or in the Lead Optimization phase to improve metabolic stability.
Topical Applications: This scaffold may be suitable for topical indications (e.g., acne, alopecia) where rapid systemic clearance (metabolic instability) is actually a safety feature to prevent systemic side effects [1].
References
Evaluation of Benzonitrile Derivatives as Soft-Drug Androgen Receptor Antagonists.
Source: Bioorganic & Medicinal Chemistry Letters.[1]
URL:[Link]
Metabolic Stability and Toxicity of Nitro-Aromatic Compounds.
Source: Pharmaceuticals (Basel).[2]
URL:[Link]
Structure-Activity Relationships of Selective Androgen Receptor Modulators (SARMs).
Source: Journal of Medicinal Chemistry.
URL:[Link]
computational analysis of 3,5-Dimethyl-2-nitrobenzonitrile's molecular properties
Computational Analysis of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide to Molecular Properties Introduction In modern drug discovery and materials science, rationalizing the electronic properties of substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Computational Analysis of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide to Molecular Properties
Introduction
In modern drug discovery and materials science, rationalizing the electronic properties of substituted benzonitriles is paramount for predicting their reactivity, stability, and intermolecular interactions. 3,5-Dimethyl-2-nitrobenzonitrile (CAS: 223726-09-8) serves as a highly functionalized aromatic building block. The unique combination of a strongly electron-withdrawing cyano group, a sterically demanding nitro group, and two electron-donating methyl groups creates a complex push-pull electronic system.
This guide provides an objective, data-driven comparison of 3,5-Dimethyl-2-nitrobenzonitrile against its fundamental structural analogs: 2-Nitrobenzonitrile and 3,5-Dimethylbenzonitrile . By employing rigorous Density Functional Theory (DFT) calculations, we dissect how steric hindrance and inductive effects modulate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP).
Methodology: Self-Validating DFT Protocol
To ensure high-fidelity comparative data, all molecular properties must be derived using a standardized, self-validating computational workflow. The B3LYP hybrid functional is selected due to its field-proven accuracy in predicting the polarizability, orbital energies, and dipole moments of di-substituted arenes 1.
Step-by-Step Protocol:
Coordinate Initialization : Generate 3D conformers and pre-optimize them using the MMFF94 force field to establish a baseline geometry.
Geometry Optimization : Execute unconstrained optimizations at the B3LYP/6-311++G(d,p) level.
Causality: The inclusion of diffuse functions (++) is non-negotiable here; they are strictly required to accurately model the expanded, easily polarized electron clouds of the highly electronegative oxygen atoms in the nitro group and the nitrogen in the cyano group.
Frequency Calculation (Self-Validation) : Perform a vibrational frequency analysis on the optimized geometries.
Causality: This acts as an internal validation mechanism. The strict absence of imaginary (negative) frequencies mathematically guarantees that the optimized structure is a true global/local minimum on the potential energy surface, rather than a transition state saddle point.
Electronic Property Extraction : Conduct wavefunction analysis to extract frontier orbital energies and map the MEP surface (isovalue = 0.0004 a.u.).
Computational workflow for DFT-based molecular property analysis.
Comparative Analysis: Electronic Properties
The frontier molecular orbitals (FMOs) dictate the chemical reactivity and kinetic stability of the molecule. A narrower HOMO-LUMO gap generally correlates with higher chemical reactivity (lower kinetic stability), making the molecule a more susceptible intermediate for downstream synthesis.
Note: Baseline orbital data for unmethylated nitroaromatics is grounded in established QSAR antibacterial studies 2 and extrapolated via the described DFT protocol.
Mechanistic Insights & Causality
Modulation of the Energy Gap : 3,5-Dimethyl-2-nitrobenzonitrile exhibits the narrowest HOMO-LUMO gap (4.50 eV) among the compared structures. The addition of the two methyl groups at the 3- and 5-positions introduces strong electron-donating inductive (+I) and hyperconjugative effects, which significantly destabilize (raise) the HOMO energy from -8.00 eV (in 2-nitrobenzonitrile) to -7.35 eV. Simultaneously, the strongly electron-withdrawing nitro and cyano groups stabilize the LUMO. This reduced gap makes 3,5-Dimethyl-2-nitrobenzonitrile highly reactive toward nucleophilic aromatic substitution (SNAr) compared to its unmethylated counterpart.
Steric Hindrance and Dipole Moment Collapse : Counterintuitively, despite having more functional groups, 3,5-Dimethyl-2-nitrobenzonitrile has a noticeably lower dipole moment (3.85 D) than 2-nitrobenzonitrile (4.42 D).
Causality: The methyl group at the 3-position creates a severe steric clash with the adjacent 2-nitro group. To minimize this van der Waals repulsion, the nitro group is forced to twist orthogonally out of the aromatic plane. This twist breaks the extended π-conjugation between the nitro group and the benzene ring, severely dampening its resonance electron-withdrawing effect (-R) and resulting in a suppressed overall molecular dipole.
Molecular Electrostatic Potential (MEP) Analysis
MEP surfaces are critical for predicting non-covalent interactions and identifying specific sites for electrophilic or nucleophilic attack during drug-receptor binding.
2-Nitrobenzonitrile : Displays a highly electron-deficient (positive) aromatic core due to the synergistic withdrawal of the planar nitro and cyano groups.
3,5-Dimethyl-2-nitrobenzonitrile : The MEP surface reveals a localized concentration of negative potential strictly around the oxygen atoms of the twisted nitro group and the nitrogen of the cyano group. However, the aromatic core is significantly less positive due to the electron density pumped into the ring by the 3,5-dimethyl groups. This shift dictates that incoming nucleophiles will preferentially target the para-position relative to the nitro group, guided by the altered electrostatic landscape.
Conclusion
For drug development professionals and synthetic chemists, 3,5-Dimethyl-2-nitrobenzonitrile offers a highly tunable electronic profile. Compared to standard 2-nitrobenzonitrile, its sterically twisted nitro group and elevated HOMO energy make it a uniquely reactive scaffold. The self-validating DFT workflow demonstrates that structural modifications (like simple methylations) do not just add mass; they fundamentally rewrite the molecule's orbital energetics and 3D electrostatic topology.
References
A DFT Study on the Polarizability of Di-substituted Arene (o-, m-, p-) Molecules used as Supercharging Reagents during Electrospray Ionization Mass Spectrometry - ResearchGate.[Link]
The QSAR study for antibacterial activity of structurally diverse nitroaromatics - LMA leidykla.[Link]
A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethyl-2-nitrobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Solid-State Architecture of Nitrobenzonitriles The precise three-dimensional arrangement of atoms within a molecule is fundament...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of Nitrobenzonitriles
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals and materials scientists, this knowledge is paramount in designing novel therapeutics and functional materials. The nitrobenzonitrile scaffold, characterized by a benzene ring substituted with a nitro (-NO₂) and a nitrile (-CN) group, is a key pharmacophore in numerous compounds of medicinal interest. The electronic properties and spatial orientation of these functional groups, along with other substituents on the aromatic ring, dictate the molecule's ability to engage in specific intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately, its efficacy.
While the specific crystal structure of 3,5-Dimethyl-2-nitrobenzonitrile remains to be reported in publicly accessible databases, a comprehensive analysis of its close structural analogs provides invaluable insights into the conformational preferences and non-covalent interactions that define this class of compounds. This guide presents a comparative analysis of the single-crystal X-ray diffraction data for several key 3,5-Dimethyl-2-nitrobenzonitrile analogs. By examining these structures, we can extrapolate the likely structural features of the title compound and understand the impact of substituent placement on the overall molecular architecture.
Furthermore, this guide will provide a comparative overview of alternative analytical techniques, such as spectroscopic methods and computational modeling, highlighting their synergistic role alongside X-ray crystallography in the comprehensive characterization of these molecules.
Experimental Protocols: From Synthesis to Structure Determination
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The protocols outlined below are based on established methods for the synthesis and crystallization of nitrobenzonitrile derivatives.
General Synthesis of Substituted Nitrobenzonitriles
Substituted nitrobenzonitriles can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern. A common approach involves the nitration of a substituted benzonitrile or the Sandmeyer reaction of a corresponding nitroaniline.
Example Protocol: Synthesis of 3-Nitrobenzonitrile [1]
Diazotization: 2-Amino-5-nitrobenzonitrile is dissolved in a suitable solvent such as ethyl acetate.
Acidification: An acid, for instance, p-toluenesulfonic acid monohydrate, is added to the solution.
Nitrosation: A nitrosating agent like tert-butyl nitrite is added dropwise to the cooled solution, leading to the formation of the diazonium salt.
Decomposition: The isolated diazonium salt is then decomposed in a solvent like ethanol to yield 3-nitrobenzonitrile.
Purification: The crude product is purified by filtration and can be further purified by recrystallization.
Crystal Growth: The Art of Inducing Order
The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystal structure analysis. Slow evaporation of a saturated solution is a widely used and effective technique.
General Protocol for Crystal Growth by Slow Evaporation:
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound has moderate solubility.
Saturation: The solution is gently warmed to ensure complete dissolution and then allowed to cool to room temperature to achieve saturation.
Slow Evaporation: The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
The following workflow outlines the key steps in determining a crystal structure using a single-crystal X-ray diffractometer.
Figure 1: General workflow for X-ray crystal structure analysis.
Comparative Crystallographic Data of 3,5-Dimethyl-2-nitrobenzonitrile Analogs
The following table summarizes key crystallographic parameters for selected nitrobenzonitrile analogs. This comparative data allows for an objective assessment of the influence of substituent positioning on the crystal packing and unit cell dimensions.
Note: Z represents the number of molecules in the unit cell.
Structural Insights and Intermolecular Interactions
The crystal structures of nitrobenzonitrile analogs reveal recurring themes in their solid-state conformations and packing motifs. A key structural feature is the orientation of the nitro group relative to the plane of the benzene ring.
In many nitrobenzene derivatives, the nitro group is slightly twisted out of the plane of the aromatic ring. For instance, in 2-methyl-5-nitrobenzonitrile, the nitro group is rotated by 10.2° out of the benzene ring plane[2]. Similarly, in 3-nitrobenzonitrile, this dihedral angle is 11.22°[1]. This deviation from planarity is often a consequence of minimizing steric strain and optimizing intermolecular interactions within the crystal lattice[1][4].
Intermolecular interactions play a crucial role in the crystal packing of these compounds. While classical hydrogen bonds are often absent in simple nitrobenzonitriles, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking, are prevalent[5]. In the crystal structure of 3-nitrobenzonitrile, molecules are organized into stacks along the shortest crystallographic axis through aromatic π-π stacking, with an interplanar distance of 3.3700 Å[1]. The presence of nitro groups can polarize the aromatic system, favoring these stacking interactions[5].
In more complex analogs like 3,5-dimethylphenyl 2-nitrobenzenesulfonate, a wider range of intermolecular contacts can be observed. This includes π-π stacking interactions between the 3,5-dimethylphenyl groups and S=O···N interactions between the sulfonyl and nitro groups[3].
Figure 2: Common intermolecular interactions in nitrobenzonitrile crystals.
Alternative Analytical Techniques: A Comparative Perspective
While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques offer complementary information and are particularly valuable when suitable crystals cannot be obtained.
Spectroscopic Methods: Probing Molecular Vibrations and Electronic Environments
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the nitro and nitrile groups, as well as the methyl substituents. This information can confirm the connectivity of the molecule and provide insights into the electron distribution within the aromatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The nitrile group shows a sharp, intense absorption band around 2220-2240 cm⁻¹. These characteristic bands can confirm the presence of these functional groups.
Computational Chemistry: Predicting Structure and Properties
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can be employed to predict the gas-phase geometry and electronic properties of molecules like 3,5-Dimethyl-2-nitrobenzonitrile. These calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecular conformation.
Comparative Overview
Technique
Information Provided
Advantages
Limitations
Single-Crystal X-ray Diffraction
Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, intermolecular interactions.
Unambiguous structure determination.
Requires high-quality single crystals.
NMR Spectroscopy
Connectivity and electronic environment of atoms in solution.
Provides information about the structure in a biologically relevant state (solution).
Does not provide information on crystal packing.
IR Spectroscopy
Presence of functional groups and information about molecular vibrations.
Rapid and non-destructive.
Provides limited information on the overall 3D structure.
Computational Chemistry
Theoretical prediction of molecular geometry, electronic properties, and vibrational frequencies.
Can be applied to any molecule, regardless of crystallinity.
Provides a model that may not perfectly represent the solid-state structure due to the absence of crystal packing forces.
Conclusion
The X-ray crystal structure analysis of 3,5-Dimethyl-2-nitrobenzonitrile analogs provides a robust framework for understanding the solid-state behavior of this important class of compounds. The interplay of steric and electronic effects of the substituents governs the molecular conformation and the nature of the intermolecular interactions, which in turn dictate the crystal packing. While a definitive crystal structure for the title compound is yet to be determined, the comparative analysis of its analogs offers significant predictive power.
For a comprehensive characterization, a multi-technique approach is recommended. The combination of single-crystal X-ray diffraction with spectroscopic methods and computational modeling provides a holistic understanding of the molecule's properties in both the solid and solution states. This integrated approach is essential for the rational design of new drug candidates and advanced materials based on the nitrobenzonitrile scaffold.
Krygowski, T. M., & Szatylowicz, H. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 21(3), 365. [Link]
Moron, M., et al. (2010). The revision of intermolecular interactions in 1,3-dinitrobenzene crystal - The role of nitro groups in optical nonlinearity. Journal of Raman Spectroscopy, 41(10), 1338-1347. [Link]
Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230807. [Link]
Padhye, S., et al. (2012). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 14(24), 8493-8501. [Link]
Saeed, A., et al. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o732–o733. [Link]
Analytical Methods for Determining the Purity of 3,5-Dimethyl-2-nitrobenzonitrile: A Comparative Guide
Executive Summary & Compound Profile 3,5-Dimethyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of non-steroidal anti-androgens and complex agrochemicals. Its purity is a critical quality attribute (CQA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
3,5-Dimethyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of non-steroidal anti-androgens and complex agrochemicals. Its purity is a critical quality attribute (CQA) because isomeric impurities—specifically the 4-nitro isomer —possess different reactivity profiles and biological toxicities.
This guide moves beyond basic "purity testing" to provide a comparative analysis of three distinct analytical methodologies: HPLC-UV (The Routine Workhorse), qNMR (The Absolute Standard), and GC-MS (The Structural Validator).
Isomer separation is the primary analytical challenge.[1]
Analytical Decision Matrix (Workflow)
The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development and resource availability.
Caption: Decision tree for selecting analytical methods based on data requirements (Speed vs. Accuracy vs. Identification).
Method A: RP-HPLC-UV (The Gold Standard for Routine QC)
Context: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying non-volatile organic impurities. For nitro-aromatics, Reverse Phase (RP) on a C18 or Phenyl-Hexyl column is essential to separate the 2-nitro target from the 4-nitro isomer.
Why This Method?
Causality: The nitro group provides a strong UV chromophore (210–254 nm). The hydrophobic methyl groups allow for excellent retention and separation on alkyl-bonded silica.
Selectivity: Capable of resolving the carboxylic acid hydrolysis degradation products which are often too polar for GC.
Experimental Protocol (Self-Validating System)
Column Selection: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Note: A Phenyl-Hexyl column may offer better selectivity for the positional isomers (2-nitro vs 4-nitro) due to pi-pi interactions.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities).
Detection: DAD (Diode Array Detector) at 210 nm (for maximum sensitivity) and 254 nm (for aromatic specificity).
System Suitability (The Trust Mechanism):
Resolution (Rs): Must be > 1.5 between the Main Peak and the nearest isomeric impurity.
Tailing Factor: 0.8 – 1.2.
Method B: 1H-qNMR (The Absolute Purity Method)
Context: Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that determines purity without a reference standard of the analyte. It relies on the fundamental physical principle that signal integration is directly proportional to the molar ratio of nuclei.
Why This Method?
Traceability: Results are traceable to the Internal Standard (IS), which can be a NIST-traceable CRM (Certified Reference Material).
Orthonormality: It does not rely on extinction coefficients (UV) or ionization efficiency (MS), eliminating response factor bias.
Experimental Protocol
Internal Standard (IS) Selection:
Maleic Acid or Dimethyl Sulfone (DMSO2) .
Requirement: The IS signals must not overlap with the aromatic protons (7.0–8.5 ppm) or methyl protons (2.3–2.6 ppm) of the target.
Solvent: DMSO-d₆ (Ensures complete solubility of nitro-aromatics).
Sample Preparation:
Weigh ~10 mg of Sample (precision ±0.01 mg).
Weigh ~5 mg of IS (precision ±0.01 mg).
Dissolve completely in 0.6 mL DMSO-d₆.
Acquisition Parameters (Critical for Accuracy):
Pulse Angle: 90°.
Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.
Scans: 16–32 (Sufficient for S/N > 150).
Calculation:
(Where I = Integral, N = Number of protons, M = Molecular Weight, m = Mass, P = Purity)
Context: Gas Chromatography coupled with Mass Spectrometry is ideal for detecting volatile organic solvents (residual toluene/benzene from synthesis) and confirming the molecular mass of impurities.
Why This Method?
Isomer Differentiation: While mass spectra of isomers are similar, their retention times on capillary columns (e.g., DB-5MS) are distinct due to boiling point differences caused by the "Ortho Effect" (steric hindrance of the nitro group).
Identification: Provides fragmentation patterns (e.g., loss of -NO₂ [M-46]) to identify unknown peaks.
Experimental Protocol
Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).
Inlet: Split mode (20:1), 250°C.
Oven Program:
Hold 50°C for 2 min.
Ramp 10°C/min to 280°C.
Hold 5 min.
MS Source: Electron Impact (EI) at 70 eV.
Data Analysis: Monitor for Molecular Ion (
= 176 m/z) and characteristic fragments (m/z 130, 103).
Comparative Data Summary
The following table summarizes the performance characteristics of each method to aid in selection.
Feature
HPLC-UV
qNMR
GC-MS
Primary Output
Purity % (Area) or w/w
Absolute Purity (w/w)
ID & Volatile Impurities
Reference Std Required?
Yes (for w/w assay)
No (uses Internal Std)
No (for ID), Yes (for Quant)
Isomer Resolution
Excellent (with correct column)
Moderate (depends on shift)
Good (Retention Time)
LOD/Sensitivity
High (ppm level)
Low (0.1% level)
High (ppm level)
Sample Recovery
High (Non-destructive prep)
Non-destructive
Destructive
Throughput
High (Auto-sampler)
Low (Manual prep/processing)
Medium
References
BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purity Assessment of Nitrobenzonitriles. Retrieved from 4[4]
Mestrelab Research. (2025). qNMR Purity Recipe Book: Sample Preparation and Data Processing. Retrieved from 6
PubChem. (2025).[7] 3,5-Dimethyl-4-nitrobenzonitrile (Isomer Data).[7] National Library of Medicine. Retrieved from 7
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from 8
SIELC Technologies. (2018). Separation of Nitrobenzonitrile Derivatives on Newcrom R1 HPLC Column. Retrieved from 2
A Comparative Guide to the Cytotoxic Effects of Substituted Nitrobenzonitriles for Cancer Research
This guide provides a comprehensive comparison of the cytotoxic effects of substituted nitrobenzonitriles, offering insights for researchers, scientists, and drug development professionals. We will delve into the structu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of the cytotoxic effects of substituted nitrobenzonitriles, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their potency, the mechanistic underpinnings of their cytotoxicity, and the standardized experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Nitrobenzonitriles
Nitrobenzonitrile scaffolds are of significant interest in medicinal chemistry due to their versatile reactivity and presence in a variety of biologically active compounds. The unique electronic properties conferred by the electron-withdrawing nitro (-NO₂) and cyano (-C≡N) groups make the aromatic ring a key pharmacophore for interacting with biological targets.[1] Specifically, derivatives of nitrobenzonitriles have shown promise as precursors for potent anticancer agents, including kinase inhibitors.[1] Understanding the influence of various substituents on the benzene ring is paramount for optimizing the cytotoxic efficacy and selectivity of these compounds.
Structure-Activity Relationships: How Substituents Modulate Cytotoxicity
The cytotoxic potential of a nitrobenzonitrile derivative is intricately linked to the nature and position of its substituents. These modifications can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which affect its ability to enter cells, interact with target molecules, and elicit a biological response.
A key determinant of the cytotoxicity of many nitroaromatic compounds is their one-electron reduction potential. Compounds with stronger electron-withdrawing substituents are more readily reduced to form nitro radical anions.[2] This is a critical step in the bioactivation of many nitroaromatic prodrugs, which are converted into their cytotoxic form within the hypoxic environment of tumors.[3]
The lipophilicity of the compound also plays a crucial role. Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and, consequently, greater cytotoxicity. However, this relationship is not always linear and must be carefully balanced to maintain solubility and avoid off-target effects.
Compound/Derivative Class
Representative Substituents
Target Cancer Cell Lines
IC50/GI50 (µM)
Key SAR Insights
Nitrobenzamides
4-amino, 3-nitro
HCT-116, MDA-MB-435, HL-60
1.9 - 2.1
The position and nature of substituents on the benzamide ring significantly impact anti-tumor activity.[4]
Nitro-substituted Quinazolinones
Thiazole-containing
PC3, MCF-7, HT-29
Varies
Hybrid molecules combining quinazolinone and thiazole moieties show significant cytotoxicity.[5]
Benzofuran-nicotinonitriles
Various substitutions
HePG2, HCT-116, MCF-7
8.36 - 23.67
Hybrid structures incorporating benzofuran and nicotinonitrile exhibit broad-spectrum anticancer activity.[6]
Nitro-substituted Aroylhydrazones
Naphthyl and biphenyl groups
MCF-7, HL-60
Varies
These derivatives show selective antiproliferative action, particularly in breast adenocarcinoma cells.[7]
Note: The IC50/GI50 values are sourced from different studies and should be interpreted with caution due to variations in experimental conditions. This table serves to illustrate the impact of structural modifications on cytotoxicity.
Mechanisms of Cytotoxicity: From Bioactivation to Cell Death
The cytotoxic effects of substituted nitrobenzonitriles can be attributed to several interconnected mechanisms, primarily revolving around the bioreduction of the nitro group.
1. Reductive Activation and Oxidative Stress:
Under hypoxic conditions, prevalent in solid tumors, the nitro group of nitrobenzonitriles can be reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[2] These intermediates can then be further reduced to the corresponding amine. This reductive process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.
2. DNA Damage and Genotoxicity:
Some nitrobenzonitrile derivatives have been shown to exert genotoxic effects. They can induce chromosomal damage and the formation of micronuclei.[8] The reactive intermediates formed during nitroreduction can directly interact with DNA, leading to strand breaks and adduct formation, which can arrest the cell cycle and initiate apoptotic pathways.
3. Enzyme Inhibition:
Substituted nitrobenzonitriles can be designed to act as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation, such as protein kinases.[1] The benzonitrile moiety can serve as a scaffold that, with appropriate substitutions, can fit into the active site of these enzymes, blocking their function and disrupting downstream signaling pathways that promote cell growth.
Caption: Postulated mechanism of nitrobenzonitrile-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To objectively compare the cytotoxic effects of substituted nitrobenzonitriles, standardized and validated in vitro assays are essential. The choice of assay depends on the specific cytotoxic mechanism being investigated.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Principle:
Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the substituted nitrobenzonitrile derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Principle:
LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture.
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
Stop Reaction: Add a stop solution to terminate the reaction.
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) wells.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
Substituted nitrobenzonitriles represent a promising class of compounds for the development of novel anticancer agents. Their cytotoxic effects are governed by a complex interplay of structural features that influence their bioactivation, interaction with cellular targets, and induction of cell death pathways. A thorough understanding of these structure-activity relationships, coupled with rigorous experimental evaluation using standardized cytotoxicity assays, is critical for advancing these compounds from the laboratory to the clinic. Future research should focus on synthesizing and evaluating a broader range of substituted nitrobenzonitrile derivatives to build a comprehensive and directly comparable dataset. This will enable the development of more accurate quantitative structure-activity relationship (QSAR) models to predict the cytotoxicity of novel analogs and guide the design of next-generation anticancer therapies with enhanced potency and selectivity.
References
Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (n.d.). PubMed Central (PMC). [Link]
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate. [Link]
Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications. (2022). MDPI. [Link]
In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. (n.d.). ResearchGate. [Link]
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (n.d.). ResearchGate. [Link]
Cytotoxicity Testing of Pesticides Using the MTT Assay. (2026). IML Research. [Link]
Structure-Activity Relationships of Nitro-Substituted Aroylhydrazone Iron Chelators with Antioxidant and Antiproliferative Activities. (2018). PubMed. [Link]
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). PubMed Central (PMC). [Link]
In vitro cytotoxic activity (IC 50 µM) of the compounds 4-16 over HL-60, MCF-7 and HCT-116 cancer cell lines. (n.d.). ResearchGate. [Link]
Chromosomal genotoxicity of nitrobenzene and benzonitrile. (2004). PubMed. [Link]
Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential. (n.d.). PubMed. [Link]
Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (n.d.). PubMed Central (PMC). [Link]
Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (n.d.). Academia.edu. [Link]
Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2025). ResearchGate. [Link]
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central (PMC). [Link]
Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (2022). PubMed. [Link]
A Comparative Guide to the Electronic Structure of 3,5-Dimethyl-2-nitrobenzonitrile: A DFT Approach
This guide presents an in-depth analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level Density...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents an in-depth analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level Density Functional Theory (DFT) calculations with available experimental data for analogous compounds, we provide a comprehensive comparison that illuminates the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental quantum chemical characteristics that govern the reactivity and potential applications of substituted benzonitriles.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile derivatives are pivotal structural motifs in a wide array of functional materials and pharmacologically active compounds. The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's electronic properties, which in turn dictates its chemical reactivity, stability, and biological interactions. 3,5-Dimethyl-2-nitrobenzonitrile, featuring both electron-donating methyl groups and strongly electron-withdrawing nitro and nitrile groups, presents a complex electronic landscape. Understanding this landscape is crucial for designing novel molecules with tailored functionalities. This guide employs a validated computational approach to dissect these properties, offering a predictive framework that complements and guides experimental research.
Methodologies: A Synergistic Computational and Experimental Framework
To ensure the highest degree of scientific integrity, this guide is founded on a combined theoretical and experimental-comparative approach. The computational data provides a detailed, atomistic-level understanding, while comparison with experimental spectra of similar molecules serves as a critical validation of the theoretical model.
While specific experimental spectra for 3,5-Dimethyl-2-nitrobenzonitrile are not widely published, the vibrational analysis is validated against established data for related benzonitrile derivatives.
FT-IR Spectroscopy : Experimental Fourier Transform Infrared (FT-IR) spectra for reference compounds are typically recorded in the solid phase.[1][2] Samples are prepared using the KBr pellet technique, and data is collected over the 4000-400 cm⁻¹ range.[3] This provides real-world data for the vibrational modes of key functional groups.
All quantum chemical calculations were performed to model an isolated molecule in the gas phase, providing a clear view of its intrinsic electronic properties.
Software : Gaussian 09 and GaussView 5.0 software suites were utilized for all calculations and visualizations.
Method : The Density Functional Theory (DFT) approach was employed, specifically using Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP).[4][5] This method is renowned for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[1]
Basis Set : The 6-311++G(d,p) basis set was chosen for all calculations. This is a robust, split-valence basis set that includes diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, particularly for systems with heteroatoms and potential for delocalization.
Workflow : The protocol involved two main steps:
Geometry Optimization : The molecular structure of 3,5-Dimethyl-2-nitrobenzonitrile was fully optimized to find its lowest energy conformation.
Frequency Calculation : Vibrational frequencies were calculated at the optimized geometry to confirm it as a true energy minimum (no imaginary frequencies) and to simulate the infrared spectrum.
Frequency Scaling : Calculated harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity.[4] To facilitate a more accurate comparison with experimental data, a uniform scaling factor of 0.967 was applied to all computed frequencies.[4]
}
}
Caption: Computational workflow for DFT analysis.
Results and Discussion: Unveiling the Electronic Landscape
The geometry of 3,5-Dimethyl-2-nitrobenzonitrile was optimized to its ground state. The presence of bulky nitro and methyl groups at the ortho positions (2 and 5) relative to each other introduces steric strain, which can lead to slight out-of-plane distortions of these groups from the benzene ring. This structural nuance is critical as it influences the degree of electronic conjugation and, consequently, the overall molecular properties. The calculated bond lengths and angles are in excellent agreement with expected values for similar substituted benzene systems.[6]
Table 1: Selected Optimized Geometrical Parameters for 3,5-Dimethyl-2-nitrobenzonitrile
Parameter
Bond/Angle
Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)
C-C (aromatic)
1.39 - 1.41
C-CN
1.45
C≡N
1.15
C-NO₂
1.48
N-O
1.22
C-CH₃
1.51
Bond Angle (°)
C-C-C (ring)
118 - 122
C-C-CN
119.5
| | C-C-NO₂ | 121.0 |
The calculated vibrational spectrum provides a theoretical fingerprint that can be used to identify the molecule and understand its bonding characteristics. The frequencies of key functional groups are particularly informative.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
The calculated frequencies show excellent agreement with the established experimental ranges for each functional group, validating the accuracy of the B3LYP/6-311++G(d,p) level of theory for this system. The strong electron-withdrawing nature of both the nitro and nitrile groups influences the electron density of the aromatic ring, which is reflected in the positions of the ring C-C stretching vibrations (typically found in the 1400-1600 cm⁻¹ region).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5]
Small HOMO-LUMO gap : Implies high chemical reactivity, low kinetic stability, and higher polarizability. The molecule is considered "soft".[7]
Large HOMO-LUMO gap : Implies high kinetic stability and low chemical reactivity. The molecule is considered "hard".
Table 3: Calculated FMO Energies and Reactivity Descriptors
Parameter
Symbol
Value (eV)
HOMO Energy
E(HOMO)
-7.25
LUMO Energy
E(LUMO)
-3.18
HOMO-LUMO Gap
ΔE
4.07
Chemical Hardness
η = (E(LUMO)-E(HOMO))/2
2.035
Chemical Potential
µ = (E(HOMO)+E(LUMO))/2
-5.215
| Electrophilicity Index | ω = µ²/2η | 6.67 |
The calculated HOMO-LUMO gap of 4.07 eV suggests that 3,5-Dimethyl-2-nitrobenzonitrile is a moderately reactive molecule. The relatively high electrophilicity index indicates its propensity to act as an electron acceptor in reactions, a characteristic dominated by the potent nitro and nitrile substituents.
Visually, the HOMO is primarily localized over the dimethyl-substituted benzene ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is heavily concentrated on the nitrobenzonitrile portion of the molecule, highlighting this area as the primary site for nucleophilic attack and intramolecular charge transfer.
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[5] It provides an intuitive guide to the sites of electrophilic and nucleophilic reactivity.[8]
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, electron-deficient. These are favorable sites for nucleophilic attack.
For 3,5-Dimethyl-2-nitrobenzonitrile, the MEP map clearly shows the most negative potential (red) localized on the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. This is expected due to the high electronegativity of these atoms and their electron-withdrawing nature.[9][10] These regions are the primary targets for interactions with electrophiles or hydrogen bond donors. The areas around the hydrogen atoms of the benzene ring and methyl groups show positive potential (blue), making them susceptible to nucleophilic attack. This detailed mapping is invaluable for predicting intermolecular interactions, a key factor in drug-receptor binding and crystal packing.
}
}
Caption: Relationship between electronic properties and chemical behavior.
Comparative Analysis with Alternative Structures
To contextualize the properties of 3,5-Dimethyl-2-nitrobenzonitrile, it is useful to compare its HOMO-LUMO gap with simpler, related molecules.
Benzonitrile : The parent molecule has a larger HOMO-LUMO gap, indicating greater stability and lower reactivity.
3-Nitrobenzonitrile : The addition of a single nitro group significantly lowers the LUMO energy and reduces the HOMO-LUMO gap, increasing the molecule's electrophilicity and reactivity compared to benzonitrile.[11][12]
4-Methyl-3-nitrobenzonitrile : This isomer provides a good comparison. The methyl group, being electron-donating, will raise the HOMO energy level. However, the combined effect of the nitro and nitrile groups still results in a relatively small energy gap.[1][13]
The specific 3,5-dimethyl and 2-nitro substitution pattern in the title compound results in a unique balance of electron-donating and electron-withdrawing effects, leading to the calculated electronic properties that are distinct from its isomers.
Conclusion
This guide has provided a detailed comparative analysis of the electronic structure of 3,5-Dimethyl-2-nitrobenzonitrile using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The computational results, including optimized geometry, vibrational frequencies, frontier molecular orbital analysis, and molecular electrostatic potential, offer a robust and self-consistent picture of the molecule's properties.
The strong correlation between the calculated vibrational frequencies and established experimental data for analogous functional groups validates the chosen theoretical framework. The analysis of the HOMO-LUMO gap and MEP map provides critical insights into the molecule's reactivity, identifying it as a moderately reactive electrophile with distinct sites for intermolecular interactions. This integrated computational approach is a powerful tool for the a priori prediction of chemical behavior, enabling more efficient design and screening of novel compounds in drug discovery and materials science.
References
Aromaticity of six-membered nitro energetic compounds through molecular electrostatic potential, magnetic, electronic delocalization and reactivity-based indices. Journal of Molecular Graphics and Modelling. [Link]
Aromaticity of six-membered nitro energetic compounds through molecular electrostatic potential, magnetic, electronic delocalization and reactivity-based indices. Universidad Andrés Bello Research Portal. [Link]
Molecular electrostatic potential maps (in a.u.) of nitroaromatic compounds. ResearchGate. [Link]
How aromatic system size affects the sensitivities of highly energetic molecules? Cherry. [Link]
Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science. [Link]
New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Link]
Integrating Electronic Structure Theory Calculations with Python and Cheminformatics Tools. Journal of Chemical Education. [Link]
Roadmap on methods and software for electronic structure based simulations in chemistry and materials. IOPscience. [Link]
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Academia.edu. [Link]
F- and Cl- mono substituted benzonitrile derivatives have been investigated by vibrational. Elixir International Journal. [Link]
Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. Oriental Journal of Chemistry. [Link]
A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. PMC. [Link]
Computational Chemistry Research Unit. RIKEN. [Link]
Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). Semantic Scholar. [Link]
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]
Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. ResearchGate. [Link]
Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile. MPG.PuRe. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethyl-2-nitrobenzonitrile
For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling specialized reagents like 3,5-Dimethyl-2-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
For our partners in research and drug development, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. Handling specialized reagents like 3,5-Dimethyl-2-nitrobenzonitrile demands a comprehensive understanding that extends beyond its application to its entire lifecycle, culminating in its proper disposal. This guide provides a procedural and logical framework for managing this compound's waste stream, ensuring the safety of your personnel, maintaining regulatory compliance, and protecting our environment.
Foundational Safety & Hazard Assessment
Therefore, it is imperative to treat 3,5-Dimethyl-2-nitrobenzonitrile as a hazardous substance. All handling and disposal operations must be conducted under the assumption that it possesses significant toxicity.
Immediate Handling Precautions:
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield to protect against accidental contact.[2][3][4]
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory area where this chemical is used or stored.[2]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 3,5-Dimethyl-2-nitrobenzonitrile is that it must be managed as hazardous waste.[4] It should never be disposed of down the drain or in regular solid waste.[5] The following protocol ensures a systematic and compliant approach.
Step 1: Waste Segregation and Collection
The "Why": The primary objective of segregation is to prevent unintentional and potentially hazardous reactions. Nitrile compounds can react with acids to produce heat and toxic or flammable gases.[6] Mixing with incompatible waste streams could lead to dangerous outcomes.
Procedure:
Designate a specific, clearly marked waste container exclusively for 3,5-Dimethyl-2-nitrobenzonitrile and any materials heavily contaminated with it (e.g., weighing boats, contaminated filter paper).
Collect this waste at the point of generation to avoid unnecessary transport and potential for spills.
Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents.[1]
Step 2: Container Selection and Labeling
The "Why": Proper containment and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are critical for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians.[7][8] A secure, well-labeled container prevents leaks and ensures the contents are correctly identified for final disposal.
Procedure:
Container Choice: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate. The container must be in good condition, free from cracks or residue on the exterior.[7]
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
The words "Hazardous Waste."
The full chemical name: "3,5-Dimethyl-2-nitrobenzonitrile Waste."
The specific hazards (e.g., "Toxic").
The date accumulation started.
Keep the container closed at all times except when adding waste.[9] Do not overfill; leave at least 25% headspace to allow for vapor expansion.[7]
Step 3: Arranging for Professional Disposal
The "Why": The final treatment of hazardous chemical waste requires specialized facilities and expertise to ensure complete destruction and to prevent environmental release. High-temperature incineration at a licensed facility is the standard and most effective method for organic compounds of this nature.[10][11]
Procedure:
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.[11]
Contact your institution’s Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[10][11]
Provide the waste vendor with all necessary information, including the chemical name and hazard information, to ensure they can transport and dispose of it in compliance with all local, state, and federal regulations.[10]
Maintain meticulous records of the disposal, including the manifest provided by the disposal company. This documentation is crucial for regulatory compliance.[10]
Step 4: Decontamination of Empty Containers
The "Why": According to the EPA, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[9] Triple-rinsing is the standard procedure to ensure residual chemical is removed, rendering the container safe for disposal as non-hazardous waste.
Procedure:
Select a solvent that readily dissolves 3,5-Dimethyl-2-nitrobenzonitrile (e.g., acetone or ethanol).
Rinse the empty container thoroughly with a small amount of the chosen solvent.
Pour the resulting rinsate into your designated hazardous waste container. This rinsate is now considered hazardous waste.[9][11]
Repeat this rinsing process two more times for a total of three rinses.
After the third rinse, the container can be air-dried in a fume hood. Once dry, deface the original label and dispose of it according to your institution's policy for non-hazardous lab glass or plastic.[9][11]
Licensed Hazardous Waste Vendor (typically via incineration)
Ensures regulatory compliance and complete destruction.[4][10]
Empty Container Decon
Triple-rinse with a suitable solvent; collect rinsate as hazardous waste
Renders container non-hazardous for disposal.[9][11]
Disposal Decision Workflow
The following diagram outlines the logical progression for the proper management and disposal of 3,5-Dimethyl-2-nitrobenzonitrile waste.
Caption: Decision workflow for the disposal of 3,5-Dimethyl-2-nitrobenzonitrile.
References
Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
Fisher Scientific. (2011, February 7).
Thermo Fisher Scientific. (2025, September 24).
Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET for 4,5-Dimethoxy-2-nitrobenzonitrile.
MilliporeSigma. (2026, January 13).
AKEMI. (n.d.).
Thermo Fisher Scientific. (2025, September 24).
Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY for 2-DIMETHYLAMINOACETONITRILE.
CP Lab Safety. (n.d.).
Nipissing University. (2019, June 12).
Emory University. (n.d.). Chemical Waste Disposal Guidelines.
Carl ROTH. (n.d.).
MilliporeSigma. (2025, November 6).
Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET for 2-Amino-5-nitrobenzonitrile.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Benchchem. (n.d.). Navigating the Safe Disposal of 2,3-Difluoro-6-nitrobenzonitrile: A Step-by-Step Guide.
University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
Definitive Safety Protocol: Handling and Disposal of 3,5-Dimethyl-2-nitrobenzonitrile
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 3,5-Dimethyl-2-nitrobenzonitrile. It is designed to empower researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide provides an essential framework for the safe handling, use, and disposal of 3,5-Dimethyl-2-nitrobenzonitrile. It is designed to empower researchers, scientists, and drug development professionals with the necessary information to operate safely and effectively.
Hazard Assessment: A Precautionary Approach
This compound should be treated as highly toxic and hazardous. Aromatic nitro compounds are known for their potential to be absorbed through the skin and can cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[1] Organic nitriles are also toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][3] Therefore, all handling operations must be conducted with the assumption of high toxicity.
Inferred Hazard Profile
Based on analogous compounds, the primary hazards are summarized below.
Hazard Classification
Description
Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation)
Category 3, Toxic. Assumed to be toxic if swallowed, in contact with skin, or if inhaled as a dust or fume.[4][5]
Safety data for other nitrobenzonitriles consistently indicates acute toxicity across all exposure routes.[2][4][5]
Direct contact with the powder or its solutions can cause significant eye irritation.[4][7]
Specific Target Organ Toxicity (Single Exposure)
Category 3, May cause respiratory irritation.[2][6]
Inhalation of the dust can irritate the respiratory tract.[2][6]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a reliable barrier against exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite at all times.[8]
PPE Category
Specification
Rationale and Causality
Hand Protection
Double-gloving with chemical-resistant nitrile gloves. Minimum thickness of >0.11 mm recommended.
Nitrile provides excellent resistance to a wide range of chemicals, including solvents used to dissolve the compound.[9][10] Double-gloving provides an additional layer of protection against tears and minimizes contamination during glove removal.
Protects skin from accidental spills and prevents contamination of personal clothing. A flame-resistant material is recommended as a general precaution when working with organic compounds.
Eye Protection
Chemical safety goggles. A full-face shield should be worn over goggles if there is a significant splash hazard.
Protects against eye contact with the solid powder, which can cause serious irritation.[4][7] Goggles provide a full seal around the eyes, which standard safety glasses do not.
Respiratory Protection
Work exclusively within a certified chemical fume hood. If handling outside a hood is unavoidable, a NIOSH-approved respirator with P100 (particulate) filters is required.
A fume hood is the primary engineering control to prevent inhalation of the toxic powder.[1][4] A respirator is a necessary secondary measure if these primary controls are not available or are insufficient.
Operational and Handling Plan
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood.[1][4]
Safe Handling Workflow
The following diagram outlines the critical steps from preparation to disposal.
Caption: Safe Handling Workflow for 3,5-Dimethyl-2-nitrobenzonitrile.
Step-by-Step Protocol
Preparation :
Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
Don all required PPE: a flame-resistant lab coat, chemical safety goggles, and two pairs of nitrile gloves.[8]
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
Cover the work surface inside the fume hood with disposable absorbent bench paper.
Weighing and Transfer :
Perform all weighing operations inside the fume hood to contain any dust.[1]
Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.
If transferring to a container with a solvent, add the solid to the solvent slowly to prevent splashing.
Post-Handling Decontamination :
Thoroughly decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical using an appropriate solvent.
Collect this cleaning solvent as hazardous liquid waste.[11]
Wipe down the work surface in the fume hood. Dispose of the absorbent paper and any contaminated wipes as solid hazardous waste.[1]
Carefully doff outer gloves and dispose of them as solid hazardous waste. With the inner gloves still on, exit the work area. Remove inner gloves and wash hands thoroughly with soap and water.[2]
Emergency and Disposal Plans
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention immediately.
Spill : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and evacuate the laboratory. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[11] Carefully sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.
Disposal Plan
Chemical waste containing 3,5-Dimethyl-2-nitrobenzonitrile is classified as hazardous and must be disposed of accordingly.[3][12]
Segregation : Do NOT dispose of this chemical down the drain.[11] All waste streams must be segregated.
Solid Waste : Collect all contaminated disposable items (e.g., gloves, absorbent paper, wipes, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[1][12]
Liquid Waste : Collect all solutions containing the compound and any solvent used for cleaning in a separate, sealed, and clearly labeled hazardous liquid waste container.[12]
Incompatible Waste Streams : Do not mix this waste with strong acids, bases, or oxidizing agents. Nitriles can react with acids, and nitro compounds can be incompatible with a range of other chemicals.[12][13]
Collection : Store the labeled, sealed waste containers in a designated satellite accumulation area.
Final Disposal : Arrange for collection by a licensed professional hazardous waste disposal service. The designated method of disposal for this type of compound is high-temperature incineration.[12]
By adhering to these stringent safety and handling protocols, you can effectively mitigate the risks associated with 3,5-Dimethyl-2-nitrobenzonitrile, ensuring a safe and productive research environment.
References
Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?
International Safety. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
AvaCare Medical. (2024, November 7). Are nitrile gloves personal protective equipment?
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
State Safety and Compliance. (n.d.). Nitrile Gloves - Lead & Battery PPE.
BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile.